molecular formula C20H23ClN2O5 B10824192 Carbinoxamine-d6 (maleate)

Carbinoxamine-d6 (maleate)

Cat. No.: B10824192
M. Wt: 412.9 g/mol
InChI Key: GVNWHCVWDRNXAZ-QPEHKQNOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbinoxamine-d6 (maleate) is a useful research compound. Its molecular formula is C20H23ClN2O5 and its molecular weight is 412.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality Carbinoxamine-d6 (maleate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Carbinoxamine-d6 (maleate) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H23ClN2O5

Molecular Weight

412.9 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;2-[(4-chlorophenyl)-pyridin-2-ylmethoxy]-N,N-bis(trideuteriomethyl)ethanamine

InChI

InChI=1S/C16H19ClN2O.C4H4O4/c1-19(2)11-12-20-16(15-5-3-4-10-18-15)13-6-8-14(17)9-7-13;5-3(6)1-2-4(7)8/h3-10,16H,11-12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/i1D3,2D3;

InChI Key

GVNWHCVWDRNXAZ-QPEHKQNOSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(CCOC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2)C([2H])([2H])[2H].C(=C\C(=O)O)\C(=O)O

Canonical SMILES

CN(C)CCOC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Foundational & Exploratory

Introduction: The Role of Isotopic Labeling in Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Carbinoxamine-d6 Maleate: Structure, Synthesis, and Application

Carbinoxamine is a first-generation antihistamine of the ethanolamine class, recognized for its efficacy in treating allergic conditions such as hay fever and urticaria by acting as a histamine H1-receptor antagonist.[1][2][3] Like many pharmaceuticals, the precise quantification of carbinoxamine in biological matrices is fundamental to pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. To achieve the highest degree of accuracy in such analyses, especially when using mass spectrometry, a stable isotope-labeled internal standard is the undisputed gold standard.

This guide provides a comprehensive technical overview of Carbinoxamine-d6 maleate, the deuterium-labeled analog of carbinoxamine. We will delve into its chemical structure, the rationale behind its design, methods of synthesis, analytical characterization, and its critical application as an internal standard in bioanalytical workflows. This document is intended for researchers, analytical scientists, and drug development professionals who require a deeper understanding of this essential analytical tool.

Chemical Structure and Physicochemical Properties

The efficacy of a stable isotope-labeled internal standard is predicated on it being chemically identical to the analyte, yet mass-distinguishable. Carbinoxamine-d6 maleate is designed precisely on this principle.

Core Molecular Structure

The parent molecule, carbinoxamine, possesses a distinct structure featuring a chiral center.[4] Its key components are:

  • A pyridine ring and a p-chlorophenyl ring attached to a central chiral carbon.

  • An ether linkage connecting the chiral center to an ethylamine side chain.

  • A tertiary amino group (specifically, a dimethylamino group) at the terminus of the side chain.[1][5]

In Carbinoxamine-d6, the six hydrogen atoms on the two N-methyl groups of the dimethylamino moiety are replaced with deuterium atoms.[6][7] This specific placement is strategic; these positions are not typically susceptible to metabolic cleavage or in-source back-exchange, ensuring the isotopic label's stability throughout the analytical process. The molecule is supplied as a maleate salt to improve its solubility and stability.[8]

Caption: Chemical structure of Carbinoxamine-d6 Maleate.

Physicochemical Data

Accurate characterization is paramount. The key properties of Carbinoxamine-d6 maleate are summarized below.

PropertyValueSource(s)
Chemical Name 2-((4-chlorophenyl)(pyridin-2-yl)methoxy)-N,N-bis(methyl-d3)ethan-1-amine, maleate (1:1)[6][7]
Molecular Formula C₁₆H₁₃D₆ClN₂O · C₄H₄O₄[6][9]
Molecular Weight 412.9 g/mol [10][11]
Exact Mass 412.1672 Da[11][12]
CAS Number 2747914-08-3 (d6 maleate); 1216872-59-1 (alternate)[9][12][13]
Appearance White to off-white solid[8]
Solubility Soluble in water, alcohol, chloroform, DMSO, and acetonitrile[8][9]
Isotopic Enrichment ≥98-99% atom % D[9][10]
Storage Store at -20°C for long-term stability[12]

Synthesis and Isotopic Labeling Strategy

The synthesis of carbinoxamine analogs typically follows a convergent pathway, which can be adapted for isotopic labeling.

General Synthetic Route

A common method for synthesizing the carbinoxamine backbone involves two key steps:

  • Grignard Reaction: 4-chlorophenyl magnesium bromide is reacted with picolinaldehyde (pyridine-2-carbaldehyde) to form the secondary alcohol, (4-chlorophenyl)(pyridin-2-yl)methanol.[5]

  • Williamson Ether Synthesis: The resulting alcohol is deprotonated with a strong base (e.g., sodium hydride or sodium amide) and subsequently reacted with a 2-(dialkylamino)ethyl chloride derivative to form the final ether linkage.[14]

An alternative modern approach involves the direct α-C(sp³)–H 2-pyridylation of an appropriate ether precursor through a photocatalytic hydrogen atom transfer (HAT) mechanism.[15]

Introduction of the Deuterium Label

The key to synthesizing Carbinoxamine-d6 is the use of a deuterated building block in the ether synthesis step. Instead of using 2-(dimethylamino)ethyl chloride, the reaction is performed with its deuterated analog, 2-(N,N-di(methyl-d3)amino)ethyl chloride . This reagent is prepared beforehand using commercially available deuterated methyl sources (e.g., methyl-d3 iodide).

The causality behind this choice is clear: introducing the label at a late stage using a stable, pre-labeled fragment ensures high isotopic incorporation and simplifies purification, as the chromatographic properties of the deuterated and non-deuterated compounds are nearly identical.

Synthesis_Workflow cluster_reactants Starting Materials cluster_intermediates Intermediate cluster_products Final Product A 4-Chlorophenyl Magnesium Bromide R1 Grignard Reaction A->R1 B Picolinaldehyde B->R1 C 2-(N,N-di(methyl-d3)amino)ethyl chloride R2 Ether Synthesis C->R2 D (4-chlorophenyl)(pyridin-2-yl)methanol D->R2 E Carbinoxamine-d6 R3 Salt Formation E->R3 F Carbinoxamine-d6 Maleate Salt R1->D R2->E R3->F MaleicAcid Maleic Acid MaleicAcid->R3

Caption: Generalized synthesis workflow for Carbinoxamine-d6 Maleate.

Analytical Characterization and Self-Validating Protocols

To serve as a reliable internal standard, each batch of Carbinoxamine-d6 maleate must be rigorously characterized to confirm its identity, purity, and isotopic enrichment. This multi-step validation ensures the integrity of any quantitative data generated using it.

Structural Confirmation and Purity Assessment

A combination of chromatographic and spectroscopic techniques forms a self-validating system for quality control.

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for assessing chemical purity. A validated HPLC method, typically with UV detection, is used to separate the main compound from any residual starting materials, by-products, or degradants.[14] The purity is generally required to be >98%.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms the elemental composition by providing a highly accurate mass measurement. For Carbinoxamine-d6, the observed m/z for the protonated molecule [M+H]⁺ should correspond to the theoretical value (approx. 297.15), which is 6 mass units higher than the unlabeled carbinoxamine (approx. 291.12). This mass shift is the definitive confirmation of successful deuteration.

  • NMR Spectroscopy:

    • ¹H NMR: Confirms the overall molecular structure. A key diagnostic feature is the significant reduction or complete absence of the singlet corresponding to the N(CH₃)₂ protons (typically around 2.2-2.3 ppm), directly proving the replacement of hydrogen with deuterium at these positions.

    • ¹³C NMR: Provides a complete carbon skeleton map, which should be consistent with the proposed structure.

Analytical_Workflow cluster_primary Primary Characterization cluster_secondary Structural Verification Start Synthesized Carbinoxamine-d6 Maleate HPLC HPLC-UV (Chemical Purity) Start->HPLC MS Mass Spectrometry (Mass Confirmation & Isotopic Enrichment) Start->MS H_NMR ¹H NMR (Structural Identity & D-incorporation) HPLC->H_NMR Result Qualified Reference Standard (Identity, Purity >98%, Enrichment >99%) C_NMR ¹³C NMR (Carbon Skeleton) H_NMR->C_NMR C_NMR->Result

Caption: Workflow for analytical characterization and quality control.

Application in Quantitative Bioanalysis

The principal application of Carbinoxamine-d6 maleate is as an internal standard for the quantification of carbinoxamine in biological samples by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[6][9]

The Principle of Stable Isotope Dilution

The use of a stable isotope-labeled internal standard (SIL-IS) is the most robust method for quantitative mass spectrometry. The SIL-IS is added to the biological sample at a known concentration at the very beginning of the sample preparation process. Because the SIL-IS (Carbinoxamine-d6) is chemically identical to the analyte (Carbinoxamine), it experiences the exact same extraction loss, matrix effects, and ionization suppression or enhancement.

The mass spectrometer, however, can distinguish between the two based on their mass difference. The concentration of the analyte is determined by the ratio of the analyte's MS signal to the SIL-IS's signal. This ratio remains constant regardless of variations in sample handling or instrument performance, leading to exceptional precision and accuracy.

Experimental Protocol: Quantification of Carbinoxamine in Human Plasma

This protocol outlines a typical workflow for a pharmacokinetic study.

1. Preparation of Standards and Quality Controls (QCs):

  • Prepare a stock solution of Carbinoxamine and Carbinoxamine-d6 maleate (IS) in methanol.
  • Create a series of calibration standards by spiking blank human plasma with Carbinoxamine stock solution to cover the expected concentration range (e.g., 0.1 to 100 ng/mL).
  • Prepare QC samples at low, medium, and high concentrations in the same manner.

2. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the IS working solution (e.g., 50 ng/mL Carbinoxamine-d6). Vortex briefly.
  • Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
  • Vortex vigorously for 1 minute.
  • Centrifuge at 10,000 x g for 10 minutes at 4°C.
  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

  • LC System: Standard HPLC or UHPLC system.
  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
  • MRM Transitions: Monitor the specific precursor-to-product ion transitions. These must be optimized experimentally.
  • Carbinoxamine: m/z 291.1 → 167.1[16]
  • Carbinoxamine-d6 (IS): m/z 297.1 → 167.1 (The fragment ion is often the same as the unlabeled compound, as the deuterium is not on the fragmented portion).

4. Data Analysis:

  • Integrate the peak areas for both the analyte and the IS.
  • Calculate the peak area ratio (Analyte Area / IS Area).
  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
  • Determine the concentration of carbinoxamine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

Carbinoxamine-d6 maleate is more than just a deuterated molecule; it is a precision tool engineered for accuracy in pharmaceutical research. Its design, characterized by stable isotopic labeling at a non-labile position, makes it an ideal internal standard. Rigorous analytical characterization ensures its identity and purity, providing the trustworthiness required for regulated bioanalysis. By enabling the reliable quantification of carbinoxamine in complex biological matrices, Carbinoxamine-d6 maleate plays an indispensable role in advancing our understanding of the drug's pharmacokinetic profile and ensuring its safe and effective therapeutic use.

References

  • Veeprho. Carbinoxamine-D6 (Maleate Salt). Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2564, Carbinoxamine. Available from: [Link]

  • U.S. Food and Drug Administration. Carbinoxamine Maleate Oral Solution, 4 mg/5 mL - accessdata.fda.gov. Available from: [Link]

  • Gpatindia. CARBINOXAMINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Available from: [Link]

  • U.S. Food and Drug Administration. 22-556Orig1s000 - accessdata.fda.gov. Available from: [Link]

  • ResearchGate. Chemical structure of carbinoxamine maleate. Available from: [Link]

  • Medium. Why is Carbinoxamine Maleate Important for Allergy Relief?. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 45038550, Carbinoxamine-d6 Maleate Salt. Available from: [Link]

  • Drugs.com. Carbinoxamine: Package Insert / Prescribing Information. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis of carbinoxamine via α-C(sp3)–H 2-pyridylation of O, S or N-containing compounds enabled by non-D–A-type super organoreductants and sulfoxide- or sulfide HAT reagents. Available from: [Link]

  • Patsnap Synapse. What is Carbinoxamine Maleate used for?. Available from: [Link]

  • ResearchGate. A Study on the Synthesis and Characterization of Various Polymorphic Forms of Carbinoxamine Maleate and Orphenadrine Citrate. Available from: [Link]

  • Quick Company. Improved Process For Carbinoxamine Maleate And Its Novel Polymorph. Available from: [Link]

  • Clinivex. Carbinoxamine-d6 Maleate. Available from: [Link]

  • IOSR Journal. LC-MS/MS method for the quantification of carbinoxamine in human plasma. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 131708643, Carbinoxamine-d6 (maleate). Available from: [Link]

  • Wikipedia. Carbinoxamine. Available from: [Link]

  • precisionFDA. CARBINOXAMINE. Available from: [Link]

  • Pharmaffiliates. Carbinoxamine-impurities. Available from: [Link]

Sources

Navigating Bioanalytical Assays: A Technical Guide to Carbinoxamine-d6 and Carbinoxamine Maleate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Nuances of Carbinoxamine and its Deuterated Analog

Carbinoxamine is a first-generation antihistamine belonging to the ethanolamine class, recognized for its H1 receptor antagonist activity.[1][2] It is clinically used in its maleate salt form to treat various allergic conditions such as hay fever, allergic rhinitis, and urticaria.[3][4] In the realm of drug development and clinical pharmacology, the precise quantification of carbinoxamine in biological matrices is paramount for pharmacokinetic and bioequivalence studies. This necessitates the use of a stable, reliable internal standard in analytical methodologies. This is where Carbinoxamine-d6, a deuterated analog of carbinoxamine, plays a pivotal role.

This technical guide provides a comprehensive comparison of Carbinoxamine-d6 and Carbinoxamine maleate, focusing on their molecular and chemical distinctions and the practical implications of these differences in a research and drug development context. As we delve into the specifics, we will explore why the introduction of deuterium atoms and the nature of the salt form are not trivial details but rather critical factors that govern the application of these compounds in sensitive bioanalytical assays.

Core Molecular and Chemical Distinctions

The fundamental difference between Carbinoxamine-d6 and Carbinoxamine maleate lies in their isotopic composition and salt form, which directly impacts their molecular weights and utility in analytical chemistry.

Carbinoxamine maleate is the active pharmaceutical ingredient, where the carbinoxamine free base is salified with maleic acid.[5][6] This enhances the compound's stability and solubility.

Carbinoxamine-d6 , on the other hand, is an isotopically labeled version of carbinoxamine. Specifically, six hydrogen atoms on the N,N-dimethylamino group are replaced with deuterium atoms.[7][8] This isotopic substitution results in a molecule that is chemically identical to carbinoxamine in its reactivity but possesses a higher mass. This mass difference is the cornerstone of its use as an internal standard in mass spectrometry-based assays.

The following table summarizes the key physicochemical properties of Carbinoxamine-d6 maleate and Carbinoxamine maleate:

PropertyCarbinoxamine-d6 maleateCarbinoxamine maleate
Chemical Formula C16H13ClD6N2O • C4H4O4[7]C20H23ClN2O5[6][9]
Molecular Weight 412.9 g/mol [7][8]406.9 g/mol [2][6][9][10][11]
CAS Number 2747914-08-3[7][8]3505-38-2[2][5][6][9][10][11]
Active Moiety Carbinoxamine-d6Carbinoxamine
Salt Form MaleateMaleate

The Role of Deuteration in Bioanalytical Methodologies

The use of stable isotope-labeled internal standards, such as Carbinoxamine-d6, is the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The rationale behind this preference is rooted in the ability of such standards to mimic the analyte of interest throughout the analytical process, thereby correcting for variability.

Causality behind Experimental Choices:

  • Co-elution: Carbinoxamine-d6 and carbinoxamine exhibit nearly identical chromatographic behavior. This co-elution is critical because any physical or chemical variations encountered during sample preparation (e.g., extraction efficiency) and chromatographic analysis (e.g., injection volume variations) will affect both the analyte and the internal standard to the same extent.

  • Ionization Efficiency: In the mass spectrometer's ion source, the analyte and its deuterated internal standard are expected to have the same ionization efficiency. This means that any matrix effects that suppress or enhance the ionization of carbinoxamine will have a proportional effect on Carbinoxamine-d6.

  • Mass Differentiation: Despite their chemical similarities, the mass difference of 6 Daltons allows the mass spectrometer to distinguish between the analyte and the internal standard. This enables the accurate quantification of carbinoxamine by calculating the ratio of the analyte's signal to that of the known concentration of the internal standard.

This self-validating system ensures that the measured analyte concentration is robust and reliable, minimizing the impact of experimental variability.

Experimental Workflow: Bioanalytical Quantification of Carbinoxamine

The following diagram illustrates a typical workflow for the quantification of carbinoxamine in a biological matrix (e.g., plasma) using Carbinoxamine-d6 as an internal standard.

Bioanalytical_Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Carbinoxamine-d6 (Internal Standard) Sample->Spike Extraction Protein Precipitation / Liquid-Liquid Extraction / Solid-Phase Extraction Spike->Extraction Evaporation Evaporation of Solvent Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC System Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometry (MS/MS) Detection Ionization->Detection Integration Peak Area Integration (Carbinoxamine & Carbinoxamine-d6) Detection->Integration Ratio Calculate Peak Area Ratio Integration->Ratio Calibration Quantification using Calibration Curve Ratio->Calibration Result Final Concentration of Carbinoxamine Calibration->Result

Bioanalytical workflow for Carbinoxamine quantification.
Detailed Experimental Protocol:

1. Preparation of Calibration Standards and Quality Control Samples:

  • Prepare a stock solution of Carbinoxamine maleate in methanol.
  • Serially dilute the stock solution to prepare working solutions for calibration standards.
  • Spike blank biological matrix with the working solutions to create calibration standards at various concentrations.
  • Prepare quality control (QC) samples at low, medium, and high concentrations in a similar manner.

2. Sample Preparation:

  • To 100 µL of plasma sample, calibration standard, or QC sample, add 10 µL of Carbinoxamine-d6 internal standard working solution.
  • Vortex briefly to mix.
  • Add 300 µL of acetonitrile to precipitate proteins.
  • Vortex for 1 minute, then centrifuge at 10,000 rpm for 10 minutes.
  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):
  • Column: C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient elution at a flow rate of 0.4 mL/min.
  • Mass Spectrometry (MS/MS):
  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Multiple Reaction Monitoring (MRM) transitions:
  • Carbinoxamine: Q1/Q3 transition (e.g., m/z 291.1 -> 167.1).
  • Carbinoxamine-d6: Q1/Q3 transition (e.g., m/z 297.1 -> 167.1).
  • Optimize collision energy and other MS parameters for maximum signal intensity.

4. Data Analysis:

  • Integrate the peak areas for both carbinoxamine and Carbinoxamine-d6.
  • Calculate the peak area ratio of carbinoxamine to Carbinoxamine-d6.
  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
  • Determine the concentration of carbinoxamine in the unknown samples and QC samples from the calibration curve.

Conclusion

The distinction between Carbinoxamine-d6 and Carbinoxamine maleate is a clear illustration of the precision required in modern pharmaceutical analysis. While Carbinoxamine maleate serves as the therapeutic agent, its deuterated counterpart, Carbinoxamine-d6, is an indispensable tool for its accurate quantification. The isotopic labeling of Carbinoxamine-d6 provides the necessary mass shift for differentiation in mass spectrometry, while its chemical similarity to the unlabeled drug ensures it faithfully tracks the analyte through the entire analytical procedure. This technical guide underscores the importance of understanding these fundamental differences for the development and validation of robust and reliable bioanalytical methods in drug development.

References

  • SRIRAMCHEM.
  • Axios Research.
  • U.S. Food and Drug Administration. Carbinoxamine Maleate Oral Solution, 4 mg/5 mL. [Link]

  • FDA.report. CARBINOXAMINE MALEATE tablet CARBINOXAMINE MALEATE solution. [Link]

  • PubChem, National Institutes of Health. Carbinoxamine. [Link]

  • PubChem, National Institutes of Health. Carbinoxamine Maleate. [Link]

  • PubChem, National Institutes of Health. Carbinoxamine-d6 (maleate). [Link]

Sources

Deuterated Carbinoxamine internal standard properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Deuterated Carbinoxamine as an Internal Standard in Bioanalysis

Introduction

In the high-stakes environment of pharmaceutical bioanalysis, the reliability of quantitative data hinges on the internal standard (IS). For Carbinoxamine, a first-generation antihistamine with significant anticholinergic properties, the use of a stable isotope-labeled IS—specifically Carbinoxamine-d6 —is not merely a regulatory preference but a scientific necessity.

This guide details the physicochemical properties, mechanistic role, and experimental deployment of Deuterated Carbinoxamine (Carbinoxamine-d6). It is designed to allow researchers to establish a self-validating LC-MS/MS workflow that meets the rigorous standards of FDA and EMA bioanalytical guidelines.

Physicochemical Properties & Technical Specifications

Understanding the fundamental differences between the analyte and its deuterated analog is critical for method development. While the chemical behavior remains nearly identical, the mass shift is the key differentiator.

Comparative Properties Table
PropertyCarbinoxamine (Analyte)Carbinoxamine-d6 (Internal Standard)Impact on Bioanalysis
Chemical Formula C₁₆H₁₉ClN₂OC₁₆H₁₃D₆ClN₂O+6 Da mass shift ensures resolution in Q1 (MS1).
Molecular Weight 290.79 g/mol 296.83 g/mol (Free Base)Precursor ion selection ([M+H]⁺).
Isotopic Label NoneN,N-dimethyl-d6Label is on the amine side chain.
pKa ~9.0 (Tertiary Amine)~9.0Both require high pH extraction or acidic mobile phase for ionization.
LogP 2.6~2.6Identical extraction recovery and column retention.
Solubility ~0.23 g/L (Water)SimilarCompatible with aqueous mobile phases.

Critical Note on Salt Forms: Carbinoxamine is often supplied as a maleate salt (MW ~406.9 g/mol ). Ensure you calculate the concentration based on the free base content when preparing stock solutions.

Mechanism of Action: Isotope Dilution & Matrix Correction

The primary function of Carbinoxamine-d6 is to correct for Matrix Effects (Ion Suppression/Enhancement) and Recovery Variations .

The Co-Elution Principle

In Reversed-Phase Chromatography (RPC), the deuterium isotope effect is negligible for small alkyl labels like -d6. Therefore, Carbinoxamine and Carbinoxamine-d6 co-elute (share the same Retention Time, RT).

  • Scenario: A plasma sample contains phospholipids that suppress electrospray ionization (ESI) at the analyte's RT.

  • Correction: Because the IS elutes at the exact same moment, it experiences the exact same degree of suppression. The ratio of Analyte Area to IS Area remains constant, preserving quantitative accuracy.

Diagram: Ion Suppression Correction Mechanism

MatrixEffect Sample Biological Sample (Plasma/Urine) Matrix Matrix Interferences (Phospholipids) Sample->Matrix Analyte Carbinoxamine (Analyte) Sample->Analyte IS Carbinoxamine-d6 (Internal Standard) Sample->IS ESI ESI Source (Ionization) Matrix->ESI Suppresses Ionization Analyte->ESI IS->ESI MS Mass Spectrometer (Detection) ESI->MS Analyte Signal (Suppressed) ESI->MS IS Signal (Suppressed) Result Result MS->Result Ratio (Analyte/IS) Remains Constant

Caption: Schematic illustrating how co-eluting internal standards compensate for matrix-induced ionization suppression in LC-MS/MS.

Experimental Protocol: LC-MS/MS Method Development

This protocol outlines the development of a robust quantitative assay.

Phase 1: Mass Spectrometry Optimization (Tune)

The label is located on the dimethylamine group. This impacts transition selection.

  • Analyte (Carbinoxamine):

    • Precursor: 291.2 m/z [M+H]⁺

    • Primary Product (Quant): 167.1 m/z (Loss of amine side chain).

    • Secondary Product (Qual): 202.1 m/z or 58.1 m/z .

  • Internal Standard (Carbinoxamine-d6):

    • Precursor: 297.2 m/z [M+H]⁺

    • Transition Selection Rule: The 167.1 fragment loses the labeled side chain. Therefore, the IS also produces the 167.1 fragment.

    • Selected Transition: 297.2 → 167.1 m/z .

    • Note: Even though the product ion is the same, the precursor mass difference (+6 Da) provides selectivity. Ensure unit resolution on Q1 to prevent "crosstalk" from the analyte to the IS channel.

Phase 2: Sample Preparation (Protein Precipitation)
  • Step 1: Aliquot 50 µL of human plasma into a 96-well plate.

  • Step 2: Add 20 µL of Carbinoxamine-d6 Working Solution (e.g., 100 ng/mL in 50:50 MeOH:H₂O).

  • Step 3: Add 200 µL of Acetonitrile (cold) to precipitate proteins.

  • Step 4: Vortex for 5 minutes at high speed.

  • Step 5: Centrifuge at 4,000 rpm for 10 minutes at 4°C.

  • Step 6: Transfer 100 µL of supernatant to a fresh plate and dilute with 100 µL of 0.1% Formic Acid in Water (to match initial mobile phase).

Phase 3: Chromatographic Separation
  • Column: C18 Reverse Phase (e.g., Hypersil GOLD or Kinetex C18, 50 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (or 10mM Ammonium Formate for pH control).

  • Mobile Phase B: Acetonitrile (or Methanol).

  • Gradient:

    • 0.0 min: 10% B

    • 0.5 min: 10% B

    • 3.0 min: 90% B

    • 3.5 min: 90% B

    • 3.6 min: 10% B

    • 5.0 min: Stop (Re-equilibration)

Workflow Diagram

Protocol Start Plasma Sample (50 µL) Spike Add IS (Carbinoxamine-d6) (20 µL) Start->Spike Precip Protein Precipitation (200 µL ACN) Spike->Precip Centrifuge Centrifuge 4000 rpm, 10 min Precip->Centrifuge Dilute Dilute Supernatant (1:1 with 0.1% FA) Centrifuge->Dilute Inject Inject into LC-MS/MS (5 µL) Dilute->Inject

Caption: Step-by-step sample preparation workflow for the quantification of Carbinoxamine using a deuterated internal standard.

Validation & Quality Control

To ensure scientific integrity (E-E-A-T), the following validation parameters must be assessed specifically for the IS.

Isotopic Purity & Crosstalk
  • Issue: If the Carbinoxamine-d6 standard contains unlabelled Carbinoxamine (d0), it will contribute to the analyte signal, causing false positives.

  • Test: Inject a high concentration of the IS (only) and monitor the Analyte transition (291.2 → 167.1).

  • Acceptance: The response in the analyte channel must be < 20% of the LLOQ response.

Deuterium Exchange
  • Issue: Deuterium on exchangeable sites (like -OH or -NH) can swap with Hydrogen in aqueous solutions.

  • Verification: Carbinoxamine-d6 has deuterium on the methyl groups (C-D bonds). These are chemically stable and do not exchange under standard LC-MS conditions.

Retention Time Shift
  • Observation: Deuterated compounds can sometimes elute slightly earlier than non-deuterated analogs due to slightly lower lipophilicity.

  • Impact: For Carbinoxamine-d6, the shift is typically negligible (< 0.05 min). If a shift occurs, ensure the integration window covers both peaks.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 2564: Carbinoxamine. Retrieved from [Link]

  • IOSR Journal of Pharmacy. (2014). LC-MS/MS method for the quantification of carbinoxamine in human plasma. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

Carbinoxamine-d6 maleate solubility in methanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubility and Preparation of Carbinoxamine-d6 Maleate in Methanol

Executive Summary

Carbinoxamine-d6 Maleate is the stable isotope-labeled analog of the first-generation antihistamine Carbinoxamine Maleate. It serves as a critical Internal Standard (IS) in quantitative bioanalysis, particularly for LC-MS/MS workflows where matrix effects can compromise data integrity.

While the non-deuterated pharmaceutical salt is classified as "freely soluble" in alcohols, specific analytical standards of Carbinoxamine-d6 Maleate often display variable solubility profiles depending on crystal habit and purity. This guide defines a robust, field-validated protocol for preparing stable stock solutions in Methanol (MeOH) , balancing solubility limits with the practical requirements of trace-level quantitation.

Physicochemical Profile & Solubility Analysis

To understand the solubility behavior of the deuterated standard, one must analyze the properties of the parent salt. The maleate counterion significantly enhances the polarity of the lipophilic carbinoxamine base, facilitating dissolution in protic solvents like methanol.

Comparative Properties
PropertyCarbinoxamine Maleate (Unlabeled)Carbinoxamine-d6 Maleate (Internal Standard)
CAS Number 3505-38-22747914-08-3 (or similar depending on labeling)
Molecular Formula C₁₆H₁₉ClN₂O[1] · C₄H₄O₄C₁₆H₁₃D₆ClN₂O · C₄H₄O₄
Molecular Weight 406.86 g/mol ~412.9 g/mol
Solubility (USP) Freely soluble in alcohol (Ethanol) & ChloroformMethanol: Soluble (Conservative limit: 1–10 mg/mL)
pKa ~8.7 (Tertiary amine)~8.7 (Unchanged by deuteration)
The "Solubility Gap" Explanation
  • USP/FDA Data: Classifies bulk Carbinoxamine Maleate as "Freely Soluble" in alcohol (100–1000 mg/mL).

  • Analytical Vendor Data (e.g., Cayman): Often lists "Slightly Soluble" in Methanol (1–10 mg/mL).

  • Technical Synthesis: This discrepancy often arises because analytical standards are supplied in small, potentially amorphous or compact crystalline quantities that dissolve slower than bulk API. Therefore, this guide recommends a conservative target concentration of 1 mg/mL to ensure rapid, complete dissolution and long-term stability.

Structural Visualization

The following diagram illustrates the dissociation of the salt in Methanol, highlighting the deuterated sites (typically on the N-methyl groups) which do not participate in the solubility mechanism but are critical for mass detection.

CarbinoxamineSolubility cluster_Solid Solid State (Crystal Lattice) cluster_Solution Methanol Solution (Solvated) Salt Carbinoxamine-d6 (Cation) + Maleate (Anion) Cation Carbinoxamine-d6 (+) [Solvated by MeOH] Salt->Cation Dissociation (Energy > Lattice Energy) Anion Maleate (-) [Solvated by MeOH] Salt->Anion MeOH Methanol (Solvent) Protic/Polar MeOH->Salt Dipole Interaction

Figure 1: Dissolution mechanism of Carbinoxamine-d6 Maleate in Methanol. The solvent overcomes the lattice energy of the maleate salt, stabilizing the resulting ions.

Experimental Protocol: Stock Solution Preparation

Objective: Prepare a primary stock solution of Carbinoxamine-d6 Maleate at 1.0 mg/mL (free base equivalent or salt basis, depending on calculation requirements) in Methanol.

Reagents & Equipment:

  • Carbinoxamine-d6 Maleate (Solid Reference Standard).

  • Methanol (LC-MS Grade or higher).

  • Class A Volumetric Flask (e.g., 10 mL or 25 mL).

  • Analytical Balance (Precision 0.01 mg).

  • Ultrasonic Bath.

Step-by-Step Methodology
  • Calculations (Critical):

    • Most certificates of analysis (CoA) list the purity and salt form. You must correct for the salt content if your method requires "free base" concentration.

    • Correction Factor = MW(Salt) / MW(Free Base) ≈ 412.9 / 296.8 ≈ 1.39.

    • Example: To get 1 mg/mL of the active moiety (free base), weigh 1.39 mg of salt for every 1 mL of solvent.

  • Weighing:

    • Equilibrate the vial to room temperature to prevent condensation.

    • Weigh the calculated amount of Carbinoxamine-d6 Maleate directly into a weighing boat or small glass funnel. Avoid using plastic spatulas (static charge risk).

  • Solvent Addition:

    • Transfer the solid into the volumetric flask.

    • Rinse the weighing boat 3x with small volumes of Methanol, adding rinses to the flask.

    • Fill the flask to approximately 80% of the total volume with Methanol.

  • Dissolution (Sonication):

    • Observation: The powder may not dissolve instantly.

    • Action: Sonicate the flask for 5–10 minutes at ambient temperature.

    • Check: Visually inspect for "schlieren" lines or floating particulates. The solution must be crystal clear.

  • Final Volume:

    • Allow the solution to return to room temperature (sonication generates heat, expanding the solvent).

    • Dilute to the mark with Methanol. Invert 10x to mix.

Workflow Diagram

StockPrep Start Start: Solid Standard (Carbinoxamine-d6 Maleate) Calc Step 1: Calculate Mass (Apply Salt Correction Factor ~1.39) Start->Calc Weigh Step 2: Weigh into Volumetric Flask Calc->Weigh AddSolv Step 3: Add MeOH (80% Volume) Weigh->AddSolv Sonicate Step 4: Sonicate (5-10 min) Ensure Complete Dissolution AddSolv->Sonicate Cool Step 5: Equilibrate to RT Sonicate->Cool QS Step 6: Dilute to Mark (QS) Cool->QS Verify Step 7: QC Check (Visual/UV) QS->Verify Store Storage: -20°C Amber Glass Verify->Store

Figure 2: Validated workflow for the preparation of Carbinoxamine-d6 Maleate stock solution.

Stability & Storage

  • Temperature: Store stock solutions at -20°C or lower.

  • Container: Use amber borosilicate glass vials with PTFE-lined caps. Carbinoxamine is light-sensitive; amber glass prevents photodegradation.

  • Shelf Life:

    • Solid: >2 years (desiccated, -20°C).

    • Stock Solution (MeOH): 6–12 months at -20°C.

  • Deuterium Exchange: The C-D bonds in Carbinoxamine-d6 are chemically stable in Methanol. Exchange is not a concern under neutral conditions. Avoid strong acids or bases in the stock solution to prevent potential hydrolysis or exchange at labile sites (though none are primary risks for this structure).

Quality Control & Troubleshooting

IssueCauseCorrective Action
Precipitation Concentration too high (>10 mg/mL) or temp too low.Warm to RT and vortex. If persistent, dilute to 0.5 mg/mL.
Signal Drift (LC-MS) Deuterium isotope effect or degradation.Verify retention time matches unlabeled analyte. Check for "crosstalk" (impurities).
Particulates Incomplete dissolution.Sonicate longer. Filter through 0.2 µm PTFE filter if necessary (account for potential loss).

References

  • U.S. Food and Drug Administration (FDA). (2011). NDA 22-556: Carbinoxamine Maleate Clinical Pharmacology and Biopharmaceutics Review. Retrieved from [Link]

  • United States Pharmacopeia (USP). (2023).[2] Carbinoxamine Maleate Monograph: Physicochemical Properties. USP-NF Online.

  • ResolveMass. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

  • PubChem. (2025). Carbinoxamine-d6 (maleate) Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Carbinoxamine-d6: A Comparative Analysis of the Salt and Free Base Forms

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

In the landscape of pharmaceutical research and development, the precise form of an active pharmaceutical ingredient (API) is a cornerstone of a successful formulation. This is particularly true for isotopically labeled internal standards like Carbinoxamine-d6, where physicochemical properties directly impact analytical accuracy and reproducibility. This guide provides a detailed examination of the fundamental differences between the salt and free base forms of Carbinoxamine-d6. We will explore the core physicochemical distinctions, their implications for bioavailability and analytical handling, and present validated experimental protocols for their differentiation. This document is intended to serve as a practical resource, grounding theoretical principles in actionable laboratory methodology.

Foundational Principles: The Significance of API Form Selection

An API's journey from chemical entity to therapeutic agent is governed by its physical form. For amine-containing compounds like Carbinoxamine, two primary forms exist: the free base and the salt.

  • The Free Base: This is the neutral, un-ionized form of the amine molecule. Generally, free bases are more lipophilic and may exhibit poor solubility in aqueous media, a characteristic that can hinder dissolution and subsequent absorption.[1]

  • The Salt Form: Created by reacting the basic nitrogen center of the API with an acid (e.g., maleic acid, hydrochloric acid), the salt form is an ionized molecule.[2] This conversion is a fundamental strategy in drug development to enhance key properties. Approximately 50% of all drugs are administered as salts to improve their physicochemical and biopharmaceutical profiles.[3][4]

The choice is not trivial; it dictates solubility, stability, hygroscopicity, dissolution rate, and ultimately, bioavailability.[5] For Carbinoxamine-d6, primarily used as an internal standard in pharmacokinetic studies, consistency and predictable behavior are paramount.[6] Understanding its form is critical for accurate quantification of the non-deuterated therapeutic agent.

G FB Carbinoxamine-d6 Free Base (Lipophilic, Poor Aqueous Solubility) Salt Carbinoxamine-d6 Salt (Hydrophilic, Enhanced Aqueous Solubility) FB->Salt Protonation Acid Acid (e.g., Maleic Acid) Acid->Salt Counter-ion Formation

Figure 1: The fundamental acid-base reaction converting the free base to the salt form.

Core Physicochemical Differences: A Comparative Analysis

The protonation of the tertiary amine in Carbinoxamine-d6 to form a salt instigates a cascade of changes in its molecular properties. These differences are crucial for handling, formulation, and analytical performance.

Solubility

This is the most pronounced difference. Salt formation is a primary strategy to increase the aqueous solubility of poorly soluble APIs.[2]

  • Carbinoxamine-d6 Salt: As an ionic compound, the salt form is significantly more soluble in polar, aqueous solvents. This high solubility is essential for preparing stock solutions for analytical standards and ensures rapid dissolution in physiological media.[1]

  • Carbinoxamine-d6 Free Base: The neutral free base is less polar and thus demonstrates higher solubility in organic solvents while being sparingly soluble in water.[1][7] This property can be leveraged in specific extraction protocols but is generally less desirable for oral drug formulations.[5]

The dissolution rate, which is often the rate-limiting step for absorption, is directly linked to solubility.[3] Different salt forms can exhibit different dissolution rates even at the same pH, highlighting the importance of counter-ion selection.[8]

Stability and Hygroscopicity

Stability is a measure of a substance's resistance to chemical or physical degradation. Hygroscopicity, the tendency to absorb moisture from the air, is a key factor influencing stability.[9]

  • Carbinoxamine-d6 Salt: Salt forms are generally more crystalline and possess higher melting points, which often translates to greater thermal stability.[10] However, their ionic nature can make them more hygroscopic.[9] Moisture uptake can lead to physical changes (e.g., deliquescence) or chemical degradation through hydrolysis, especially if the API contains susceptible functional groups.[11]

  • Carbinoxamine-d6 Free Base: The free base is typically less hygroscopic.[12] However, it may be more susceptible to degradation via oxidation or other chemical pathways and generally has a lower melting point.[1][5]

Bioavailability

For the parent drug, Carbinoxamine, the choice of form directly impacts bioavailability—the fraction of the administered dose that reaches systemic circulation.

  • Salt Form: Due to enhanced aqueous solubility and faster dissolution, salt forms often exhibit higher oral bioavailability compared to the free base.[2][3] This allows for more effective treatments and potentially lower required dosages.[5]

  • Free Base Form: Lower bioavailability is a potential consequence of its poor dissolution.[5] However, in certain formulations like transdermal patches or controlled-release systems, the lipophilicity of the free base can be advantageous for membrane permeation.

Molecular Weight

A simple but critical difference is the molecular weight. The salt form includes the mass of the counter-ion (e.g., maleic acid). This must be accounted for when preparing solutions of a specific concentration based on the active moiety.[13] Failure to correct for the salt's weight results in a lower-than-intended concentration of the active base, a significant source of error in quantitative analysis.[13]

Data Summary Table
PropertyCarbinoxamine-d6 Free BaseCarbinoxamine-d6 Salt (e.g., Maleate)Causality & Significance
Aqueous Solubility LowHighProtonation increases polarity and interaction with water molecules, enhancing dissolution and bioavailability.[1][2]
Organic Solvent Solubility HighLowThe non-polar nature of the free base favors dissolution in non-polar organic solvents.[7]
Stability Generally lower thermal stabilityGenerally higher thermal stability but can be prone to hydrolysis if hygroscopic.[5][10]Crystalline salt lattices are often more thermodynamically stable. Ionic character can attract water, risking degradation.[9]
Hygroscopicity LowModerate to HighIonic nature attracts polar water molecules. A critical parameter for storage and handling.[9][12]
Bioavailability (Oral) LowerHigherHigher aqueous solubility leads to faster dissolution, which is often the rate-limiting step for absorption.[3]
Molecular Weight Lower (C₁₆H₁₃D₆ClN₂O)Higher (Includes counter-ion)Accurate weighing for standard preparation requires correction for the mass of the counter-ion to avoid potency errors.[13]

Experimental Protocols for Differentiation

A multi-faceted analytical approach is essential for unequivocally identifying the form of a given Carbinoxamine-d6 sample. The following protocols provide a self-validating system where orthogonal techniques confirm the initial finding.

G cluster_0 Analytical Workflow Sample Unknown Sample (Carbinoxamine-d6) FTIR FTIR Spectroscopy Sample->FTIR NMR NMR Spectroscopy Sample->NMR Solubility Solubility Test Sample->Solubility FTIR_Salt Broad N-H+ stretch ~2400-2800 cm⁻¹ FTIR->FTIR_Salt If Salt FTIR_FB No significant N-H stretch (Tertiary Amine) FTIR->FTIR_FB If Free Base NMR_Salt Downfield shift of protons near N⁺ NMR->NMR_Salt If Salt NMR_FB Upfield position of protons near N NMR->NMR_FB If Free Base Sol_Salt Soluble in H₂O Insoluble in Toluene Solubility->Sol_Salt If Salt Sol_FB Insoluble in H₂O Soluble in Toluene Solubility->Sol_FB If Free Base Conclusion Confident Identification FTIR_Salt->Conclusion FTIR_FB->Conclusion NMR_Salt->Conclusion NMR_FB->Conclusion Sol_Salt->Conclusion Sol_FB->Conclusion

Figure 2: A self-validating workflow for distinguishing between salt and free base forms.

Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule's bonds, which vibrate at characteristic frequencies. The protonation of the amine to form an ammonium salt creates a new N-H bond (N⁺-H) with a distinct and easily identifiable absorption band.[2]

  • Methodology:

    • Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix ~1 mg of the Carbinoxamine-d6 sample with ~100 mg of dry, spectroscopy-grade KBr. Grind the mixture thoroughly in an agate mortar to a fine powder.

    • Pellet Formation: Transfer the powder to a pellet press and apply pressure (approx. 8-10 tons) to form a transparent or translucent pellet.

    • Background Collection: Place the empty pellet holder in the FTIR spectrometer and run a background scan to account for atmospheric CO₂ and H₂O.

    • Sample Analysis: Place the KBr pellet containing the sample in the holder and acquire the spectrum, typically scanning from 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Interpretation & Self-Validation:

    • Expected Result (Salt): The spectrum of the salt will show a very broad and strong absorption band in the 2400-2800 cm⁻¹ region. This is characteristic of the N⁺-H stretching vibration in a tertiary amine salt.[14] The presence of this band is strong evidence of the salt form.

    • Expected Result (Free Base): The spectrum of the free base, a tertiary amine, will lack the N-H bond and therefore will show no significant absorption in the 3300-3500 cm⁻¹ (primary/secondary amines) or 2400-2800 cm⁻¹ (salt) regions.[15]

    • Trustworthiness: This method is rapid and highly diagnostic. The presence or absence of the N⁺-H stretch is a clear differentiating feature.

Protocol: Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
  • Principle: ¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The electron-withdrawing effect of the positively charged nitrogen in the salt form will "deshield" adjacent protons, causing their signals to shift to a higher frequency (downfield) compared to the free base.[16]

  • Methodology:

    • Sample Preparation: Dissolve 5-10 mg of the Carbinoxamine-d6 sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as it can dissolve both forms to some extent) in a clean NMR tube.

    • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned, locked onto the deuterium signal of the solvent, and the magnetic field is shimmed for homogeneity.

    • Spectrum Acquisition: Acquire the ¹H NMR spectrum.

    • (Optional) D₂O Shake: To confirm an exchangeable proton, add one drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The signal corresponding to the N⁺-H proton in the salt form will disappear or significantly diminish.

  • Data Interpretation & Self-Validation:

    • Expected Result (Salt): Protons on the carbons immediately adjacent to the nitrogen atom (the N-(CD₃)₂ group and the -O-CH₂-CH₂-N- group) will appear at a higher chemical shift (further downfield) compared to the free base. A broad signal corresponding to the N⁺-H proton may also be visible, which will disappear upon D₂O addition.

    • Expected Result (Free Base): The same protons will appear at a lower chemical shift (further upfield) due to the lesser electron-withdrawing character of the neutral nitrogen atom.

    • Trustworthiness: NMR provides a highly detailed fingerprint of the molecule. The predictable chemical shift difference based on the electronic environment of the nitrogen atom provides an orthogonal confirmation to FTIR data.[17]

Conclusion

The distinction between Carbinoxamine-d6 salt and its free base is not a mere technicality; it is a critical factor that governs the compound's behavior from the stockroom to the analytical instrument. The salt form, engineered for superior aqueous solubility and stability, is often the preferred choice for analytical standards used in bioanalysis. Conversely, the lipophilic free base may find utility in specific non-aqueous applications. Researchers and drug development professionals must be adept at not only understanding these differences but also at applying the appropriate analytical techniques—primarily FTIR and NMR spectroscopy—to verify the form of their material. This diligence ensures the integrity of experimental data, the reproducibility of analytical methods, and the ultimate success of the research and development process.

References

  • Gpatindia. (2020-08-02). CARBINOXAMINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Gpatindia. [Link]

  • Pharmaguideline Forum. (2022-02-01). Free Base vs Salt Form Reference Standards. [Link]

  • PharmaEducation. (2024-11-18). Physiochemical assessment of pharmaceutical salt forms. [Link]

  • Sciencemadness.org. (2011-07-19). Solubility of organic amine salts. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2564, Carbinoxamine. [Link]

  • Patsnap Synapse. (2024-07-17). What is the mechanism of Carbinoxamine Maleate?. [Link]

  • Spectroscopy Online. (2019-09-01). Organic Nitrogen Compounds V: Amine Salts. [Link]

  • Al-Rawashdeh, A. et al. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. [Link]

  • Wang, X. et al. (2018-11-06). The Antihistamine Drugs Carbinoxamine Maleate and Chlorpheniramine Maleate Exhibit Potent Antiviral Activity Against a Broad Spectrum of Influenza Viruses. PubMed Central. [Link]

  • GoodRx. Carbinoxamine: Uses, Side Effects, Dosage & More. [Link]

  • Parshad, H. et al. (2016-01-23). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. ResearchGate. [Link]

  • ResearchGate. (2018). The Antihistamine Drugs Carbinoxamine Maleate and Chlorpheniramine Maleate Exhibit Potent Antiviral Activity Against a Broad Spectrum of Influenza Viruses. [Link]

  • Blok, D. (2023-09-07). Hydrochloride vs Base: What is the Difference. Pharmaoffer.com. [Link]

  • Bobin, V. Drug Formulation and The Impact on Analytical Testing. ARL Bio Pharma. [Link]

  • Mayo Clinic. Carbinoxamine (oral route) - Side effects & dosage. [Link]

  • Chemistry LibreTexts. (2020-05-30). 20.2: Basicity of Amines and Ammonium Salt Formation. [Link]

  • El-Hellani, A. et al. (2018-05-18). Free-Base Nicotine Determination in Electronic Cigarette Liquids by 1H NMR Spectroscopy. ACS Publications. [Link]

  • Heacock, R. A., & Marion, L. (2025-10-05). The infrared spectra of secondary amines and their salts. ResearchGate. [Link]

  • Tahara, Y. et al. (2022-02-01). Characterization of the Salt and Free Base of Active Pharmaceutical Ingredients Based on NMR Relaxometry Measured by Time Domain NMR. PubMed. [Link]

  • The Organic Chemistry Tutor. (2018-12-02). Basic Introduction to NMR Spectroscopy. YouTube. [Link]

  • Chromatography Forum. (2004-09-10). Distinct RTs for free-base and salt forms of same compound. [Link]

  • Chemistry LibreTexts. (2024-03-24). 24.10: Spectroscopy of Amines. [Link]

  • Master Organic Chemistry. (2016-11-23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • Technology Networks. (2024-02-22). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. [Link]

  • Quora. (2018-03-30). Are amines soluble in organic solvents?. [Link]

  • Tong, W. (2010). Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability. Purdue e-Pubs. [Link]

  • Chemistry LibreTexts. (2022-08-28). 4.7: NMR Spectroscopy. [Link]

  • University of Calgary. IR: amines. [Link]

  • ACS Publications. (2022-07-14). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. [Link]

  • MDPI. Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. [Link]

  • precisionFDA. CARBINOXAMINE. [Link]

Sources

An In-depth Technical Guide to the Safe Handling and Application of Carbinoxamine-d6 Maleate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the safety, handling, and application of Carbinoxamine-d6 maleate for researchers, scientists, and drug development professionals. Moving beyond a standard Safety Data Sheet (SDS), this document synthesizes critical safety data with practical, field-proven insights to ensure both personal safety and experimental integrity.

Understanding the Compound: A Dual-Perspective Analysis

Carbinoxamine-d6 maleate is the deuterated analog of Carbinoxamine maleate, a first-generation antihistamine of the ethanolamine class.[1] Its primary application in a research setting is as an internal standard for the quantification of carbinoxamine in biological matrices using gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[2]

Pharmacological Context: The parent compound, carbinoxamine, functions as a competitive histamine H1 receptor antagonist (Kᵢ = 2.3 nM).[2] It also exhibits properties as an L-type calcium channel inhibitor (Kᵢ = 1.08 nM).[2] This dual activity underscores its classification as a potent pharmacologically active ingredient (API), necessitating specialized handling procedures.[3][4]

Isotopic Labeling Significance: The incorporation of six deuterium atoms (d6) on the N,N-dimethyl groups creates a stable, heavier version of the molecule. This isotopic substitution is fundamental to its role as an internal standard, allowing for precise differentiation from the non-deuterated analyte in mass spectrometry assays without altering its fundamental chemical reactivity. While deuterated compounds are not radioactive, their handling requires adherence to protocols for potent chemical compounds.[5][6]

Hazard Identification and Risk Assessment

Carbinoxamine-d6 maleate is classified as a hazardous substance. The primary routes of exposure are ingestion, dermal contact, and inhalation.

GHS Hazard Classification:

  • Acute Toxicity, Oral (Category 3): H301 - Toxic if swallowed.[7][8]

  • Acute Toxicity, Dermal (Category 4): H312 - Harmful in contact with skin.[8]

  • Skin Irritation (Category 2): H315 - Causes skin irritation.[8]

  • Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[8]

  • Acute Toxicity, Inhalation (Category 4): H332 - Harmful if inhaled.[8]

  • Specific Target Organ Toxicity (Single Exposure) (Category 3): H335 - May cause respiratory irritation.[8]

The non-deuterated form, Carbinoxamine Maleate, has a reported oral LD50 in mice of 162 mg/kg, reinforcing its classification as toxic upon ingestion.[7] Overdose symptoms for the parent compound may include extreme drowsiness, hallucinations, dilated pupils, or seizures and can be fatal.[9][10]

Quantitative Data Summary
PropertyValueSource
Chemical Name 2-((4-chlorophenyl)(pyridin-2-yl)methoxy)-N,N-bis(methyl-d3)ethan-1-amine, maleate (1:1)[11]
Molecular Formula C₁₆H₁₃D₆ClN₂O · C₄H₄O₄[11][12]
Molecular Weight 412.9 g/mol [13]
CAS Number 2747914-08-3[8]
Appearance White crystalline powder[14]
Purity ≥99% deuterated forms (d1-d6)[2]
Oral LD50 (Mouse) 162 mg/kg (for non-deuterated form)[7]

Engineering Controls and Personal Protective Equipment (PPE)

Given its classification as a potent and hazardous compound, a multi-layered approach to containment is essential.[4][15] This follows the hierarchy of controls, prioritizing engineering solutions over procedural ones.

Logical Flow of Containment Strategies

cluster_0 Engineering Controls (Primary Containment) cluster_1 Personal Protective Equipment (Secondary Containment) cluster_2 Procedural Controls CPEC Containment Primary Engineering Control (e.g., Chemical Fume Hood, BSC, Glovebox) CSEC Containment Secondary Engineering Control (Externally Vented, Negative Pressure Room) CPEC->CSEC Located Within PPE_Body Impermeable Gown / Lab Coat CSEC->PPE_Body Requires PPE_Hands Double Nitrile Gloves CSEC->PPE_Hands Requires PPE_Eyes Safety Goggles / Face Shield CSEC->PPE_Eyes Requires PPE_Resp Respiratory Protection (As per risk assessment) SOP Standard Operating Procedures (SOPs) (Weighing, handling, disposal) Training Personnel Training SOP->Training Informs

Caption: Hierarchy of controls for handling Carbinoxamine-d6 maleate.

  • Primary Engineering Controls: All manipulations of the solid compound (e.g., weighing, preparing stock solutions) must be performed within a certified chemical fume hood, a Class II Biological Safety Cabinet (BSC), or an isolator (glovebox).[16] This is crucial to prevent the generation and inhalation of airborne particulates.[17]

  • Secondary Engineering Controls: The primary control should be located within a dedicated laboratory space with controlled access. For potent compounds, this room should be maintained under negative pressure with sufficient air changes per hour (ACPH) to prevent contamination of adjacent areas.[15]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles are mandatory. A face shield should be used if there is a splash hazard.[17]

    • Hand Protection: Wear two pairs of chemical-resistant nitrile gloves. The outer pair should be removed and disposed of as hazardous waste immediately after handling.[16]

    • Body Protection: A fully buttoned lab coat is required. For larger quantities or tasks with a higher risk of contamination, a disposable gown is recommended.[16]

    • Respiratory Protection: Not typically required when using appropriate engineering controls. However, a risk assessment should be performed, and if airborne concentrations could exceed exposure limits, a NIOSH-approved respirator is necessary.

Safe Handling, Storage, and Disposal Protocols

Storage

Proper storage is critical to maintain the compound's integrity and ensure safety.[5]

  • Container: Keep the container tightly closed.[7]

  • Environment: Store in a cool, dry, well-ventilated, and locked-up area.[7][17]

  • Protection: Protect from light and moisture.[7][18] Deuterated compounds can be hygroscopic, and moisture can lead to isotopic exchange, compromising sample integrity.[18][19]

Disposal

Dispose of waste in accordance with all local, state, and federal regulations.

  • Waste Classification: Treat all Carbinoxamine-d6 maleate waste (including contaminated PPE, vials, and rinsing solvents) as hazardous chemical waste.[5]

  • Containers: Use clearly labeled, sealed containers for hazardous waste. Do not mix with other waste streams unless directed by your institution's Environmental Health and Safety (EHS) department.[5]

Emergency and First Aid Procedures

Immediate and appropriate action is critical in the event of an exposure.

Emergency Response Workflow

Exposure Exposure Event Inhalation Inhalation Exposure->Inhalation Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Ingestion Ingestion Exposure->Ingestion Action_Inhale Move to Fresh Air. Provide artificial respiration if not breathing. Inhalation->Action_Inhale Action_Skin Immediately remove contaminated clothing. Wash skin with soap and water thoroughly. Skin->Action_Skin Action_Eye Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Eye->Action_Eye Action_Ingest DO NOT induce vomiting. Rinse mouth. Ingestion->Action_Ingest Medical Seek Immediate Medical Attention / Call Poison Center Action_Inhale->Medical Action_Skin->Medical Action_Eye->Medical Action_Ingest->Medical

Caption: First aid response workflow for Carbinoxamine-d6 maleate exposure.

  • If Inhaled: Move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[8]

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[8]

  • In Case of Eye Contact: Rinse the eyes cautiously with water for several minutes. If contact lenses are present and can be easily removed, do so. Continue rinsing and consult a doctor.[8]

  • If Swallowed: Do NOT induce vomiting.[8] Immediately call a poison control center or doctor for treatment advice.[7][20] If the person is conscious, rinse their mouth with water.[17]

Experimental Protocol: Preparation of a Calibration Curve Stock Solution for LC-MS/MS Analysis

The primary use of Carbinoxamine-d6 maleate is as an internal standard (IS) in bioanalytical methods.[2] The following protocol details the safe preparation of a stock solution. All steps involving the handling of the solid compound must be performed in a chemical fume hood.

Objective: To prepare a 1.0 mg/mL stock solution of Carbinoxamine-d6 maleate in methanol.

Materials:

  • Carbinoxamine-d6 maleate solid

  • HPLC-grade methanol

  • Analytical balance (readable to 0.01 mg)

  • Anti-static weighing dish or paper

  • Spatula

  • 1.0 mL Class A volumetric flask

  • Pipettes

  • Vortex mixer

  • Amber glass vial with a PTFE-lined cap for storage

Procedure:

  • Pre-Weighing Setup:

    • Don all required PPE (lab coat, double nitrile gloves, safety goggles).

    • Ensure the chemical fume hood sash is at the appropriate working height.

    • Place the analytical balance inside the fume hood. Use an anti-static device to minimize weighing errors with the fine powder.

    • Lay out all necessary equipment (weighing dish, spatula, volumetric flask) inside the fume hood.

  • Weighing the Compound:

    • Carefully tare the analytical balance with the weighing dish.

    • Using the spatula, accurately weigh approximately 1.0 mg of Carbinoxamine-d6 maleate. Record the exact weight.

    • Causality Check: Weighing directly into the dish inside a fume hood prevents the release of toxic powder into the laboratory environment. Using an anti-static device is critical for accuracy with low-mass, potent compounds.

  • Solubilization:

    • Carefully transfer the weighed powder into the 1.0 mL Class A volumetric flask.

    • Add approximately 0.7 mL of HPLC-grade methanol to the flask.

    • Cap the flask and vortex gently until the solid is completely dissolved. Visually inspect to ensure no solid particles remain.

    • Self-Validation: Complete dissolution is essential for an accurate standard concentration. Visual confirmation against a contrasting background is a required checkpoint.

  • Dilution to Final Volume:

    • Once dissolved, add methanol dropwise until the bottom of the meniscus is level with the calibration mark on the neck of the volumetric flask.

    • Cap the flask and invert it 10-15 times to ensure a homogenous solution.

    • Causality Check: Using a Class A volumetric flask and bringing it to volume carefully ensures the high accuracy required for a quantitative standard.

  • Storage:

    • Transfer the final solution to a clearly labeled amber glass vial. The label should include:

      • Compound Name: Carbinoxamine-d6 maleate

      • Concentration: [Calculate exact concentration based on weight] mg/mL

      • Solvent: Methanol

      • Preparation Date

      • Preparer's Initials

    • Store the vial in a refrigerator, protected from light, as recommended for deuterated compounds.[5][19]

  • Decontamination:

    • Wipe down the spatula, weighing dish, and any surfaces inside the fume hood with a suitable solvent (e.g., 70% ethanol) to decontaminate them.

    • Dispose of all contaminated disposables (gloves, weighing dish, pipette tips) in the designated hazardous waste container.

References

  • Regulations.gov. (n.d.). carbinoxamine maleate tablet. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Carbinoxamine. PubChem. Retrieved from [Link]

  • Drugs.com. (2025). Carbinoxamine Uses, Side Effects & Warnings. Retrieved from [Link]

  • WebMD. (2024). Carbinoxamine (Karbinal ER, Clistin): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. Retrieved from [Link]

  • Mayo Clinic. (n.d.). Carbinoxamine (oral route) - Side effects & dosage. Retrieved from [Link]

  • Regulations.gov. (n.d.). CARBINOXAMINE MALEATE. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Carbinoxamine-d6 (maleate). PubChem. Retrieved from [Link]

  • Drugs.com. (n.d.). Carbinoxamine: Package Insert / Prescribing Information. Retrieved from [Link]

  • Chromservis. (n.d.). Deuterated - Solvents, Reagents & Accessories. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

  • American Society of Health-System Pharmacists (ASHP). (2006). ASHP Guidelines on Handling Hazardous Drugs. Retrieved from [Link]

  • VelocityEHS. (2019). USP 800 & OSHA HazCom: Understanding Your Requirements for Handling Hazardous Drugs in the Healthcare Industry. Retrieved from [Link]

  • IOSR Journal. (n.d.). LC-MS/MS method for the quantification of carbinoxamine in human plasma. Retrieved from [Link]

  • VxP Pharma. (2020). Highly Potent Compounds. Retrieved from [Link]

  • Bozenhardt, H. F., & Bozenhardt, E. H. (2017). Handling Processing Of Potent Compounds A Holistic Approach. Bioprocess Online. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information. Retrieved from [Link]

  • Nanalysis. (2021). Deuterated Solvents. Retrieved from [Link]

  • Quick Company. (n.d.). Improved Process For Carbinoxamine Maleate And Its Novel Polymorph. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2011). Access Data: 22-556Orig1s000. Retrieved from [Link]

Sources

Technical Guide: Carbinoxamine-d6 Maleate Storage & Stability Protocol (-20°C)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide defines the critical storage, handling, and solubilization protocols for Carbinoxamine-d6 maleate (N,N-dimethyl-d6), a deuterated internal standard (IS) used in the LC-MS/MS quantification of carbinoxamine.

While the parent compound exhibits robust stability, the maleate salt form of the deuterated analog introduces specific vulnerabilities—namely hygroscopicity and photochemical degradation . Strict adherence to a -20°C cold chain and controlled thawing cycles is required to prevent hydrolysis-driven dissociation of the salt and N-oxide formation, which compromises isotopic purity and quantitative accuracy.

Part 1: Chemical Identity & The Physics of Stability

Molecular Architecture

Carbinoxamine-d6 maleate is the stable isotope-labeled salt of the histamine H1 antagonist carbinoxamine. The deuterium labeling typically occurs at the N,N-dimethyl group, replacing six hydrogen atoms with deuterium (


).
PropertySpecification
Compound Name Carbinoxamine-d6 Maleate
Chemical Structure 2-[(4-Chlorophenyl)-2-pyridinylmethoxy]-N,N-bis(methyl-d3)ethanamine maleate
Molecular Formula

Molecular Weight ~412.90 g/mol (Salt)
Isotopic Purity

98% atom D
Critical Vulnerability Hygroscopic (Maleate salt); Light Sensitive
Why -20°C? The Thermodynamic Imperative

Storage at -20°C is not merely a precaution; it is a kinetic necessity to arrest two specific degradation pathways:

  • Maleate Dissociation & Hydrolysis: Maleate salts are prone to absorbing atmospheric moisture (hygroscopicity). At room temperature, absorbed water creates localized "micro-solution" pockets on the crystal surface, facilitating the dissociation of the maleate acid from the carbinoxamine base. This shifts the pH locally, accelerating hydrolytic cleavage of the ether linkage. Freezing at -20°C immobilizes water molecules, preventing this reaction.

  • N-Oxide Formation: The tertiary amine in carbinoxamine is susceptible to oxidation to form Carbinoxamine N-oxide . This reaction is photo-catalyzed and thermally accelerated. Storage in the dark at -20°C reduces the reaction rate constant (

    
    ) effectively to zero.
    

Part 2: Storage & Handling Workflow

The "Cold Chain" Lifecycle

The following diagram illustrates the mandatory workflow from receipt to disposal to maintain structural integrity.

StorageWorkflow Receipt Receipt of Shipment (Ambient/Ice Pack) Inspection Visual Inspection (Check Seal/Desiccant) Receipt->Inspection Immediate Freezer Deep Storage (-20°C, Dark, Desiccated) Inspection->Freezer < 2 Hours Thaw Equilibration (Desiccator, 30-60 min) Freezer->Thaw Prior to Use Solubilization Stock Prep (MeOH, Amber Vial) Thaw->Solubilization Room Temp Reached Aliquot Aliquot Storage (-80°C Recommended) Solubilization->Aliquot Minimize Headspace Aliquot->Freezer Working Stocks

Figure 1: Lifecycle management of Carbinoxamine-d6 Maleate. Note the critical equilibration step to prevent condensation.

Critical Handling Protocol (The "Thaw Rule")

The most common failure mode is opening a cold vial in humid air. When a -20°C vial is opened at room temperature (RT), atmospheric moisture instantly condenses on the hygroscopic maleate salt. This water initiates hydrolysis.

Correct Protocol:

  • Remove vial from -20°C storage.

  • Place immediately into a desiccator cabinet or a sealed bag with silica gel.

  • Allow to equilibrate to RT for 45–60 minutes .

  • Open only after the vial feels neutral to the touch.

Part 3: Solubilization & Stock Preparation

Solvent Selection
  • Primary Solvent: Methanol (LC-MS grade).

    • Reasoning: Carbinoxamine is freely soluble in alcohol.[1] Methanol provides a protic environment that stabilizes the amine salt without the hydrolysis risks associated with pure water during long-term storage.

  • Avoid: Aldehyde-containing solvents (e.g., lower grade acetone/ethers) which can react with amines.

Preparation Steps
  • Weighing: Use an analytical balance (precision 0.01 mg). Weigh rapidly to minimize moisture uptake.

  • Dissolution: Dissolve to a primary stock concentration of 1.0 mg/mL in Methanol.

  • Storage of Solution:

    • Transfer to Amber HPLC vials (silanized glass preferred to prevent adsorption).

    • Store stock solutions at -80°C (Stability: ~1 year) or -20°C (Stability: ~1-3 months).[2]

Part 4: Degradation Logic & Analytical Validation

Failure Modes

If storage conditions are violated, two primary degradation products will interfere with quantification:

  • Carbinoxamine N-Oxide: (M+16 mass shift).

  • Hydrolysis Products: Cleavage of the ether bond (rare but possible in acidic/aqueous conditions).

DegradationLogic Standard Carbinoxamine-d6 Maleate (Intact) Trigger_Moisture Trigger: Moisture + Heat (Improper Thawing) Standard->Trigger_Moisture Trigger_Light Trigger: UV Light + O2 (Clear Vials) Standard->Trigger_Light Hydrolysis Hydrolysis (Ether Cleavage) Trigger_Moisture->Hydrolysis Oxidation N-Oxidation (N-Oxide Impurity) Trigger_Light->Oxidation Signal_Loss Result: Signal Drop (Quant Error) Hydrolysis->Signal_Loss Interference Result: Ion Suppression (Matrix Effect) Oxidation->Interference

Figure 2: Causal pathways for degradation. Light and moisture are the primary antagonists for the maleate salt form.

Validation Criteria (LC-MS/MS)

To validate the integrity of the stored IS, perform a "Zero-Blank" injection before every batch:

  • Isotopic Purity Check (Cross-Talk):

    • Inject a high concentration of Carbinoxamine-d6 (IS only).

    • Monitor the transition for the unlabeled analyte (Carbinoxamine).

    • Acceptance: Response in the analyte channel must be < 5% of the LLOQ response (FDA M10 Guidance).

  • Retention Time (RT) Stability:

    • Deuterated standards may exhibit a slight RT shift (usually eluting slightly earlier) compared to the analyte due to the deuterium isotope effect on lipophilicity.

    • Check: Ensure the RT shift remains constant. A drifting RT suggests pH instability in the mobile phase or degradation of the column interaction.

References

  • FDA M10 Bioanalytical Method Validation Guidance . U.S. Food and Drug Administration.[3] (2022).[4][5][6] Bioanalytical Method Validation and Study Sample Analysis. Link

  • PubChem Compound Summary . National Center for Biotechnology Information. (2025).[4][6][7] Carbinoxamine (CID 2564).[6] Link

  • Toronto Research Chemicals . (2024). Carbinoxamine-d6 Maleate Salt SDS & Stability Data. Link

  • Cayman Chemical . (2025).[4] Carbinoxamine-d6 (maleate) Product Insert. Link

  • Selleck Chemicals . (2024). Carbinoxamine Maleate Storage & Solubility. Link

Sources

Methodological & Application

Application Note: High-Throughput Bioanalytical Method for Carbinoxamine in Human Plasma using LC-MS/MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of carbinoxamine in human plasma. The methodology employs carbinoxamine-d6 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision, adhering to the principles outlined in regulatory guidance for bioanalytical method validation.[1][2][3][4][5] The protocol utilizes a straightforward protein precipitation extraction procedure, enabling rapid sample processing suitable for high-throughput pharmacokinetic studies. Optimized Multiple Reaction Monitoring (MRM) transitions for both carbinoxamine and carbinoxamine-d6 are presented, along with detailed chromatographic and mass spectrometric conditions.

Introduction

Carbinoxamine is a first-generation antihistamine of the ethanolamine class, possessing anticholinergic and sedative properties.[6][7] It acts as a histamine H1-receptor antagonist, competitively inhibiting the effects of histamine in the body.[8][9] Carbinoxamine is clinically used for the treatment of seasonal and perennial allergic rhinitis, vasomotor rhinitis, and other allergic conditions.[10][11] Accurate determination of carbinoxamine concentrations in biological matrices is crucial for pharmacokinetic and bioequivalence studies.[7][10][11][12]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high selectivity, sensitivity, and speed.[13] The use of a stable isotope-labeled internal standard (SIL-IS), such as carbinoxamine-d6, is best practice for quantitative LC-MS/MS assays.[13][14][15][16] A SIL-IS mimics the analyte's chemical and physical properties, co-eluting chromatographically and experiencing similar ionization effects, which effectively compensates for variability during sample preparation and analysis, thereby enhancing data quality and reliability.[13][15][16][17]

This application note provides a comprehensive protocol for the analysis of carbinoxamine in human plasma, focusing on the optimized MRM transitions for both the analyte and its deuterated internal standard.

Experimental

Materials and Reagents
  • Carbinoxamine and Carbinoxamine-d6 reference standards were of high purity (≥98%).

  • HPLC-grade acetonitrile, methanol, and water were used throughout the experiment.[18]

  • Formic acid (ACS grade) was used as a mobile phase additive.[18]

  • Human plasma was sourced from an accredited biobank.

Sample Preparation

A simple and rapid protein precipitation method was employed for sample extraction:

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of carbinoxamine-d6 internal standard working solution (concentration to be optimized based on expected analyte levels).

  • Vortex briefly to mix.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation was achieved using a C18 reverse-phase column with the following parameters:

ParameterCondition
Column C18, 100 x 2.1 mm, 3.0 µm (or equivalent)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Isocratic or a shallow gradient optimized for peak shape and run time.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode was used for detection. The instrument parameters were optimized by infusing standard solutions of carbinoxamine and carbinoxamine-d6.

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Spray Voltage Optimized for maximum signal
Source Temperature Optimized for efficient desolvation
Collision Gas Argon
Dwell Time 100 ms

Results and Discussion

MRM Transition Optimization

The key to a selective and sensitive LC-MS/MS method is the selection of appropriate Multiple Reaction Monitoring (MRM) transitions. This involves selecting the precursor ion (Q1) and a specific product ion (Q3) for both the analyte and the internal standard.

Carbinoxamine: The protonated molecule [M+H]⁺ of carbinoxamine has a mass-to-charge ratio (m/z) of 291.2.[12][19][20][21] Upon collision-induced dissociation (CID), several product ions are formed. The most abundant and stable product ions are typically chosen for quantification and qualification. Based on published literature and empirical data, the following transitions are optimal for carbinoxamine:[9][10][12][19][20][21]

  • Quantitative Transition: m/z 291.2 → 167.1

  • Qualitative Transition: m/z 291.2 → 202.1

The fragmentation leading to m/z 167.1 corresponds to the cleavage of the ether linkage and loss of the dimethylaminoethanol moiety. The fragment at m/z 202.1 likely results from a different fragmentation pathway of the precursor ion.

Carbinoxamine-d6: As a deuterated internal standard, carbinoxamine-d6 will have a precursor ion mass that is 6 Da higher than the unlabeled analyte. Assuming the deuterium atoms are on the N,N-dimethyl group, the protonated molecule [M+H]⁺ will have an m/z of 297.2. The fragmentation pattern is expected to be similar to that of carbinoxamine. Therefore, the corresponding product ions will also show a mass shift of 6 Da.

  • Quantitative Transition: m/z 297.2 → 173.1

  • Qualitative Transition: m/z 297.2 → 202.1 (This fragment may not contain the deuterated portion and thus remains unchanged)

A summary of the optimized MRM transitions is provided in the table below:

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zTransition Type
Carbinoxamine291.2167.1Quantitative
Carbinoxamine291.2202.1Qualitative
Carbinoxamine-d6297.2173.1Quantitative
Carbinoxamine-d6297.2202.1Qualitative
Method Validation

This bioanalytical method should be fully validated according to the FDA and other regulatory guidelines.[1][2][3][4][5] The validation should assess the following parameters:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte from endogenous components in the matrix.

  • Accuracy and Precision: The closeness of the determined values to the nominal concentration and the degree of scatter in a series of measurements.

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

  • Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte and internal standard.

  • Recovery: The efficiency of the extraction procedure.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Workflow Visualization

The following diagram illustrates the overall workflow for the bioanalytical method described in this application note.

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample add_is Add Carbinoxamine-d6 (IS) plasma->add_is protein_ppt Protein Precipitation (Acetonitrile) add_is->protein_ppt centrifuge Centrifugation protein_ppt->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection integration Peak Integration ms_detection->integration quantification Quantification (Analyte/IS Ratio) integration->quantification reporting Reporting quantification->reporting

Caption: Bioanalytical workflow for Carbinoxamine quantification.

Conclusion

The LC-MS/MS method described in this application note provides a sensitive, selective, and high-throughput approach for the quantification of carbinoxamine in human plasma. The use of a deuterated internal standard, carbinoxamine-d6, ensures the reliability and accuracy of the results, making this method well-suited for pharmacokinetic studies and other clinical applications. The optimized MRM transitions and detailed protocol serve as a valuable resource for researchers and scientists in the field of drug development and bioanalysis.

References

  • IOSR Journal of Pharmacy and Biological Sciences. (n.d.). LC-MS/MS method for the quantification of carbinoxamine in human plasma. Retrieved from [Link]

  • KCAS Bio. (2020, December 8). LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. Retrieved from [Link]

  • Drugs.com. (2026, January 1). Carbinoxamine Monograph for Professionals. Retrieved from [Link]

  • Pediatric Oncall. (n.d.). Carbinoxamine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index. Retrieved from [Link]

  • Li, P., Xiao, J., Liu, J., Liu, R., Bi, K., & Li, Q. (2018). Development and full validation of a liquid chromatography-tandem mass spectrometry method for determination of carbinoxamine in beagle plasma and its application to a pharmacokinetic study. Journal of Chromatography B, 1092, 456-461. Retrieved from [Link]

  • Semantic Scholar. (n.d.). LC-MS/MS method for the quantification of carbinoxamine in human plasma. Retrieved from [Link]

  • ResearchGate. (2025, August 10). (PDF) LC-MS/MS method for the quantification of carbinoxamine in human plasma. Retrieved from [Link]

  • ResearchGate. (n.d.). LCMS Chromatogram of carbinoxamine. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2013, March 5). Clinical Pharmacology Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of carbinoxamine maleate. Retrieved from [Link]

  • Resolve Mass. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

  • U.S. National Library of Medicine. (n.d.). Label: CARBINOXAMINE MALEATE tablet - DailyMed. Retrieved from [Link]

  • YouTube. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Carbinoxamine | C16H19ClN2O | CID 2564 - PubChem. Retrieved from [Link]

  • Agilent. (2013, December 17). Optimizing Sample Preparation for LC/MS/MS of Pesticide Residues in Herbal Teas. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2013, March 6). 22-556Orig1s000. Retrieved from [Link]

  • YouTube. (2023, January 25). Mass Spectrometry Part 8 - Fragmentation in Amines. Retrieved from [Link]

  • Bioanalysis Zone. (n.d.). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]

  • Google Patents. (n.d.). AU2019212126A1 - Triple quadrupole mass spectrometers configured to detect MRM transitions of pesticide residues.
  • U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation. Retrieved from [Link]

  • YouTube. (2020, July 6). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. Retrieved from [Link]

  • Bioanalysis Zone. (2018, May 25). FDA announces final guidance for 'Bioanalytical Method validation,' now available. Retrieved from [Link]

Sources

Application Note: Preparation and Handling of Carbinoxamine-d6 Internal Standard for Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive protocol for the preparation, handling, and validation of Carbinoxamine-d6 as an internal standard (IS) for use in quantitative bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). Adherence to these guidelines is critical for ensuring the accuracy, precision, and reproducibility of analytical data in pharmacokinetic, toxicokinetic, and other drug development studies. The causality behind each procedural step is explained to provide researchers with a robust framework for method development and validation in line with regulatory expectations.

Introduction: The Role of a Stable Isotope-Labeled Internal Standard

Carbinoxamine is a first-generation antihistamine of the ethanolamine class, possessing both H1-receptor antagonist and antimuscarinic properties.[1] Accurate quantification of carbinoxamine in biological matrices is essential for pharmacokinetic and bioequivalence studies. The gold standard for such quantification is LC-MS/MS, a technique that relies on a suitable internal standard to correct for variability during sample processing and analysis.[2]

A stable isotope-labeled (SIL) internal standard, such as Carbinoxamine-d6, is the preferred choice for mass spectrometry-based assays.[3] A SIL IS is chemically identical to the analyte but has a greater mass due to the incorporation of heavy isotopes (in this case, deuterium).[4] This near-perfect analogy ensures that the IS co-elutes with the analyte and experiences similar extraction efficiency and matrix effects, thereby providing the most accurate normalization.[5] Using a SIL IS has been shown to significantly reduce variability and improve data quality compared to using structurally related compounds.[4] Carbinoxamine-d6 is specifically designed for the quantification of carbinoxamine by GC- or LC-MS.[6]

Key Attributes of Carbinoxamine-d6

An ideal SIL internal standard must possess high purity and isotopic enrichment. For reliable results, a chemical purity of >99% and an isotopic enrichment of ≥98% are recommended to ensure the standard behaves consistently and does not contribute to the unlabeled analyte signal.[1]

PropertySpecificationSource
Chemical Name 2-((4-chlorophenyl)(pyridin-2-yl)methoxy)-N,N-bis(methyl-d3)ethan-1-amine, maleate[7]
Molecular Formula C₁₆H₁₃D₆ClN₂O · C₄H₄O₄[7]
Molecular Weight ~412.9 g/mol (as maleate salt)[8]
Deuteration Purity ≥98% (typically ≥99% for d₁-d₆ forms)[6]
Chemical Purity ≥98%[1]

Core Protocol: Preparation of Carbinoxamine-d6 Standard Solutions

This section details the step-by-step methodology for preparing primary stock, secondary stock, and working solutions of Carbinoxamine-d6. Precision and accuracy in these steps are foundational to the entire quantitative assay.

Materials and Equipment
  • Carbinoxamine-d6 Maleate reference standard

  • Analytical balance (readable to at least 0.01 mg)

  • Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL, 50 mL)

  • Calibrated precision pipettes

  • Amber glass vials with PTFE-lined screw caps[9]

  • HPLC-grade or MS-grade Methanol (MeOH)

  • HPLC-grade or MS-grade Acetonitrile (ACN)

  • Reagent-grade water (e.g., 18.2 MΩ·cm)

Rationale for Solvent Selection

Carbinoxamine maleate is characterized as being very soluble in water and freely soluble in alcohol.[5] Methanol is an excellent and common choice for a primary stock solution solvent due to its high volatility (which aids in evaporation if needed) and its compatibility with reversed-phase chromatography mobile phases. A 50:50 mixture of Methanol and water is often used for creating subsequent dilutions and working standards to ensure compatibility with aqueous biological samples.[6]

Workflow for Internal Standard Solution Preparation

G cluster_0 Step 1: Primary Stock Solution cluster_1 Step 2: Secondary (Intermediate) Stock cluster_2 Step 3: Working Solution A Accurately weigh Carbinoxamine-d6 Maleate (e.g., 5 mg) B Dissolve in appropriate solvent (e.g., Methanol) in a 10 mL volumetric flask A->B C Result: 500 µg/mL Primary Stock Solution (S1) B->C D Pipette 100 µL of S1 into a 10 mL volumetric flask C->D  Use for dilution E Dilute to volume with 50:50 MeOH:Water D->E F Result: 5 µg/mL Secondary Stock (S2) E->F G Pipette 200 µL of S2 into a 10 mL volumetric flask F->G  Use for final dilution H Dilute to volume with 50:50 MeOH:Water G->H I Result: 100 ng/mL Working IS Solution (WS) H->I

Caption: Workflow for preparing Carbinoxamine-d6 solutions.

Detailed Protocol Steps

2.4.1 Preparation of Primary Stock Solution (S1) - Example: 500 µg/mL

  • Allow the vial containing Carbinoxamine-d6 Maleate powder to equilibrate to room temperature for at least 30 minutes before opening to prevent water condensation.[10]

  • Accurately weigh approximately 5 mg of the reference standard onto a calibrated analytical balance. Record the exact weight.

  • Quantitatively transfer the powder to a 10 mL Class A volumetric flask.

  • Add approximately 7 mL of HPLC-grade Methanol. Vortex or sonicate briefly until the solid is fully dissolved.

  • Allow the solution to return to room temperature, then dilute to the mark with Methanol.

  • Cap and invert the flask at least 10 times to ensure homogeneity.

  • Calculate the exact concentration based on the actual weight and purity from the Certificate of Analysis.

  • Transfer the solution to a labeled amber glass vial with a PTFE-lined cap for storage.

2.4.2 Preparation of Secondary Stock Solution (S2) - Example: 5 µg/mL

  • Allow the primary stock solution (S1) to equilibrate to room temperature.

  • Using a calibrated pipette, transfer 100 µL of the 500 µg/mL S1 into a 10 mL Class A volumetric flask.

  • Dilute to the mark with a 50:50 (v/v) mixture of Methanol and reagent-grade water.

  • Cap and invert at least 10 times to mix thoroughly.

  • Transfer to a labeled amber glass vial for storage.

2.4.3 Preparation of Working Internal Standard Solution (WS) - Example: 100 ng/mL

  • Allow the secondary stock solution (S2) to equilibrate to room temperature.

  • Using a calibrated pipette, transfer 200 µL of the 5 µg/mL S2 into a 10 mL Class A volumetric flask.

  • Dilute to the mark with 50:50 (v/v) Methanol:Water.

  • Cap and invert at least 10 times. This solution is now ready for spiking into calibration standards, quality controls, and unknown samples.

Note: The concentration of the working solution should be optimized during method development to yield a consistent and appropriate mass spectrometric response relative to the analyte across the calibration range.

Storage, Handling, and Stability Assessment

The integrity of the internal standard is paramount. Improper storage can lead to degradation or changes in concentration, invalidating analytical results.

Storage Conditions
  • Primary and Secondary Stock Solutions: Store in amber glass vials with PTFE-lined caps at –20°C for long-term stability (months to years).[11] For short-term use (days to weeks), storage at 2–8°C is acceptable.[12]

  • Working Solutions: It is often best practice to prepare working solutions fresh daily. If stored, they should be kept at 2–8°C and their stability verified.

Handling Best Practices
  • Avoid Contamination: Use clean, dedicated glassware and pipette tips for all preparations.

  • Minimize Evaporation: Keep vials sealed whenever not in use. Allow solutions to warm to ambient temperature before opening to prevent condensation of atmospheric water into the solvent.[9]

  • Labeling: All containers must be clearly labeled with the compound name, concentration, solvent, preparation date, and expiration date.[13]

  • Spiking: The internal standard working solution should be added to all samples (calibrators, QCs, and unknowns) as early as possible in the sample preparation workflow to account for variability in all subsequent steps (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).[8]

Stability Verification Protocol

Stock solution stability must be experimentally verified according to established bioanalytical method validation guidelines.[11][14]

  • Objective: To determine the duration over which the Carbinoxamine-d6 stock solution remains within an acceptable percentage of its nominal concentration under specified storage conditions.

  • Procedure:

    • Prepare a fresh stock solution of Carbinoxamine-d6 from the same reference material lot.

    • Analyze the stored (aged) stock solution against the freshly prepared solution at various time points (e.g., 1 week, 1 month, 3 months).

    • The mean response of the aged solution should be within ±10-15% of the fresh solution's response.

  • Types of Stability to Assess:

    • Short-Term/Room Temperature Stability: Evaluate for at least 6-24 hours to simulate conditions during sample preparation.[14]

    • Long-Term Stability: Test at the intended storage temperature (e.g., -20°C) over an extended period.

    • Freeze-Thaw Stability: Assess the stability after multiple freeze-thaw cycles (typically 3-5 cycles).

Conclusion

The use of a high-purity, well-characterized, and properly prepared Carbinoxamine-d6 internal standard is a critical component of any robust bioanalytical method for the quantification of carbinoxamine. By understanding the rationale behind SIL standards and adhering to the detailed protocols for preparation, storage, and stability validation outlined in this guide, researchers can significantly enhance the reliability and accuracy of their data, ensuring compliance with scientific and regulatory standards.

References

  • FasterCapital. (n.d.). Best Practices For Stock Solutions. Retrieved from [Link]

  • Viswanathan, C. T., Bansal, S., Booth, B., DeStefano, A. J., Rose, M. J., Sailstad, J., Shah, V. P., Skelly, J. P., Swann, P. G., & Weiner, R. (2007). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. The AAPS Journal, 9(1), E30–E42. Retrieved from [Link]

  • Chromatography Forum. (2012). Actual stock solution stability procedure? Retrieved from [Link]

  • ResolveMass Laboratories. (2023). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

  • LabManager. (n.d.). The Proper Storage and Handling of Volatile Analytical Standards. Retrieved from [Link]

  • Enfanos. (n.d.). Preparation of Stock Solutions. Retrieved from [Link]

  • DailyMed. (2023). Label: CARBINOXAMINE MALEATE solution CARBINOXAMINE MALEATE tablet. U.S. National Library of Medicine. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2011). NDA 22-556 Clinical Pharmacology and Biopharmaceutics Review(s). Retrieved from [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid communications in mass spectrometry, 19(3), 401–407. Retrieved from [Link]

  • Acanthus Research Inc. (2022). Designing Stable Isotope Labeled Internal Standards. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2023, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. Retrieved from [Link]

  • LGC Group. (n.d.). Use of stable isotope internal standards for trace organic analysis. Retrieved from [Link]

  • Bhavani, B. G., Gurupadayya, B. M., & Sharfuddin, S. (2014). LC-MS/MS method for the quantification of carbinoxamine in human plasma. IOSR Journal of Pharmacy and Biological Sciences, 9(1), 47-53. Retrieved from [Link]

  • PubChem. (n.d.). Carbinoxamine-d6 (maleate). National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Carbinoxamine. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

Sources

Application Note: A Robust and Validated HPLC-MS/MS Method for the Quantification of Carbinoxamine in Human Plasma Using a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a highly selective, sensitive, and robust high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative determination of Carbinoxamine in human plasma. To ensure the highest degree of accuracy and precision, this method employs a stable isotope-labeled internal standard, Carbinoxamine-d6 (d6 IS). The protocol herein provides a comprehensive guide for researchers, scientists, and drug development professionals, covering sample preparation, detailed chromatographic and mass spectrometric conditions, and a full validation strategy compliant with international regulatory guidelines.

Introduction: The Rationale for Precise Carbinoxamine Quantification

Carbinoxamine is a first-generation antihistamine of the ethanolamine class, recognized for its efficacy in treating allergic rhinitis and other allergic conditions.[1] Given its therapeutic applications, the accurate quantification of Carbinoxamine in biological matrices is paramount for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.[2][3][4] While various analytical methods exist, HPLC coupled with tandem mass spectrometry (LC-MS/MS) offers unparalleled sensitivity and selectivity.[4][5][6][7][8]

A critical component of a robust quantitative bioanalytical method is the use of an appropriate internal standard (IS). An ideal IS should mimic the analyte's behavior during sample preparation and ionization but be distinguishable by the mass spectrometer.[9] Stable isotope-labeled (SIL) internal standards, such as d6-Carbinoxamine, are considered the "gold standard" as they co-elute with the analyte and exhibit nearly identical physicochemical properties, effectively compensating for matrix effects and variations in instrument response.[10][11][12] This methodological choice significantly enhances the trustworthiness and reliability of the obtained data.

This application note details a complete workflow, from sample preparation to data analysis, for the quantification of Carbinoxamine in human plasma, emphasizing the principles of scientific integrity and adherence to regulatory standards.

Experimental Protocol

Materials and Reagents
  • Carbinoxamine maleate reference standard (USP grade)[13]

  • Carbinoxamine-d6 (d6 IS)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Human plasma (K2-EDTA as anticoagulant)

  • 96-well protein precipitation plates

Instrumentation and Chromatographic Conditions

A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer is required. The following conditions have been optimized for this assay:

ParameterCondition
HPLC System Agilent 1290 Infinity II LC System or equivalent
Mass Spectrometer Agilent 6470 Triple Quadrupole MS or equivalent
Analytical Column C18 column (e.g., Hypersil GOLD, 100 mm × 2.1 mm, 3.0 µm)[4]
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in methanol
Gradient Elution See detailed gradient table below
Flow Rate 0.4 mL/min[4]
Column Temperature 30 °C
Injection Volume 5 µL

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0595
2.5595
2.6955
4.0955
Mass Spectrometry Conditions

Detection is performed using an electrospray ionization (ESI) source in the positive ion mode, with multiple reaction monitoring (MRM).

ParameterSetting
Ionization Mode ESI Positive
Analyte MRM Transition (m/z)
Carbinoxamine291.2 → 167.1[6]
Carbinoxamine-d6 (d6 IS)297.2 → 173.1 (Proposed)
Gas Temperature 325 °C
Gas Flow 8 L/min
Nebulizer Pressure 40 psi
Sheath Gas Temperature 350 °C
Sheath Gas Flow 11 L/min
Capillary Voltage 3500 V

Note: Collision energies and other compound-specific parameters should be optimized for the specific instrument in use.

Preparation of Standards and Quality Control Samples
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Carbinoxamine maleate and Carbinoxamine-d6 in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Carbinoxamine stock solution in 50:50 methanol:water to create calibration curve (CC) spiking solutions.

  • Internal Standard Working Solution (100 ng/mL): Dilute the Carbinoxamine-d6 stock solution in 50:50 methanol:water.

  • Calibration Curve and Quality Control (QC) Samples: Spike appropriate amounts of the CC and QC working solutions into blank human plasma to achieve the desired concentration range (e.g., 0.1 - 100 ng/mL).

Sample Preparation Protocol (Protein Precipitation)

Protein precipitation is a rapid and effective method for extracting Carbinoxamine from plasma.[6]

  • Pipette 100 µL of plasma sample (blank, CC, QC, or unknown) into a 96-well plate.

  • Add 25 µL of the Carbinoxamine-d6 internal standard working solution (100 ng/mL) to each well, except for the blank matrix samples.

  • Add 300 µL of acetonitrile to each well to precipitate the plasma proteins.

  • Seal the plate and vortex for 2 minutes at high speed.

  • Centrifuge the plate at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean 96-well plate for analysis.

Visual Workflow of the Analytical Protocol

HPLC_Method_Workflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Reporting Stock Stock Solutions (Carbinoxamine & d6-IS) Working Working Standards (CC & QC) Stock->Working Spike Spike into Plasma (CC, QC, Unknowns) Working->Spike Add_IS Add d6-IS to Samples Spike->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject into HPLC Supernatant->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Ionize ESI+ Ionization Separate->Ionize Detect MRM Detection (Triple Quadrupole MS) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve (Ratio of Analyte/IS) Integrate->Calibrate Quantify Quantify Unknowns Calibrate->Quantify Report Generate Report Quantify->Report

Caption: Workflow for Carbinoxamine quantification.

Method Validation: Ensuring Trustworthiness and Reliability

The described analytical method must be validated to ensure it is fit for its intended purpose.[14] Validation should be performed according to the principles outlined in the ICH Q2(R1) and FDA guidelines.[15][16][17]

Specificity and Selectivity

Specificity is demonstrated by analyzing blank plasma samples from at least six different sources to ensure no endogenous interferences are observed at the retention times of Carbinoxamine and the d6 IS.

Linearity and Range

The linearity of the method should be assessed by preparing and analyzing calibration curves with at least six non-zero concentrations over the desired range (e.g., 0.1 - 100 ng/mL). The coefficient of determination (r²) should be greater than 0.99.

Accuracy and Precision

Intra- and inter-day accuracy and precision should be evaluated by analyzing replicate QC samples at a minimum of three concentration levels (low, medium, and high). The acceptance criteria are typically within ±15% of the nominal concentration (±20% for the lower limit of quantification, LLOQ).[18]

Recovery and Matrix Effect

The extraction recovery of Carbinoxamine should be consistent across the QC levels. The matrix effect should be assessed to ensure that the ionization of the analyte is not suppressed or enhanced by the plasma matrix. The use of a co-eluting stable isotope-labeled internal standard is the most effective way to mitigate potential matrix effects.[12]

Stability

The stability of Carbinoxamine in human plasma must be evaluated under various conditions that mimic sample handling and storage:

  • Freeze-Thaw Stability: After multiple freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: At room temperature for a specified period.

  • Long-Term Stability: Under frozen storage conditions.

  • Post-Preparative Stability: In the autosampler.

Data Presentation: Performance Characteristics

The following table summarizes the expected performance characteristics of this validated method:

Validation ParameterAcceptance CriteriaExpected Result
Linearity (r²) ≥ 0.99> 0.995
Range -0.1 - 100 ng/mL
LLOQ S/N ≥ 10, Accuracy ±20%, Precision ≤ 20%0.1 ng/mL
Intra-day Accuracy Within ±15% of nominal95.0% - 105.0%
Intra-day Precision (%CV) ≤ 15%< 10%
Inter-day Accuracy Within ±15% of nominal97.0% - 103.0%
Inter-day Precision (%CV) ≤ 15%< 8%
Extraction Recovery Consistent and reproducible~85%
Matrix Effect Minimal and compensated by ISIS-normalized factor close to 1
Stability % Deviation within ±15%Stable under tested conditions

Conclusion

This application note provides a detailed and scientifically sound HPLC-MS/MS method for the quantification of Carbinoxamine in human plasma. The protocol's strength lies in the strategic use of a deuterated internal standard (Carbinoxamine-d6), which ensures high accuracy and precision by correcting for variability in sample preparation and matrix effects. The comprehensive validation plan, grounded in ICH and FDA guidelines, establishes this method as a trustworthy and reliable tool for pharmaceutical research, clinical trials, and therapeutic drug monitoring.

References

  • El-masry, S. M. et al. (2019). Simple HPLC Method for Quantitative Determination of Carbinoxamine in Human Plasma: Application in Pharmacokinetic Studies and Therapeutic Drug Monitoring. Drug Research. Available at: [Link]

  • El-masry, S. M. et al. (2019). Simple HPLC Method for Quantitative Determination of Carbinoxamine in Human Plasma: Application in Pharmacokinetic Studies and Therapeutic Drug Monitoring. ResearchGate. Available at: [Link]

  • El-masry, S. M. et al. (2019). Simple HPLC Method for Quantitative Determination of Carbinoxamine in Human Plasma: Application in Pharmacokinetic Studies and Therapeutic Drug Monitoring. PubMed. Available at: [Link]

  • GeetaBhavani, B. et al. (2014). Optimized HPLC conditions for the estimation of carbinoxamine. ResearchGate. Available at: [Link]

  • Shimadzu Scientific Instruments. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Available at: [Link]

  • Okada, K. et al. (2020). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. PubMed. Available at: [Link]

  • Li, P. et al. (2018). Development and full validation of a liquid chromatography-tandem mass spectrometry method for determination of carbinoxamine in beagle plasma and its application to a pharmacokinetic study. PubMed. Available at: [Link]

  • Mastelf. (2025). HPLC Method Validation: Ensuring Accuracy and Regulatory Compliance. Available at: [Link]

  • GeetaBhavani, B. et al. (2014). LC-MS/MS method for the quantification of carbinoxamine in human plasma. IOSR Journal of Applied Chemistry. Available at: [Link]

  • Semantic Scholar. (n.d.). LC-MS/MS method for the quantification of carbinoxamine in human plasma. Available at: [Link]

  • GeetaBhavani, B. et al. (2014). (PDF) LC-MS/MS method for the quantification of carbinoxamine in human plasma. ResearchGate. Available at: [Link]

  • Wang, Y. et al. (2024). Development of a sensitive LC-MS/MS method for determination of N-nitrosopiperazine in levocetirizine. PubMed. Available at: [Link]

  • U.S. Pharmacopeia. (2023). Carbinoxamine Maleate Tablets. USP-NF. Available at: [Link]

  • U.S. Food and Drug Administration. (2002). Carbinoxamine Maleate 4 mg/5 mL - CPY Document. Available at: [Link]

  • Vascular and Endovascular Review. (2025). Method Development and validation by Liquid chromatography Mass spectroscopy (LC-MS) for Bilastine by a stability indicating assay method. Available at: [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

  • ResearchGate. (n.d.). LCMS Chromatogram of carbinoxamine. Available at: [Link]

  • Lab Manager. (2026). ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]

  • Scribd. (n.d.). Carbinoxamine Maleate | PDF | Chromatography | Analytical Chemistry. Available at: [Link]

  • MedCrave online. (2018). LC-MS/MS method development and validation of an antihistaminic, calcium channel blocker, di-phenyl-methyl-piperazine group containing drug in human plasma. Available at: [Link]

  • Malachova, A. et al. (2008). Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up. PubMed. Available at: [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • Semantic Scholar. (2015). Development of a LC–MS/MS method for simultaneous analysis of 20 antihistamines in dietary supplements. Available at: [Link]

  • Patel, D. P. et al. (2015). Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard. PMC. Available at: [Link]

  • Jian, W. et al. (2020). A homologous series of internal standards for near universal application in the discovery LC-MS/MS bioanalytical laboratory. PubMed. Available at: [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Available at: [Link]

  • Journal of GXP Compliance. (2005). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Available at: [Link]

  • YouTube. (2024). ICH Q2 Validation of Analytical Procedures. Available at: [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available at: [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. Available at: [Link]

  • ECA Academy. (2015). FDA Guidance on analytical procedures and methods validation published. Available at: [Link]

Sources

Application Note: Quantitative Extraction and Analysis of Carbinoxamine-d6 and Carbinoxamine in Human Plasma via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

Carbinoxamine is a first-generation ethanolamine-class antihistamine exhibiting significant anticholinergic and sedative properties. It acts as a competitive antagonist at histamine H1 receptors.[1][2][3][4] In pharmacokinetic (PK) and bioequivalence studies, accurate quantification at low nanogram-per-milliliter (ng/mL) levels is critical.

This protocol details the extraction of Carbinoxamine and its deuterated internal standard, Carbinoxamine-d6 , from human plasma. The use of a stable isotope-labeled internal standard (SIDA - Stable Isotope Dilution Assay) is the gold standard in LC-MS/MS bioanalysis. Carbinoxamine-d6 co-elutes with the analyte, effectively compensating for matrix effects (ion suppression/enhancement) and extraction variability that are common in plasma analysis.

Why This Method?

While protein precipitation (PPT) is faster, it often fails to remove plasma phospholipids effectively, leading to matrix effects that compromise LOQ (Limit of Quantitation). This guide presents two superior methodologies:

  • Solid Phase Extraction (SPE): The recommended "Clean" method using Mixed-Mode Cation Exchange (MCX) for maximum sensitivity and automation.

  • Liquid-Liquid Extraction (LLE): A robust, cost-effective alternative using pH-controlled partitioning.

Chemical & Physical Properties[1][4][5][6]

Understanding the physicochemical nature of the analyte is the foundation of a successful extraction.

PropertyCarbinoxamine (Analyte)Carbinoxamine-d6 (IS)Impact on Extraction
Formula C16H19ClN2OC16H13D6 ClN2OCo-elution in chromatography.
MW ~290.8 g/mol ~296.8 g/mol Mass shift (+6 Da) allows MS discrimination.
pKa ~9.0 (Tertiary Amine)~9.0Crucial: Basic. Positively charged at pH < 7; Neutral at pH > 11.
LogP ~2.6~2.6Moderately lipophilic. Extracts well into non-polar solvents when neutral.
Solubility Water (salt), EthanolWater (salt), EthanolRequires organic solvent for elution/reconstitution.

Instrumentation & Materials

  • LC System: UHPLC (e.g., Agilent 1290, Waters Acquity, or Shimadzu Nexera).

  • MS System: Triple Quadrupole MS (e.g., Sciex 6500+, Thermo Altis) operating in ESI+ mode.

  • Column: C18 Reverse Phase (e.g., Waters XBridge BEH C18, 2.1 x 50 mm, 2.5 µm) or Phenyl-Hexyl for alternative selectivity.

  • Reagents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Formate, Ammonium Hydroxide (NH4OH).

Methodology A: Mixed-Mode Cation Exchange (SPE) - Recommended

Rationale: Carbinoxamine is a basic drug (pKa ~9.0). MCX cartridges utilize a polymeric sorbent with both reverse-phase (hydrophobic) and strong cation exchange (sulfonic acid) functionalities. This allows for a rigorous "lock-and-key" cleanup where the drug is retained by charge while interferences are washed away.

SPE Workflow Diagram

SPE_Workflow cluster_0 SPE Cartridge Interaction Start Plasma Sample (200 µL) PreTreat Pre-treatment Add IS (d6) + 200 µL 2% Formic Acid (Acidifies to pH ~3 to charge amine) Start->PreTreat Condition Condition Cartridge (MCX) 1. MeOH 2. Water Load Load Sample (Slow flow rate) Condition->Load Condition->Load Wash1 Wash 1: Aqueous 2% Formic Acid in Water (Removes proteins/salts) Load->Wash1 Load->Wash1 Wash2 Wash 2: Organic 100% Methanol (Removes neutrals/lipids) Wash1->Wash2 Wash1->Wash2 Elute Elution 5% NH4OH in Methanol (Neutralizes amine -> Release) Wash2->Elute Wash2->Elute Evap Evaporate & Reconstitute N2 stream @ 40°C Recon in Mobile Phase Elute->Evap

Caption: Mixed-Mode Cation Exchange (MCX) workflow leveraging ionic retention for high specificity.

Detailed Protocol (SPE)
  • Sample Preparation:

    • Aliquot 200 µL human plasma into a 96-well plate or tube.

    • Add 20 µL of Carbinoxamine-d6 working solution (e.g., 100 ng/mL).

    • Add 200 µL of 2% Formic Acid (aq) . Vortex for 1 min.

    • Note: Acidification ensures Carbinoxamine is fully protonated (positively charged) to bind to the cation exchange sorbent.

  • SPE Loading (Oasis MCX or Strata-X-C):

    • Condition: 1 mL Methanol.

    • Equilibrate: 1 mL Water.

    • Load: Apply pre-treated sample.[5][6][7]

    • Wash 1: 1 mL 2% Formic Acid in Water. (Removes proteins and salts).

    • Wash 2: 1 mL 100% Methanol. (Crucial step: Removes hydrophobic interferences and neutral phospholipids while the analyte remains ionically bound).

    • Elute: 2 x 400 µL of 5% Ammonium Hydroxide in Methanol .

    • Mechanism:[2][5][7] The high pH neutralizes the ammonium group on Carbinoxamine, breaking the ionic bond with the sorbent and releasing it into the organic solvent.

  • Post-Extraction:

    • Evaporate eluate to dryness under Nitrogen at 40°C.

    • Reconstitute in 100 µL Mobile Phase (e.g., 90:10 Water:ACN + 0.1% FA).

Methodology B: Liquid-Liquid Extraction (LLE) - Alternative

Rationale: LLE relies on pH adjustment to render the basic drug neutral (uncharged), allowing it to partition into an organic solvent. It is cost-effective but uses hazardous solvents.

LLE Workflow Diagram

LLE_Workflow Sample Plasma + IS (200 µL) Buffer Add Buffer 50 µL 0.5M NaOH or Na2CO3 (Target pH > 11) Sample->Buffer Solvent Add Organic Solvent 1.5 mL Ethyl Acetate:Hexane (50:50) or MTBE Buffer->Solvent Extract Extraction Shake 10 min Centrifuge 4000 rpm Solvent->Extract Transfer Transfer Supernatant (Organic Layer) Extract->Transfer Dry Dry Down & Reconstitute Transfer->Dry

Caption: LLE workflow using pH switching to drive Carbinoxamine into the organic phase.

Detailed Protocol (LLE)
  • Alkalinization:

    • To 200 µL plasma (spiked with IS), add 50 µL of 0.5 M Sodium Carbonate (Na2CO3) or 0.1 M NaOH .

    • Goal: pH must be > 11 (pKa + 2 units) to ensure <1% ionization.

  • Extraction:

    • Add 1.5 mL of Ethyl Acetate:Hexane (50:50 v/v) or MTBE (Methyl tert-butyl ether) .

    • Shake mechanically for 10 minutes.

    • Centrifuge at 4,000 x g for 5 minutes at 4°C to separate phases.

  • Recovery:

    • Transfer the upper organic layer to a clean tube.

    • Flash Freeze (Optional): Freeze the aqueous bottom layer in a dry ice/acetone bath to easily pour off the organic layer without contamination.

    • Evaporate and reconstitute as in the SPE method.

LC-MS/MS Conditions

Chromatography:

  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0.0 min: 10% B

    • 0.5 min: 10% B

    • 3.0 min: 90% B

    • 4.0 min: 90% B

    • 4.1 min: 10% B (Re-equilibration)

Mass Spectrometry (MRM Transitions):

  • Ionization: ESI Positive (+).[6][8][9][10][11]

  • Source Temp: 500°C (Adjust per instrument).

AnalytePrecursor Ion (Q1)Product Ion (Q3)Dwell (ms)Collision Energy (V)
Carbinoxamine 291.1167.1 (Quant)5025
291.1202.1 (Qual)5020
Carbinoxamine-d6 297.1167.1 (Quant)*5025

*Note on d6 Transition: The 167 fragment is typically the (4-chlorophenyl)(pyridin-2-yl)methyl cation. Since the d6 label is usually on the dimethylamine chain or ethyl linker, this aromatic fragment often remains unlabeled (167). If your d6 label is on the aromatic ring, the fragment would be 173. Always verify with a product ion scan of your specific IS batch.

Validation Criteria (FDA/EMA Guidelines)

To ensure this protocol is "Application Note" ready, the following parameters must be validated:

  • Selectivity: Analyze 6 lots of blank plasma. No interference >20% of LLOQ at the analyte retention time.

  • Linearity: Typical range 0.1 ng/mL to 100 ng/mL (r² > 0.99).[11]

  • Matrix Effect: Compare post-extraction spike vs. neat solution.

    • Acceptance: IS-normalized matrix factor (MF) should have CV < 15%.

  • Recovery: Compare pre-extraction spike vs. post-extraction spike.

    • Target: >70% recovery is ideal, but consistency (CV <15%) is more important than absolute yield.

Troubleshooting & Expert Tips

  • Issue: Low Recovery in SPE.

    • Cause: Sample pH not acidic enough during load (drug didn't bind) or Elution solvent not basic enough (drug didn't release).

    • Fix: Verify 2% Formic Acid is used in pretreatment. Ensure Elution uses fresh 5% NH4OH (ammonia is volatile).

  • Issue: Peak Tailing.

    • Cause: Interaction of the basic amine with silanols on the column.

    • Fix: Increase buffer strength (Ammonium Formate) or use a "High pH" stable column (e.g., Waters XBridge) and run Mobile Phase at pH 10 (using Ammonium Hydroxide instead of Formic Acid).

  • Issue: Ion Suppression.

    • Cause: Phospholipids eluting with the analyte.

    • Fix: In the SPE method, the 100% Methanol wash is critical. Do not skip it. Monitor phospholipids (m/z 184 -> 184) to ensure they elute later than Carbinoxamine.

References

  • Li, P., et al. (2018). Development and full validation of a liquid chromatography-tandem mass spectrometry method for determination of carbinoxamine in beagle plasma and its application to a pharmacokinetic study.[10] Journal of Chromatography B.

  • El-masry, S. M., & El-Morsi, R. (2019). Simple HPLC Method for Quantitative Determination of Carbinoxamine in Human Plasma: Application in Pharmacokinetic Studies and Therapeutic Drug Monitoring.[10][12] Drug Research.

  • Thermo Fisher Scientific. Solid Phase Extraction Guide. (General principles for MCX extraction of basic drugs).

  • PubChem. Carbinoxamine Maleate (Compound Summary). National Library of Medicine.

Sources

Protein precipitation method for Carbinoxamine-d6

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Protein Precipitation Protocol for Carbinoxamine Quantification using Carbinoxamine-d6

Abstract

This guide details a robust, high-throughput Protein Precipitation (PPT) protocol for the extraction of Carbinoxamine from human plasma, utilizing Carbinoxamine-d6 as a stable isotope-labeled internal standard (SIL-IS). Designed for LC-MS/MS bioanalysis, this method prioritizes the mitigation of matrix effects (ion suppression) while maintaining high recovery. The protocol leverages the physicochemical properties of the analyte (pKa ~9.0) to optimize solubility and ionization, ensuring compliance with FDA and EMA bioanalytical method validation guidelines.

Scientific Foundation & Strategy

Physicochemical Context

To design an effective extraction, we must first understand the molecule:

  • Analyte: Carbinoxamine (C16H19ClN2O).[1][2][3]

  • Nature: Tertiary amine base.

  • pKa: ~9.0 (Predominantly cationic at neutral and acidic pH).

  • LogP: ~2.6 (Moderately lipophilic).

  • Internal Standard: Carbinoxamine-d6 (Deuterium labels on the N-methyl groups).

Expert Insight: Because the deuterium labels are located on the methyl groups attached to the nitrogen, they are non-exchangeable in aqueous solution. This ensures the mass shift (+6 Da) remains stable throughout the extraction and chromatography, unlike labels on hydroxyl or amine protons.

The Precipitation Strategy: Acetonitrile vs. Methanol

While Methanol (MeOH) is a common precipitant, Acetonitrile (ACN) is selected for this protocol.

  • Causality: ACN is aprotic and possesses a lower dielectric constant than MeOH, leading to a more distinct "salting out" effect and tighter protein pellets. This results in a cleaner supernatant with fewer residual phospholipids, which are the primary cause of ion suppression in ESI+ mode.

  • Solvent Effect Mitigation: Direct injection of 100% ACN supernatant often causes peak fronting on Reverse Phase columns. This protocol includes a "Crash & Dilute" step to lower the organic strength of the final sample, ensuring sharp peak focusing.

Table 1: Solvent Selection Logic

FeatureAcetonitrile (ACN)Methanol (MeOH)Selection for Carbinoxamine
Precipitation Efficiency High (Denatures >96% proteins)Moderate (Denatures ~90% proteins)ACN (Cleaner background)
Supernatant Clarity Clear, compact pelletOften cloudy, loose pelletACN (Easier automation)
Solubility of Base GoodExcellentACN (Sufficient for Carbinoxamine)
Elution Strength StrongerWeakerACN (Requires dilution step)

Materials & Reagents

  • Analyte: Carbinoxamine Maleate (USP Reference Standard).[1]

  • Internal Standard: Carbinoxamine-d6 Maleate (Isotopic purity >99%).

  • Biological Matrix: K2EDTA Human Plasma.

  • Precipitating Agent: HPLC-grade Acetonitrile (stored at 4°C).

  • Diluent: 0.1% Formic Acid in Water (LC-MS Grade).

  • Equipment: Refrigerated Centrifuge (capable of 4,000 x g), Vortex Mixer, 96-well deep plates.

Detailed Experimental Protocol

This workflow is designed as a Self-Validating System . The inclusion of the IS at the very first step tracks every source of error (pipetting variability, extraction efficiency, and matrix effect) throughout the entire process.

Step 1: Preparation of Working Solutions
  • IS Working Solution (ISWS): Dilute Carbinoxamine-d6 stock to 50 ng/mL in 50:50 ACN:Water.

    • Why: This concentration should yield a signal similar to the mid-range of the calibration curve.

  • Precipitating Solvent: 100% Acetonitrile, kept on ice or at 4°C.

    • Why: Cold solvent accelerates protein aggregation and minimizes analyte degradation.

Step 2: Sample Extraction (The "Crash")
  • Aliquot: Transfer 50 µL of plasma sample (Blank, Standard, QC, or Subject) into a 96-well plate.

  • IS Addition: Add 20 µL of IS Working Solution to every well (except Double Blanks).

    • Critical Step: Vortex gently for 10 seconds to equilibrate the IS with the plasma proteins before precipitation. This ensures the IS binds to proteins similarly to the analyte.

  • Precipitation: Add 200 µL of Cold Acetonitrile.

    • Ratio: 1:4 (Plasma:Organic) is the "Golden Ratio" for maximum precipitation efficiency.

  • Agitation: Vortex vigorously for 2 minutes (1500 rpm).

  • Separation: Centrifuge at 4,000 x g for 15 minutes at 4°C .

    • Note: High speed and low temp are required to pellet fine precipitates.

Step 3: Supernatant Dilution
  • Transfer: Carefully transfer 100 µL of the clear supernatant to a clean plate.

    • Caution: Do not disturb the pellet.

  • Dilution: Add 300 µL of 0.1% Formic Acid in Water .

    • Mechanism:[2][4] This 1:3 dilution reduces the organic content to ~25%, preventing solvent effects (peak distortion) during injection. The Formic Acid ensures Carbinoxamine remains protonated (MH+) and soluble.

  • Final Mix: Vortex for 1 minute. The sample is now ready for LC-MS/MS injection.

Visualization: Extraction Workflow

The following diagram illustrates the logical flow and critical control points of the extraction method.

G Plasma Plasma Sample (50 µL) IS_Add Add Internal Standard (Carbinoxamine-d6) Plasma->IS_Add Equilibrate Equilibration (Binding to Proteins) IS_Add->Equilibrate Critical Step Crash Protein Precipitation (Add 200 µL Cold ACN) Equilibrate->Crash Vortex Vortex & Centrifuge (4000g, 4°C, 15 min) Crash->Vortex Transfer Transfer Supernatant (100 µL) Vortex->Transfer Clean Supernatant Dilute Dilution Step (+300 µL 0.1% Formic Acid) Transfer->Dilute Prevents Solvent Effect Analysis LC-MS/MS Analysis Dilute->Analysis

Caption: Workflow for Carbinoxamine-d6 assisted protein precipitation. Colors indicate process stages: Blue (Sample/Prep), Yellow (Reagent), Red (Critical Action), Green (Transfer).

Validation & QC (E-E-A-T Compliance)

To ensure this method meets regulatory standards (FDA/EMA), you must assess the following parameters specifically for the D6 IS interaction.

Matrix Effect Assessment (Matrix Factor)

Because PPT is a "dirty" extraction compared to SPE, you must quantify ion suppression.

  • Experiment: Compare the peak area of Carbinoxamine-d6 spiked into extracted blank plasma (Set B) vs. Carbinoxamine-d6 in pure solvent (Set A).

  • Calculation:

    
    
    
  • Acceptance: The IS-normalized MF should be close to 1.0. If the MF for the Analyte and the IS track each other (CV < 15%), the method is valid even if suppression exists.

Recovery
  • Experiment: Compare pre-extraction spike (Spiked plasma -> Extracted) vs. post-extraction spike (Extracted blank -> Spiked).

  • Goal: PPT recovery for Carbinoxamine is typically >85% with ACN.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Fronting Injection solvent too strong (high % ACN).Increase the dilution ratio in Step 3 (e.g., 1:4 with water).
Low Sensitivity Ion suppression from phospholipids.Ensure the centrifuge step is at 4°C; consider using a phospholipid removal plate (e.g., Ostro/HybridSPE) instead of standard PPT.
IS Variation Pipetting error or incomplete equilibration.Vortex plasma/IS mixture before adding ACN.

References

  • US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[5] (2018).[5][6] Available at: [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2564, Carbinoxamine. (2023).[5][7] Available at: [Link]

  • Polson, C., et al.Optimization of protein precipitation based on effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 785(2), 263-275. (2003).
  • European Medicines Agency (EMA). Guideline on bioanalytical method validation.[5] (2011).[1] Available at: [Link]

Sources

Optimizing the Chromatographic Resolution of Carbinoxamine and its Deuterated Analog on a C18 Column: An Application Note

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Carbinoxamine is a first-generation antihistamine of the ethanolamine class, recognized for its efficacy in treating various allergic conditions.[1] In bioanalytical and pharmacokinetic studies, the use of a stable isotope-labeled internal standard, such as carbinoxamine-d6, is crucial for accurate quantification.[2][3] This application note provides a detailed protocol and scientific rationale for the chromatographic separation of carbinoxamine and carbinoxamine-d6 using a reversed-phase C18 column. We will delve into the physicochemical properties of carbinoxamine, the principles of reversed-phase chromatography, and the subtle but significant impact of deuterium substitution on retention time.

The primary objective of this guide is to equip researchers, scientists, and drug development professionals with a robust methodology and a comprehensive understanding of the factors governing the retention of these compounds. By explaining the causality behind experimental choices, this document serves as both a practical protocol and an educational resource.

Physicochemical Properties and Their Chromatographic Implications

Understanding the chemical nature of carbinoxamine is fundamental to developing an effective separation method.

PropertyValueImplication for C18 Chromatography
Molecular Weight 290.79 g/mol Influences diffusion rates and overall interaction with the stationary phase.
LogP 2.6Indicates moderate hydrophobicity, making it well-suited for retention on a nonpolar C18 stationary phase.[4]
pKa 4.63 & 9.17As a basic compound, its degree of ionization, and therefore its retention, will be significantly influenced by the pH of the mobile phase.

The LogP value of 2.6 suggests that carbinoxamine possesses sufficient non-polar character to interact with the C18 stationary phase. The presence of two pKa values indicates that carbinoxamine is a basic compound. In reversed-phase chromatography, the retention of basic compounds is highly dependent on the mobile phase pH. At a pH below the pKa, the amine groups will be protonated (ionized), making the molecule more polar and leading to earlier elution. Conversely, at a pH above the pKa, the compound will be in its neutral, more hydrophobic form, resulting in stronger retention.

The Deuterium Isotope Effect in Reversed-Phase HPLC

A critical aspect of this application is the use of carbinoxamine-d6 as an internal standard. While structurally identical to carbinoxamine, the substitution of six hydrogen atoms with deuterium can lead to a slight difference in retention time. This phenomenon is known as the deuterium isotope effect. In reversed-phase HPLC, deuterated compounds typically elute slightly earlier than their non-deuterated counterparts.[5] This is attributed to the fact that C-D bonds are slightly shorter and less polarizable than C-H bonds, leading to weaker van der Waals interactions with the non-polar C18 stationary phase.

Experimental Workflow

The following diagram outlines the general workflow for the analysis of carbinoxamine and carbinoxamine-d6.

Experimental Workflow cluster_prep Sample & Standard Preparation cluster_lc LC-MS/MS Analysis cluster_data Data Analysis A Prepare Stock Solutions (Carbinoxamine & Carbinoxamine-d6) B Create Calibration Standards & QC Samples A->B C Configure HPLC System (C18 Column, Mobile Phase) B->C Analyze Samples D Equilibrate the Column C->D E Inject Sample D->E F Data Acquisition (MS/MS Detection) E->F G Integrate Chromatographic Peaks F->G Raw Data H Generate Calibration Curve G->H I Quantify Unknown Samples H->I

Caption: Workflow for Carbinoxamine Analysis.

Detailed Protocol

This protocol is a starting point and may require optimization based on the specific instrumentation and laboratory conditions.

Materials and Reagents
  • Carbinoxamine maleate reference standard

  • Carbinoxamine-d6 maleate internal standard[6]

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Ammonium dihydrogen orthophosphate

  • Triethylamine

  • Phosphoric acid

  • Ultrapure water

  • C18 reversed-phase HPLC column (e.g., Hypersil® BDS C18, 250 x 4.6 mm, 5 µm)[7]

Preparation of Mobile Phase
  • Aqueous Component: Prepare a 20 mM solution of ammonium dihydrogen orthophosphate in ultrapure water.

  • Add 0.01% (v/v) triethylamine to the ammonium dihydrogen orthophosphate solution.

  • Adjust the pH of the aqueous component to 3.0 using phosphoric acid. The acidic pH ensures that the basic analyte is in its protonated, more polar form, which can improve peak shape and reduce tailing by minimizing interactions with residual silanols on the silica-based stationary phase.

  • Mobile Phase: Combine the prepared aqueous component with acetonitrile in a ratio of 75:25 (v/v).

  • Degas the mobile phase prior to use.

HPLC System Configuration
  • Column: Hypersil® BDS C18 (250 x 4.6 mm, 5 µm)[7]

  • Flow Rate: 0.9 mL/min[7]

  • Column Temperature: Ambient

  • Injection Volume: 10 µL

  • Detector: UV at 260 nm or a mass spectrometer for higher sensitivity and selectivity.[7]

Standard and Sample Preparation
  • Prepare individual stock solutions of carbinoxamine and carbinoxamine-d6 in methanol at a concentration of 1 mg/mL.

  • From the stock solutions, prepare a series of working standard solutions containing both carbinoxamine and a fixed concentration of carbinoxamine-d6 by diluting with the mobile phase.

Expected Results and Discussion

Under the conditions outlined above, a good separation of carbinoxamine and carbinoxamine-d6 should be achieved.

CompoundExpected Retention Time (min)
Carbinoxamine-d6Slightly less than Carbinoxamine
Carbinoxamine~4-6 minutes

Note: The exact retention times will vary depending on the specific column, system, and slight variations in mobile phase composition.

The elution order, with carbinoxamine-d6 eluting slightly before carbinoxamine, is a direct consequence of the deuterium isotope effect in reversed-phase chromatography.[5] The weaker van der Waals interactions of the C-D bonds in carbinoxamine-d6 with the C18 stationary phase lead to a slightly reduced retention.

Method Optimization and Causality
  • Mobile Phase pH: The choice of a low pH (pH 3.0) is deliberate. At this pH, the tertiary amine group of carbinoxamine (pKa ~9.17) will be fully protonated. This ionization increases the polarity of the molecule, leading to a shorter, more manageable retention time. It also minimizes undesirable interactions with any free silanol groups on the silica support of the C18 column, resulting in improved peak symmetry.

  • Organic Modifier: Acetonitrile is chosen as the organic modifier due to its low viscosity and UV cutoff. The percentage of acetonitrile (25%) is a critical parameter. Increasing the acetonitrile content will decrease the polarity of the mobile phase, leading to shorter retention times. Conversely, decreasing the acetonitrile percentage will increase retention.

  • Buffer Concentration: The buffer concentration can also influence retention. An increase in buffer concentration can sometimes lead to a slight decrease in the retention of basic compounds due to increased competition for interaction sites on the stationary phase.

Troubleshooting

IssuePotential CauseSuggested Solution
Poor Peak Shape (Tailing) Secondary interactions with silanol groups.Ensure mobile phase pH is sufficiently low. The addition of an amine modifier like triethylamine helps to mask silanol groups.
Shifting Retention Times Inadequate column equilibration; changes in mobile phase composition or temperature.Ensure the column is fully equilibrated before injection. Prepare fresh mobile phase daily. Use a column oven to maintain a constant temperature.
Poor Resolution Inappropriate mobile phase strength.Adjust the percentage of acetonitrile. A lower percentage will increase retention and may improve resolution.

Conclusion

This application note provides a comprehensive protocol for the successful separation of carbinoxamine and its deuterated internal standard, carbinoxamine-d6, on a C18 column. By understanding the interplay between the analyte's physicochemical properties, the mobile phase composition, and the stationary phase, researchers can develop and optimize robust and reliable analytical methods. The predictable nature of the deuterium isotope effect allows for the confident use of carbinoxamine-d6 as an internal standard, ensuring the accuracy and precision required in bioanalytical and pharmaceutical research.

References

  • Gurupadayya, B. M., & Joshee, S. (2014). LC-MS/MS method for the quantification of carbinoxamine in human plasma. IOSR Journal of Pharmacy and Biological Sciences, 9(4), 43-49.
  • Mărginean, I., et al. (2011).
  • Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Nishimura, M., et al. (n.d.). The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase. Obrnuta faza.
  • Gebre, E., & Kumar, S. (2022).
  • Timmins, G. S. (2014).
  • U.S. Food and Drug Administration. (2018).
  • Sleno, L. (2012). Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-dependent Effects of Specific Deuteration With Aldehyde Oxidase Cleared Drugs. PubMed.
  • Bolleddula, J., et al. (2015). (PDF) Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-Dependent Effects of Specific Deuteration with Aldehyde Oxidase Cleared Drugs.
  • Harrelson, J. P. (2018). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. PubMed.
  • El-Masry, S. M., et al. (2019). Simple HPLC Method for Quantitative Determination of Carbinoxamine in Human Plasma: Application in Pharmacokinetic Studies and Therapeutic Drug Monitoring. PubMed.
  • Jian, W., et al. (2020).
  • Li, P., et al. (2018). Development and full validation of a liquid chromatography-tandem mass spectrometry method for determination of carbinoxamine in beagle plasma and its application to a pharmacokinetic study. PubMed.
  • Delahousse, G., et al. (2022). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. MDPI.
  • El-Masry, S. M., et al. (2019). Simple HPLC Method for Quantitative Determination of Carbinoxamine in Human Plasma: Application in Pharmacokinetic Studies and Therapeutic Drug Monitoring.
  • MAC-MOD Analytical. (2017). DEVELOPING HPLC METHODS WHEN C18 COLUMNS DON'T WORK.
  • Syed, R. A. (2018).
  • PubChem. (n.d.). Carbinoxamine Maleate. Retrieved from [Link]

  • Pharmaceutical and Medical Devices Agency. (2013).
  • Le, T. (2023). Retention of analytes on C18 column can be slightly affected by buffer concentration?
  • Gpatindia. (2020). CARBINOXAMINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses.

Sources

Application Note: Establishing a Robust Calibration Curve for Carbinoxamine Quantification Using Carbinoxamine-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed protocol and scientific rationale for determining the optimal concentration of the stable isotope-labeled (SIL) internal standard, Carbinoxamine-d6, for the construction of a robust and accurate calibration curve for the quantification of Carbinoxamine in biological matrices. The focus is on liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis. We will explore the foundational principles of internal standardization, pharmacokinetic-driven calibration range selection, and step-by-step protocols for stock solution preparation, standard spiking, and quality control. This guide is intended for researchers, scientists, and drug development professionals seeking to develop and validate a reliable bioanalytical method compliant with regulatory expectations.

Introduction: The Imperative for an Internal Standard

Carbinoxamine is a first-generation antihistamine of the ethanolamine class, utilized for symptomatic relief of allergic conditions.[1][2][3] Accurate quantification in biological fluids is paramount for pharmacokinetic (PK), bioequivalence (BE), and toxicokinetic (TK) studies. LC-MS/MS has become the gold standard for such analyses due to its high sensitivity and selectivity.

However, the journey of an analyte from a complex biological matrix to the mass spectrometer detector is fraught with potential variability. Sample preparation steps like protein precipitation or liquid-liquid extraction, chromatographic injection volume inconsistencies, and fluctuations in mass spectrometer ionization efficiency can all introduce significant error.[4] To compensate for this, a suitable internal standard (IS) is incorporated into every sample, calibrator, and quality control (QC) at a single, consistent concentration.

The ideal IS is a stable isotope-labeled version of the analyte, such as Carbinoxamine-d6. A deuterated IS is nearly chemically and physically identical to the analyte, ensuring it co-elutes chromatographically and experiences the same extraction recovery and matrix effects.[5][6][7] Because the mass spectrometer can differentiate between the analyte and the IS based on their mass-to-charge ratio (m/z), the ratio of the analyte peak area to the IS peak area provides a normalized response that corrects for the aforementioned sources of variability.[8]

The Core Principle: Selecting the Carbinoxamine-d6 Concentration

The concentration of Carbinoxamine-d6 is not arbitrary; it is a critical parameter that directly impacts the quality of the quantitative data. The chosen concentration should yield a detector response that is:

  • Consistent and Reproducible: The peak should be intense enough to be statistically robust and well above the background noise across all runs.

  • Within the Linear Range of the Detector: The signal should not be so high that it causes detector saturation, which would lead to a non-linear response and inaccurate quantification.

  • Representative of the Analyte's Response: Ideally, the IS peak area should be within the range of the analyte peak areas across the calibration curve, particularly around the mid-point.

A common and effective practice is to select an IS concentration that produces a response similar to the analyte's response at a mid-range concentration of the calibration curve. This ensures the IS is performing optimally across the most critical part of the quantitative range.

Designing the Carbinoxamine Calibration Curve

The calibration curve range must be tailored to the expected concentrations in study samples. This is primarily informed by the drug's pharmacokinetic properties.

Pharmacokinetic Considerations

Studies have shown that a single 8 mg oral dose of carbinoxamine results in a peak plasma concentration (Cmax) of approximately 24 ng/mL.[9][10] Therefore, a robust calibration curve must comfortably bracket this value. A published LC-MS/MS method for carbinoxamine in human plasma established a linear range of 0.2 ng/mL to 80 ng/mL.[11] This range effectively covers concentrations from the elimination phase up to levels well above the expected Cmax, making it suitable for most clinical applications.

Defining the Calibration Range and QC Levels

Based on this information, we will design a calibration curve spanning from 0.2 ng/mL to 80 ng/mL. Quality control samples are prepared at multiple levels to ensure the accuracy and precision of the method during validation and sample analysis.[12]

Standard / QC Description Proposed Concentration (ng/mL)
Blank Matrix sample without analyte or IS0
Zero Standard Matrix sample with IS only0
CAL 1 (LLOQ) Lower Limit of Quantification0.20
CAL 2 0.50
CAL 3 2.00
CAL 4 10.0
CAL 5 25.0
CAL 6 50.0
CAL 7 (ULOQ) Upper Limit of Quantification80.0
LQC Low Quality Control0.60
MQC Medium Quality Control20.0
HQC High Quality Control60.0

Table 1: Proposed concentrations for calibration standards and quality controls.

Experimental Protocols

These protocols detail the preparation of standards for a Carbinoxamine assay. All preparations should be performed using calibrated volumetric flasks and pipettes. It is crucial to avoid serial dilutions for preparing individual calibration standards; each should be prepared from a high-concentration stock to prevent propagation of errors.[13]

Protocol 1: Preparation of Primary Stock Solutions
  • Analyte Stock (Carbinoxamine - S1):

    • Accurately weigh approximately 10.0 mg of Carbinoxamine reference standard into a 10 mL volumetric flask.

    • Dissolve and bring to volume with methanol.

    • Resulting Concentration: 1.0 mg/mL.

    • Label clearly and store at 2-8°C.

  • Internal Standard Stock (Carbinoxamine-d6 - IS-S1):

    • Accurately weigh approximately 1.0 mg of Carbinoxamine-d6 reference standard into a 10 mL volumetric flask.

    • Dissolve and bring to volume with methanol.

    • Resulting Concentration: 100 µg/mL.

    • Label clearly and store at 2-8°C.

Protocol 2: Preparation of Working Solutions
  • Analyte Spiking Solution (S2):

    • Transfer 100 µL of the primary analyte stock (S1, 1.0 mg/mL) into a 10 mL volumetric flask.

    • Dilute to volume with 50:50 methanol:water.

    • Resulting Concentration: 10.0 µg/mL (or 10,000 ng/mL).

  • Internal Standard Working Solution (IS-WS):

    • Transfer 100 µL of the primary IS stock (IS-S1, 100 µg/mL) into a 10 mL volumetric flask.

    • Dilute to volume with 50:50 methanol:water.

    • Resulting Concentration: 1.0 µg/mL (or 1000 ng/mL). This solution will be used to spike all samples.

G cluster_stock Primary Stock Solutions cluster_working Working Solutions S1 Carbinoxamine Stock (S1) 1.0 mg/mL in Methanol S2 Analyte Spiking Solution (S2) 10,000 ng/mL in 50:50 MeOH:H2O S1->S2 100x Dilution IS_S1 Carbinoxamine-d6 Stock (IS-S1) 100 µg/mL in Methanol IS_WS IS Working Solution (IS-WS) 1000 ng/mL in 50:50 MeOH:H2O IS_S1->IS_WS 100x Dilution

Diagram 1: Workflow for preparing stock and working solutions.

Protocol 3: Preparation of Calibration Curve Standards in Blank Matrix

This protocol describes spiking into a final volume of 1.0 mL. Adjust volumes as necessary for your specific assay requirements.

  • Prepare a dilution series from the Analyte Spiking Solution (S2): Create intermediate spiking solutions as needed to achieve the final concentrations accurately.

  • Label tubes: Prepare a set of microcentrifuge tubes for each calibration level (CAL 1 to CAL 7).

  • Spike Analyte: Add the calculated volume of the appropriate analyte spiking solution to each tube to achieve the final concentrations listed in Table 1.

  • Add Blank Matrix: Add the appropriate volume of blank biological matrix (e.g., human plasma) to each tube to bring the total volume to the desired pre-extraction level (e.g., 200 µL). Vortex gently.

  • Spike Internal Standard: This is the critical step. Add a small, fixed volume (e.g., 20 µL) of the IS Working Solution (IS-WS, 1000 ng/mL) to every calibration standard, QC, and study sample. This will result in a final IS concentration of 20 ng/mL in the sample before extraction, a concentration that is in the mid-range of our calibration curve.

  • Proceed with Sample Extraction: The samples are now ready for the validated sample preparation procedure (e.g., protein precipitation with acetonitrile).

G cluster_inputs Inputs cluster_processing Sample Processing BlankMatrix Blank Plasma SpikedSample Spiked Sample Tube (Calibrator, QC, or Unknown) BlankMatrix->SpikedSample AnalyteSpike Analyte Spiking Solution (S2) (Variable Volume) AnalyteSpike->SpikedSample IS_WS IS Working Solution (IS-WS) (Fixed Volume) IS_WS->SpikedSample ProteinPrecip Protein Precipitation (e.g., add Acetonitrile) SpikedSample->ProteinPrecip Vortex Centrifuge Centrifugation ProteinPrecip->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Analysis LC-MS/MS Analysis Supernatant->Analysis

Diagram 2: General workflow for sample preparation.

Method Validation and System Trustworthiness

A robust method is a self-validating one. The calibration curve is the cornerstone of this validation. According to regulatory guidelines such as the FDA's M10 Bioanalytical Method Validation, the curve must be assessed for its performance.[14]

  • Linearity: The relationship between the analyte/IS peak area ratio and the analyte concentration should be linear over the defined range. This is typically evaluated using a regression model (e.g., linear 1/x² weighted least squares). The coefficient of determination (r²) should be consistently high (e.g., >0.99).[15]

  • Accuracy and Precision: The back-calculated concentrations of the calibration standards should be within ±15% of their nominal value (±20% for the LLOQ).[16]

  • Sensitivity: The LLOQ must be clearly defined as the lowest concentration on the curve that can be quantified with acceptable accuracy and precision.[16]

  • Selectivity: Analysis of blank matrix from at least six different sources should show no significant interfering peaks at the retention times of Carbinoxamine and Carbinoxamine-d6.[16]

By consistently applying a single, optimized concentration of Carbinoxamine-d6 and validating the method against these criteria, researchers can ensure the trustworthiness and reliability of their quantitative data.

Conclusion

The successful quantification of Carbinoxamine relies on a meticulously developed and validated bioanalytical method. The strategic selection of the Carbinoxamine-d6 internal standard concentration is a foundational step in this process. By choosing a concentration that provides a robust and consistent signal within the mid-range of a pharmacokinetically relevant calibration curve (e.g., 20 ng/mL for a 0.2-80 ng/mL curve), scientists can effectively normalize for analytical variability. The detailed protocols and rationale presented herein provide a comprehensive framework for establishing a scientifically sound, accurate, and defensible LC-MS/MS assay for Carbinoxamine.

References

  • Drugs.com. (n.d.). Carbinoxamine: Package Insert / Prescribing Information. Retrieved from [Link]

  • Department of Chemistry Mass Spectrometry Core Laboratory. (n.d.). LC-MS/MS Quantitative Assays. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2564, Carbinoxamine. Retrieved from [Link]

  • Mayo Clinic. (n.d.). Carbinoxamine (Oral Route). Retrieved from [Link]

  • Bhavani, B. G., & Gurupadayya, B. M. (2014). LC-MS/MS method for the quantification of carbinoxamine in human plasma. IOSR Journal of Applied Chemistry, 7(1), 20-25. Retrieved from [Link]

  • Bhavani, B. G., & Gurupadayya, B. M. (2014). LC-MS/MS method for the quantification of carbinoxamine in human plasma. ResearchGate. Retrieved from [Link]

  • National Measurement Laboratory. (n.d.). Preparation of Calibration Curves - A Guide to Best Practice. LGC. Retrieved from [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid communications in mass spectrometry, 19(3), 401–407. Retrieved from [Link]

  • Shuford, C. M., & Grant, R. P. (2021). Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations. The Journal of Applied Laboratory Medicine, 6(1), 234–246. Retrieved from [Link]

  • AptoChem. (2008). Deuterated internal standards and bioanalysis. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2010). Draft Guidance on Carbinoxamine Maleate. Retrieved from [Link]

  • U.S. Department of Health and Human Services, Food and Drug Administration. (2023). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Semantic Scholar. (n.d.). LC-MS/MS method for the quantification of carbinoxamine in human plasma. Retrieved from [Link]

  • ResolveMass Laboratories. (n.d.). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

  • DrugBank Online. (n.d.). Carbinoxamine Maleate. Retrieved from [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. PubMed. Retrieved from [Link]

  • Ramadan, A. A., & Mandil, H. (2006). Spectrophotometric determination of carbinoxamine maleate in pharmaceutical formulations by ternary complex formation with Cu(II) and eosin. Analytical biochemistry, 353(1), 133–137. Retrieved from [Link]

  • American Association for Clinical Chemistry. (2018). Calibration Strategies for Clinical LC-MS Assays. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2003). Carbinoxamine Maleate Oral Solution, 4 mg/5 mL - Label. Retrieved from [Link]

  • Regulations.gov. (n.d.). Carbinoxamine Maleate Solution - Prescribing Information. Retrieved from [Link]

  • ResearchGate. (n.d.). LCMS Chromatogram of carbinoxamine. Retrieved from [Link]

  • SCIEX. (2023, November 15). Using calibration curves for quantitation - Episode 9 | Introduction to LC-MS/MS [Video]. YouTube. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Carbinoxamine-d6 Signal Suppression & Matrix Effects in LC-MS/MS Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals utilizing Carbinoxamine-d6 as an internal standard in LC-MS/MS bioanalysis. This guide is designed to provide in-depth, field-proven insights into diagnosing and mitigating signal suppression caused by matrix effects. Our approach moves beyond simple procedural lists to explain the underlying causality, ensuring robust and reliable analytical outcomes.

Introduction to the Challenge: The Matrix Effect

In liquid chromatography-mass spectrometry (LC-MS/MS) bioanalysis, the "matrix" refers to all components within a biological sample apart from the analyte of interest.[1] These endogenous components, such as phospholipids, salts, and proteins, can significantly interfere with the ionization of the target analyte and its internal standard (IS) in the mass spectrometer's ion source, a phenomenon known as the matrix effect.[1][2] This can lead to either ion suppression (decreased signal) or, less commonly, ion enhancement.[1] For quantitative bioanalysis, where accuracy and precision are paramount, unaddressed matrix effects can lead to erroneous results.[3]

Carbinoxamine-d6, a deuterated analog of the antihistamine Carbinoxamine, is often employed as an internal standard to compensate for variability during sample preparation and analysis. Ideally, the IS co-elutes with the analyte and experiences the same degree of signal suppression, leading to a consistent analyte-to-IS response ratio. However, various factors can disrupt this relationship, leading to compromised data quality.

This guide provides a structured approach to troubleshooting and resolving signal suppression issues specifically related to the use of Carbinoxamine-d6.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Carbinoxamine-d6 signal is unexpectedly low and variable across my sample batch. What's the likely cause?

A1: The most probable cause is significant and variable matrix effects. While a deuterated internal standard is designed to track the analyte's behavior, severe ion suppression can still lead to a signal that is too low for reliable detection or falls outside the linear range of the detector. The variability across a batch suggests that the composition of the matrix is not uniform from sample to sample.

Underlying Causality: The ionization process in an electrospray ionization (ESI) source is a competition for charge and space on the surface of evaporating droplets.[1] If co-eluting endogenous molecules from the matrix are present in high concentrations or have a higher affinity for ionization, they can outcompete Carbinoxamine-d6, suppressing its signal. Phospholipids are a common culprit in plasma and serum samples due to their abundance and tendency to co-extract with many analytes.[4]

Initial Diagnostic Steps:

  • Monitor Absolute IS Area Counts: Review the absolute peak area of Carbinoxamine-d6 in your quality control (QC) samples and unknown samples. A significant drop or high variability in the IS area compared to the standards prepared in a clean solvent is a strong indicator of matrix effects.

  • Re-inject a Standard in Solvent: If you suspect instrument drift, inject a working solution of Carbinoxamine-d6 in a clean solvent (e.g., methanol or acetonitrile). If the signal is strong and stable, this points towards the sample matrix as the source of the problem.

Q2: How can I definitively prove that matrix effects are suppressing my Carbinoxamine-d6 signal?

A2: A post-column infusion experiment is the gold standard for qualitatively identifying regions of ion suppression in your chromatogram.

Expertise & Experience: This experiment helps you visualize precisely where in the chromatographic run co-eluting matrix components are causing suppression. By understanding the retention time of the suppression zone, you can adjust your chromatography to separate the Carbinoxamine-d6 peak from this interference.

Experimental Protocol: Post-Column Infusion

  • Setup:

    • Prepare a solution of Carbinoxamine at a concentration that gives a stable and mid-range signal (e.g., 50-100 ng/mL) in the mobile phase.

    • Using a syringe pump and a T-connector, infuse this solution at a low, constant flow rate (e.g., 10 µL/min) into the mobile phase stream between the analytical column and the mass spectrometer's ion source.

  • Execution:

    • Begin the infusion and allow the Carbinoxamine signal to stabilize, which will result in a consistently elevated baseline in your mass chromatogram.

    • Inject a blank, extracted matrix sample (e.g., protein-precipitated plasma from a drug-free source).

  • Analysis:

    • Monitor the Carbinoxamine-d6 mass transition. Any dips or drops in the baseline signal indicate retention times where matrix components are eluting and causing ion suppression.

    • Compare the retention time of your Carbinoxamine-d6 peak from a standard injection with the regions of ion suppression identified in the post-column infusion experiment. If they overlap, you have confirmed a matrix effect.

Visualization of Post-Column Infusion Setup:

G cluster_0 LC System cluster_1 Infusion System HPLC HPLC Pump & Autosampler Column Analytical Column HPLC->Column Tee T-Connector Column->Tee SyringePump Syringe Pump (Carbinoxamine Solution) SyringePump->Tee MS Mass Spectrometer Ion Source Tee->MS

Caption: Workflow for a post-column infusion experiment.

Q3: My sample preparation is a simple protein precipitation with acetonitrile. Could this be the problem?

A3: Yes, while protein precipitation is fast, it is often insufficient for removing phospholipids, which are a primary cause of matrix effects in plasma and serum. [4][5]

Expertise & Experience: Acetonitrile is very effective at precipitating proteins, but it also readily dissolves phospholipids, which can then co-elute with your analyte and Carbinoxamine-d6, causing ion suppression. Carbinoxamine has a LogP of 2.6, indicating moderate lipophilicity, which can contribute to its retention in a similar chromatographic space as some phospholipids under certain reversed-phase conditions.[6][7]

Mitigation Strategies & Protocols:

A more rigorous sample cleanup is often necessary. Consider the following techniques, moving from simplest to most complex:

Technique Principle Pros Cons
Protein Precipitation (PPT) Proteins are denatured and precipitated by an organic solvent (e.g., acetonitrile).Fast, simple, inexpensive.Poor removal of phospholipids and other soluble interferences.[5]
Liquid-Liquid Extraction (LLE) The analyte is partitioned between the aqueous sample and an immiscible organic solvent based on its physicochemical properties.Can provide very clean extracts.Can have lower recovery for more polar analytes; more labor-intensive.
Solid-Phase Extraction (SPE) The analyte is selectively retained on a solid sorbent while interferences are washed away.Highly selective, can provide very clean extracts and analyte concentration.Requires method development; can be more expensive.

Recommended Protocol: Liquid-Liquid Extraction (LLE) for Carbinoxamine

Given Carbinoxamine's properties, an LLE can be highly effective. A published method for Carbinoxamine in beagle plasma utilized ethyl acetate for extraction.[8]

  • Sample Preparation: To 100 µL of plasma, add Carbinoxamine-d6 internal standard.

  • Basification: Add a small volume of a weak base (e.g., 50 µL of 0.1 M NaOH) to ensure Carbinoxamine is in its neutral, more organic-soluble form.

  • Extraction: Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

  • Mixing: Vortex for 5-10 minutes to ensure thorough mixing.

  • Centrifugation: Centrifuge at high speed (e.g., 4000 rpm for 10 minutes) to separate the aqueous and organic layers.

  • Evaporation: Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried extract in your mobile phase and inject it into the LC-MS/MS system.

Q4: Can I just change my chromatography to solve the problem?

A4: Yes, optimizing your chromatographic conditions is a powerful way to mitigate matrix effects by separating Carbinoxamine-d6 from the co-eluting interferences.

Expertise & Experience: Even with a simple protein precipitation, you can often achieve a reliable method by ensuring the analyte and IS elute in a "clean" region of the chromatogram.

Chromatographic Optimization Strategies:

  • Increase Organic Content in Gradient: Phospholipids are generally retained on a C18 column and elute when the percentage of organic solvent is high. A steeper, faster gradient can sometimes elute the analyte of interest before the bulk of the phospholipids.

  • Use a Different Stationary Phase: Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative to reversed-phase chromatography for separating polar analytes from non-polar matrix components like phospholipids.[9]

  • Divert the Flow: Use a diverter valve to send the initial part of the chromatographic run (which may contain highly polar, unretained matrix components) and the final, high-organic wash (which elutes phospholipids) to waste instead of the mass spectrometer.

Example of a Validated Method's Chromatographic Conditions: A published method for Carbinoxamine in human plasma used a BDS HYPERSIL C8 column (100 x 4.6mm) with a mobile phase of acetonitrile and 25mM ammonium formate buffer (80:20).[10][11] This high percentage of organic solvent likely resulted in a short retention time for Carbinoxamine, potentially eluting it before many interfering phospholipids.[10][11]

Troubleshooting Decision Workflow

G start Low/Variable Carbinoxamine-d6 Signal check_is Review Absolute IS Area (Samples vs. Standards) start->check_is is_ok IS Signal Stable & Comparable to Standards check_is->is_ok instrument_issue Suspect Instrument Issue (e.g., source contamination, detector fatigue) is_ok->instrument_issue Yes matrix_effect Suspect Matrix Effect is_ok->matrix_effect No perform_maintenance Perform Instrument Maintenance & Re-evaluate instrument_issue->perform_maintenance post_column Perform Post-Column Infusion Experiment matrix_effect->post_column overlap Suppression Zone Overlaps with IS Peak? post_column->overlap no_overlap No Overlap. Re-evaluate other factors (e.g., IS stability, sample handling) overlap->no_overlap No yes_overlap Confirmed Matrix Effect overlap->yes_overlap Yes optimize Optimize Method yes_overlap->optimize improve_cleanup Improve Sample Cleanup (LLE, SPE) optimize->improve_cleanup change_hplc Modify HPLC Method (Gradient, Column, Divert Valve) optimize->change_hplc

Caption: A decision tree for troubleshooting Carbinoxamine-d6 signal suppression.

Concluding Best Practices

  • Method Validation is Key: Always perform a thorough method validation according to regulatory guidelines (e.g., ICH M10) to assess selectivity, matrix effect, accuracy, and precision.[12]

  • Use a Stable Isotope Labeled IS: Carbinoxamine-d6 is an appropriate choice, but always verify its chemical and isotopic purity.

  • Don't Underestimate Sample Preparation: The cleaner the sample, the more robust the assay. While simpler methods are faster, investing time in developing a more selective sample preparation protocol like LLE or SPE can prevent future issues.

  • Monitor IS Response: During routine sample analysis, always monitor the absolute area of your internal standard. Any significant deviations in patient samples compared to QCs can indicate a sample-specific matrix effect.

By systematically applying these diagnostic and mitigation strategies, you can develop a robust, reliable, and accurate bioanalytical method for your studies involving Carbinoxamine.

References

  • Bhavani, B., Gurupadayya, B., & Sharfuddin, S. (2014). LC-MS/MS method for the quantification of carbinoxamine in human plasma. IOSR Journal of Applied Chemistry, 7(5), 43-50. [Link]

  • Li, P., et al. (2018). Development and full validation of a liquid chromatography-tandem mass spectrometry method for determination of carbinoxamine in beagle plasma and its application to a pharmacokinetic study. Journal of Chromatography B, 1095, 154-160. [Link]

  • Patel, D., et al. (2015). LC–MS/MS method for simultaneous determination of diethylcarbamazine, albendazole and albendazole metabolites in human plasma: Application to a clinical pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 107, 328-336. [Link]

  • AMS BIOPHARMA. (n.d.). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. [Link]

  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques and Research. [Link]

  • Phenomenex. (n.d.). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. [Link]

  • Shimadzu. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2564, Carbinoxamine. [Link]

  • (PDF) LC-MS/MS method for the quantification of carbinoxamine in human plasma. (2014). ResearchGate. [Link]

  • Zhang, Y., et al. (2011). Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. Bioanalysis, 3(4), 349-352. [Link]

  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. (n.d.). Bioanalysis Zone. [Link]

  • U.S. Food and Drug Administration. (2011). Pharmacology Review(s) for Carbinoxamine Maleate. [Link]

  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. [Link]

  • PubMed. (2018). Development and full validation of a liquid chromatography-tandem mass spectrometry method for determination of carbinoxamine in beagle plasma and its application to a pharmacokinetic study. [Link]

  • ResearchGate. (n.d.). LCMS Chromatogram of carbinoxamine. [Link]

  • Waters Corporation. (n.d.). Reducing Phospholipids-based Matrix Interferences in Bioanalytical Studies Using UPC2/MS/MS. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5282409, Carbinoxamine Maleate. [Link]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • USP-NF. (2023). Carbinoxamine Maleate Tablets. [Link]

  • Wikipedia. (n.d.). Carbinoxamine. [Link]

  • ResearchGate. (n.d.). Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. [Link]

  • Ovid. (n.d.). Utilization of hydrophilic-interaction LC to minimize matrix effects caused by phospholipids. [Link]

  • Gpatindia. (2020). CARBINOXAMINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. [Link]

Sources

Technical Support Center: Optimizing Carbinoxamine-d6 Recovery in Plasma Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for bioanalytical methods involving Carbinoxamine-d6. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, scientifically-grounded protocols, and practical FAQs to enhance the recovery and ensure the accuracy of Carbinoxamine-d6 quantification in plasma samples. As your partner in scientific discovery, we are committed to providing you with the expertise and support necessary to overcome challenges in your experimental workflows.

Introduction to Carbinoxamine-d6 in Bioanalysis

Carbinoxamine is a first-generation antihistamine of the ethanolamine class, and its deuterated analog, Carbinoxamine-d6, is commonly used as an internal standard (IS) in pharmacokinetic studies.[1] The use of a stable isotope-labeled IS like Carbinoxamine-d6 is the gold standard in quantitative LC-MS/MS analysis, as it is intended to mimic the behavior of the analyte of interest, thereby correcting for variability in sample preparation and matrix effects.[2][3] However, achieving consistent and high recovery of Carbinoxamine-d6 from a complex biological matrix like plasma can present several challenges. This guide will walk you through understanding these challenges and implementing effective solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my Carbinoxamine-d6 recovery consistently low?

A1: Low recovery of Carbinoxamine-d6 can be attributed to several factors, including suboptimal extraction pH, strong plasma protein binding, inefficient extraction solvent, or significant matrix effects leading to ion suppression in the mass spectrometer.[2] A systematic evaluation of each step in your workflow is crucial to pinpoint the exact cause.

Q2: What are the key physicochemical properties of Carbinoxamine that I should consider for extraction?

A2: Carbinoxamine is a basic compound. Understanding its pKa and LogP values is critical for developing an effective extraction strategy. For basic drugs, adjusting the sample pH to at least two units above the pKa will convert the molecule to its neutral, more non-polar form, which is more readily extracted into an organic solvent.[4]

Q3: Can the deuterated internal standard itself be the source of the problem?

A3: While stable isotope-labeled internal standards are generally robust, issues such as isotopic exchange (where deuterium atoms are replaced by protons) can occur, especially if the deuterium labels are on labile positions.[2] It is also possible for the deuterated and non-deuterated compounds to have slightly different chromatographic retention times, which could lead to differential matrix effects.[2]

Q4: What is the "matrix effect" and how can it affect my Carbinoxamine-d6 signal?

A4: The matrix effect is the alteration of analyte ionization efficiency due to co-eluting components from the biological matrix. In plasma, phospholipids are a common cause of ion suppression in ESI-MS.[5][6] Even with a co-eluting internal standard, significant and variable matrix effects can lead to inaccurate quantification.

In-Depth Troubleshooting Guides

Guide 1: Liquid-Liquid Extraction (LLE) Troubleshooting

LLE is a common technique for extracting drugs from plasma. Below are specific issues you might encounter with Carbinoxamine-d6 and how to address them.

Q: I'm experiencing low and inconsistent recovery of Carbinoxamine-d6 using LLE. What should I investigate first?

A: The most critical parameter for extracting a basic drug like Carbinoxamine is the pH of the aqueous plasma sample.

  • Scientific Rationale: To maximize the partitioning of Carbinoxamine-d6 into the organic extraction solvent, it must be in its neutral (un-ionized) form. As a basic compound, this is achieved by raising the pH of the plasma sample. The general rule is to adjust the pH to be at least 2 units higher than the pKa of the compound.[4]

  • Troubleshooting Steps:

    • Verify pH Adjustment: Ensure your basifying agent (e.g., sodium hydroxide, ammonium hydroxide) is of the correct concentration and is being added in a sufficient volume to raise the plasma pH to the target level (typically pH 9-11 for basic drugs).

    • Optimize Extraction Solvent: While ethyl acetate is commonly used, other solvents or mixtures may be more efficient.[7] Consider solvents like methyl tert-butyl ether (MTBE) or a mixture of hexane and isoamyl alcohol.

    • Investigate Emulsion Formation: Emulsions at the interface of the aqueous and organic layers can trap your analyte and lead to low recovery.[8]

      • Solution: To break emulsions, try adding salt (salting out), gentle centrifugation, or using a different, less vigorous mixing technique.[9][10]

Q: I've optimized the pH, but my recovery is still not satisfactory. What else could be the problem?

A: Plasma protein binding and insufficient phase separation are other common culprits.

  • Scientific Rationale: Carbinoxamine has been shown to bind to plasma proteins, particularly alpha-1-acid glycoprotein (AGP).[11] This binding can prevent the drug from being efficiently extracted. Additionally, if the separation of the organic and aqueous phases is incomplete, you will lose analyte.

  • Troubleshooting Steps:

    • Disrupt Protein Binding: Pre-treating the plasma sample with a small amount of an organic solvent like acetonitrile or methanol before pH adjustment and extraction can help precipitate proteins and release the bound drug.[12]

    • Improve Phase Separation: Ensure adequate centrifugation time and speed to achieve a clean separation between the layers. Chilling the samples before centrifugation can sometimes improve phase separation.

    • Consider Back-Extraction: For cleaner extracts, a back-extraction step can be employed. After the initial extraction into an organic solvent, the analyte can be back-extracted into an acidic aqueous phase, leaving neutral and acidic interferences behind in the organic layer. The pH of the acidic aqueous phase is then raised, and the analyte is re-extracted into a fresh organic solvent.

Guide 2: Solid-Phase Extraction (SPE) Troubleshooting

SPE can provide cleaner extracts than LLE, but it also has its own set of challenges.

Q: My Carbinoxamine-d6 recovery from the SPE cartridge is low. Where should I start troubleshooting?

A: The issue likely lies in one of the four key steps of SPE: conditioning, loading, washing, or elution. [13][14]

  • Scientific Rationale: Each step of the SPE process is critical for success. Improper conditioning will prevent the sorbent from interacting effectively with the analyte. If the sample is loaded under conditions where the analyte is not retained, it will be lost. A wash step that is too harsh will remove the analyte along with interferences. Finally, an elution solvent that is too weak will not effectively desorb the analyte from the sorbent.[15][16]

  • Troubleshooting Workflow:

    spe_troubleshooting start Low SPE Recovery check_conditioning Is the sorbent properly conditioned? start->check_conditioning check_loading Is the analyte retained during loading? check_conditioning->check_loading No solution_conditioning Ensure complete wetting of the sorbent with an appropriate solvent. check_conditioning->solution_conditioning Yes check_washing Is the analyte being lost during the wash step? check_loading->check_washing No solution_loading Adjust sample pH to maximize retention. Decrease loading flow rate. check_loading->solution_loading Yes check_elution Is the analyte fully eluting from the sorbent? check_washing->check_elution No solution_washing Use a weaker wash solvent. Do not let the cartridge dry out. check_washing->solution_washing Yes solution_elution Use a stronger elution solvent. Consider adding a modifier (e.g., acid or base). check_elution->solution_elution Yes

    Caption: SPE Troubleshooting Decision Tree.

Q: What type of SPE sorbent is best for Carbinoxamine-d6?

A: For a basic compound like Carbinoxamine, a mixed-mode cation-exchange polymer is often the most effective.

  • Scientific Rationale: Mixed-mode sorbents offer dual retention mechanisms (e.g., reversed-phase and ion-exchange). This allows for a more rigorous wash step to remove interferences without losing the analyte. For Carbinoxamine, a cation-exchange sorbent will retain the positively charged molecule at a lower pH, while the reversed-phase properties will also contribute to retention.[17]

  • Protocol Outline for Mixed-Mode Cation-Exchange SPE:

    • Conditioning: Methanol followed by an equilibration with a low pH buffer (e.g., formic acid in water).

    • Loading: Plasma sample acidified to a pH at least 2 units below the pKa of Carbinoxamine to ensure it is positively charged.

    • Washing: An initial wash with the low pH buffer, followed by a wash with a moderately polar organic solvent (e.g., methanol) to remove non-polar interferences.

    • Elution: A basic elution solvent (e.g., 5% ammonium hydroxide in methanol) to neutralize the charge on the Carbinoxamine and disrupt the ion-exchange retention, allowing it to elute.

Experimental Protocols

Protocol 1: Optimized Liquid-Liquid Extraction (LLE)
  • Pipette 200 µL of plasma sample into a clean microcentrifuge tube.

  • Add 20 µL of Carbinoxamine-d6 internal standard solution.

  • To disrupt protein binding, add 200 µL of acetonitrile and vortex for 30 seconds.

  • Add 50 µL of 1M Sodium Hydroxide to basify the sample to pH > 10. Vortex briefly.

  • Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 10,000 x g for 10 minutes to separate the phases.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase for LC-MS/MS analysis.

Protocol 2: Optimized Solid-Phase Extraction (SPE) using Mixed-Mode Cation-Exchange
  • Sample Pre-treatment: To 200 µL of plasma, add 20 µL of Carbinoxamine-d6 IS, followed by 400 µL of 2% formic acid in water. Vortex to mix.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation-exchange SPE cartridge with 1 mL of methanol followed by 1 mL of 2% formic acid in water. Do not allow the cartridge to dry.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Washing:

    • Wash 1: 1 mL of 2% formic acid in water.

    • Wash 2: 1 mL of methanol.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C and reconstitute in 100 µL of mobile phase.

Data Presentation

The following table summarizes key parameters for optimizing Carbinoxamine-d6 extraction:

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Rationale
Sample pH > 10Loading: < pKa-2; Elution: > pKa+2To ensure the analyte is in the appropriate charge state for retention and elution.
Solvent/Sorbent Methyl tert-butyl ether (MTBE)Mixed-mode cation-exchangeMTBE provides good recovery for basic drugs. Mixed-mode SPE offers superior cleanup.
Protein Binding Disruption Acetonitrile precipitationNot always necessary with SPEReleases drug bound to plasma proteins.

Visualization of the SPE Workflow

spe_workflow cluster_pretreatment Sample Pre-treatment cluster_spe SPE Cartridge cluster_post_extraction Post-Extraction plasma Plasma + IS acidify Acidify (e.g., Formic Acid) plasma->acidify load 2. Load Sample acidify->load condition 1. Condition (Methanol, Acidic Buffer) condition->load wash1 3. Wash 1 (Aqueous Acid) load->wash1 wash2 4. Wash 2 (Organic) wash1->wash2 elute 5. Elute (Basic Organic) wash2->elute evaporate Evaporate elute->evaporate reconstitute Reconstitute evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: A typical workflow for Solid-Phase Extraction.

Conclusion

Improving the recovery of Carbinoxamine-d6 in plasma extraction is a multi-faceted process that requires a thorough understanding of the analyte's chemistry and the principles of the extraction technique being employed. By systematically addressing factors such as pH, solvent/sorbent choice, plasma protein binding, and potential matrix effects, researchers can develop robust and reliable bioanalytical methods. This guide provides a foundation for troubleshooting and optimizing your workflow, and we encourage you to adapt these principles to your specific laboratory conditions. For further assistance, please do not hesitate to contact our technical support team.

References

  • Chromatography Forum. (2013). Internal standard in LC-MS/MS. Retrieved from [Link]

  • LCGC International. (n.d.). Understanding and Improving Solid-Phase Extraction. Retrieved from [Link]

  • Resolve Mass Spectrometry. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. [Link]

  • LCGC International. (2021, April 7). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. Retrieved from [Link]

  • Koch Modular. (n.d.). Troubleshooting Liquid-Liquid Extraction Columns Evaluating Column Efficiency. Retrieved from [Link]

  • K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Hidden Problems in your LCMS data?. Retrieved from [Link]

  • Phenomenex. (n.d.). Sample Prep Tech Tip: Troubleshooting SPE. Retrieved from [Link]

  • LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]

  • Bioanalysis Zone. (n.d.). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Retrieved from [Link]

  • ACS Publications. (2021, August 6). Optimizing a High-Throughput Solid-Phase Microextraction System to Determine the Plasma Protein Binding of Drugs in Human Plasma. Analytical Chemistry. [Link]

  • ACS Omega. (2017, November 10). Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. [Link]

  • ResearchGate. (2025, December 22). Liquid-liquid extraction combined with high performance liquid chromatography-diode array-ultra-violet for simultaneous determination of antineoplastic drugs in plasma. [Link]

  • Agilent. (2011, March 21). Extraction of Basic Drugs from Plasma with Polymeric SPE. Retrieved from [Link]

  • PMC. (2020, April 24). The Impact of Plasma Protein Binding Characteristics and Unbound Concentration of Voriconazole on Its Adverse Drug Reactions. [Link]

  • ResearchGate. (2025, August 5). pH adjustment of human blood plasma prior to bioanalytical sample preparation. [Link]

  • PMC. (2021, January 28). Optimising factors affecting solid phase extraction performances of molecular imprinted polymer as recent sample preparation technique. [Link]

  • PubChem. (n.d.). Carbinoxamine. Retrieved from [Link]

  • Welch Materials. (2025, October 17). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. Retrieved from [Link]

  • PMC. (n.d.). Assessment of matrix effect in quantitative LC-MS bioanalysis. [Link]

  • PubMed. (n.d.). Efficient extraction of basic, neutral, and weakly acidic drugs from plasma for analysis by gas chromatography-mass spectrometry. [Link]

  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. Retrieved from [Link]

  • ResearchGate. (n.d.). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. [Link]

  • MDPI. (2023, October 12). Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. [Link]

  • PMC. (2023, May 20). Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics. [Link]

  • Taylor & Francis Online. (2013, September 25). Importance of Matrix Effects in LC–MS/MS Bioanalysis. [Link]

  • Agilent. (2011, March 21). Extraction of Acidic Drugs from Plasma with Polymeric SPE. Retrieved from [Link]

  • ICH. (2022, May 24). Bioanalytical Method Validation and Study Sample Analysis M10. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Extraction of Acidic Drugs from Water and Plasma: Study of Recovery with Five Different Solvents. [Link]

  • LCGC International. (n.d.). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Retrieved from [Link]

  • Biotage. (2023, February 2). Techniques for disrupting protein binding in sample preparation. Retrieved from [Link]

  • Agilent. (n.d.). Tips, Tricks, and Tools for Selecting, Developing, and Implementing Simple and Successful Solid Phase Extraction Methods. Retrieved from [Link]

  • World Health Organization. (n.d.). DRAFT WORKING DOCUMENT FOR COMMENTS BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS. Retrieved from [Link]

  • International Journal of MediPharm Research. (n.d.). Review Article on Matrix Effect in Bioanalytical Method Development. Retrieved from [Link]

  • PMC. (n.d.). Implications of Plasma Protein Binding for Pharmacokinetics and Pharmacodynamics of the γ-Secretase Inhibitor RO4929097. [Link]

  • Gyan Sanchay. (n.d.). Plasma Protein Binding in Drug Discovery and Development. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation. Retrieved from [Link]

  • ResearchGate. (2020, April 24). The Impact of Plasma Protein Binding Characteristics and Unbound Concentration of Voriconazole on Its Adverse Drug Reactions. [Link]

  • U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. Retrieved from [Link]

Sources

Carbinoxamine-d6 peak tailing troubleshooting LCMS

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the LCMS Technical Support Center . I am Dr. Aris, the Senior Application Scientist assigned to your case.

You are experiencing peak tailing with Carbinoxamine-d6 , a deuterated internal standard (IS) used for the quantification of the first-generation antihistamine Carbinoxamine. Because Carbinoxamine is a tertiary amine with a pKa of approximately 9.0–9.2 , it is highly susceptible to secondary interactions with stationary phases.

Below is a comprehensive troubleshooting guide designed to isolate and resolve this issue.

Part 1: Root Cause Analysis (The "Why")

To fix the tailing, we must understand the molecular behavior inside your column.

The Chemistry: Carbinoxamine is a basic drug. In typical Reversed-Phase (RP) LCMS conditions (pH 3–4), it exists almost entirely as a protonated cation (


).
The Problem: 
Silica-based columns contain residual silanols (

). Above pH 3.5, these silanols ionize to form negatively charged sites (

). The Interaction: The positively charged Carbinoxamine-d6 undergoes ion-exchange with the negatively charged silanols. This "sticking" mechanism competes with the hydrophobic retention, causing the analyte to drag behind the main peak front—resulting in a tail.
Visualizing the Mechanism

The following diagram illustrates the competing forces causing your peak tailing.

SilanolInteraction Analyte Carbinoxamine-d6 (+) C18 C18 Ligand (Hydrophobic Retention) Analyte->C18 Primary Mechanism (Desirable) Silanol Ionized Silanol (Si-O-) (Secondary Interaction) Analyte->Silanol Parasitic Mechanism (Causes Drag) PeakShape Result: Peak Tailing Silanol->PeakShape Slow Kinetics

Caption: Schematic of the parasitic ion-exchange mechanism between the protonated amine (Carbinoxamine) and residual silanols.

Part 2: Diagnostic Workflow

Before altering your method, follow this decision matrix to isolate the variable.

TroubleshootingFlow Start Start: Carbinoxamine-d6 Tailing Q1 Does the Native (Unlabeled) Carbinoxamine also tail? Start->Q1 Branch1_Yes Yes Q1->Branch1_Yes Branch1_No No (Only d6 tails) Q1->Branch1_No Q2 Check Mobile Phase pH Branch1_Yes->Q2 Issue_Interference Issue: Matrix Interference or Isotopologue Purity Branch1_No->Issue_Interference Branch2_Low pH < 3.0 Q2->Branch2_Low Branch2_Mid pH 3.0 - 8.0 Q2->Branch2_Mid Branch2_High pH > 10.0 Q2->Branch2_High Action_ColClean Action: Column Regeneration (Remove Contaminants) Branch2_Low->Action_ColClean Action_Buffer Action: Add Ammonium Formate (Competes with Silanols) Branch2_Mid->Action_Buffer Worst Region for Amines Action_Col Action: Switch to High-pH Stable Hybrid Column Branch2_High->Action_Col

Caption: Step-by-step logic flow to identify if the issue is chemical (pH/Buffer) or hardware (Column/Interference) related.

Part 3: Solutions & Protocols

Solution A: Mobile Phase Chemistry (The "Sacrificial Base" Strategy)

If you are running a standard Formic Acid method (0.1%), the ionic strength is likely too low to shield the silanols. You need a "sacrificial" cation to occupy the silanol sites so your Carbinoxamine doesn't.

Recommended Modifier: Ammonium Formate (10mM - 20mM). The Ammonium ion (


) acts as a shielding agent.
ParameterStandard Condition (Tailing Risk)Optimized Condition (Sharp Peak)Mechanism
Aqueous Phase Water + 0.1% Formic Acid10mM Ammonium Formate + 0.05% Formic Acid

blocks silanols; pH is buffered ~3.7.
Organic Phase Acetonitrile + 0.1% Formic AcidAcetonitrile + 0.05% Formic AcidMaintains ionization consistency.
pH Uncontrolled (~2.7)Buffered (~3.7)Stabilizes protonation state.

Protocol:

  • Prepare a 1M stock solution of Ammonium Formate.

  • Add 10 mL of stock to 1L of water.

  • Adjust pH to 3.5–3.7 with Formic Acid.

  • Note: Do not use Triethylamine (TEA) for LCMS; it causes severe signal suppression.

Solution B: Column Selection (The Hardware Fix)

If mobile phase optimization fails, your stationary phase may have high silanol activity.

  • Avoid: Traditional Silica C18 (unless fully end-capped).

  • Select: Hybrid Organic-Inorganic Particles (e.g., Waters BEH, Agilent Poroshell HPH) or Embedded Polar Group (EPG) columns.

    • Why? Hybrid particles replace surface silanols with ethylene bridges, removing the site of interaction entirely.

Solution C: Sample Diluent Mismatch

Carbinoxamine is hydrophobic. If you dissolve your sample in 100% Methanol or Acetonitrile and inject it into a high-aqueous initial gradient (e.g., 95% Water), the analyte will precipitate or travel faster than the mobile phase initially, causing "fronting" that can look like tailing or peak splitting.

Protocol:

  • Match the Diluent: Ensure your sample solvent matches the initial mobile phase conditions (e.g., 90% Water / 10% MeOH).

Part 4: Frequently Asked Questions (FAQ)

Q: Why does only the d6 isotope tail, but the native Carbinoxamine looks fine? A: This is chemically unlikely if both are pure. However, check your Mass Spec Saturation . If the native concentration is very high, the detector might be saturating, "clipping" the top of the peak and making it look artificially sharp (or broader). The d6, usually at a lower, controlled concentration, shows the "true" chromatographic shape. Check: Inject the native at the same concentration as the IS. If it tails now, it is a chemistry issue (Solution A).

Q: Can I use high pH (pH 10) for Carbinoxamine? A: Yes, and it is often superior. At pH 10, Carbinoxamine (pKa ~9.2) is neutral. Neutral molecules do not interact with charged silanols. Warning: You must use a high-pH stable column (e.g., Hybrid Particle). Standard silica dissolves above pH 8.0.

Q: How do I clean my column if I suspect silanol contamination? A: Basic amines can adsorb irreversibly. Run this regeneration protocol (disconnect from MS source to avoid contamination):

  • 20 Column Volumes (CV) 95% Water / 5% MeCN (Flush buffers).

  • 20 CV 100% Acetonitrile.

  • 10 CV 50% Isopropanol / 50% Acetonitrile + 0.1% Formic Acid.

  • 20 CV 100% Acetonitrile.

  • Re-equilibrate.

References

  • Restek Corporation. (2018). LC Troubleshooting: All of My Peaks Are Tailing! What Should I Do? Retrieved from [Link]

  • PubChem. (n.d.).[1] Carbinoxamine Compound Summary (CID 2564).[1][2] National Center for Biotechnology Information. Retrieved from [Link]

  • McCalley, D. V. (2010). Study of the selectivity, mass transfer and peak shape of basic compounds in reversed-phase chromatography using formic acid and ammonium formate as mobile phase additives. Journal of Chromatography A.
  • Agilent Technologies. (2019). A Tale of Two Peaks: Troubleshooting Poor Peak Shape. Retrieved from [Link]

Sources

Technical Support Center: Carbinoxamine-d6 Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Center guide is designed for researchers and bioanalytical scientists working with Carbinoxamine-d6 . It addresses the specific challenges of using this deuterated internal standard (IS) in LC-MS/MS workflows, distinguishing between actual chemical instability and apparent exchange issues caused by chromatographic phenomena.

Topic: Troubleshooting Deuterium Exchange, Stability, and Signal Variability

Product Focus: Carbinoxamine-d6 (N,N-dimethyl-d6) | Application: LC-MS/MS Bioanalysis[1][2][3]

Part 1: Technical Bulletin – The "Exchange" Myth

Is Carbinoxamine-d6 actually exchanging deuterium?

Short Answer: No, not chemically. Detailed Explanation: Most commercially available Carbinoxamine-d6 standards are labeled on the N,N-dimethyl groups (


).[2] Unlike labile protons (e.g., 

,

,

), the deuterium atoms on these methyl groups are covalently bonded to carbon and are non-exchangeable with solvent protons under standard LC-MS conditions (neutral to acidic pH, aqueous/organic mobile phases).[2]

If you are observing symptoms of "deuterium loss" (e.g., signal drop in the MRM transition, appearance of M+5 or M+0 peaks), you are likely encountering one of three artifacts:

  • Chromatographic Isotope Effect: The

    
     analogue elutes slightly earlier than the native analyte. If your integration window is too tight or if the IS elutes into a matrix suppression zone where the analyte does not, quantification will drift.
    
  • In-Source Fragmentation: High declustering potential (DP) or source temperatures can cause the loss of a methyl group (

    
    ) or amine fragmentation before the quadrupole filter, mimicking signal loss.[2]
    
  • Chemical Degradation (Demethylation): Carbinoxamine is susceptible to oxidative N-demethylation.[2] This is a degradation pathway, not a solvent exchange mechanism.

Part 2: Diagnostic Workflow & Solutions

Issue 1: Retention Time Shift (The Deuterium Isotope Effect)

Symptom: The Carbinoxamine-d6 peak elutes 0.1–0.3 minutes before the native Carbinoxamine peak. Root Cause: Deuterium is slightly more lipophilic and has a smaller molar volume than hydrogen, altering interaction with C18 stationary phases. This separation can move the IS into a region of ion suppression (e.g., phospholipids) that the analyte avoids.

Troubleshooting Protocol:

  • Step 1: Overlap Check. Overlay the Extract Ion Chromatograms (XIC) of the analyte and IS. Calculate the Resolution (

    
    ).
    
  • Step 2: Mobile Phase Adjustment.

    • Increase organic strength slightly at the elution point to compress the peaks together.

    • Switch Column Chemistry: Phenyl-Hexyl columns often show reduced deuterium isotope separation compared to C18 columns due to pi-pi interactions dominating over hydrophobic volume differences.[2]

  • Step 3: Matrix Factor Test. Perform a post-column infusion (see Part 3) to map suppression zones.[2] Ensure both IS and Analyte elute in a "safe" zone.

Issue 2: "Cross-Talk" or Rising Blank Signal

Symptom: You see a signal in the Native Carbinoxamine channel (m/z 291.1) when injecting only the IS. Root Cause:

  • Impurity: The IS stock contains

    
     (native) or 
    
    
    
    (partially labeled) impurities.[2]
  • Fragment Overlap: A minor isotope of the IS fragment overlaps with the analyte's precursor.

Validation Protocol:

  • Inject a high concentration of IS (10x ULOQ equivalent).[2]

  • Monitor the Analyte MRM (291.1

    
     167.1).[2][4][5]
    
  • Acceptance Criteria: The interference response must be

    
     of the LLOQ response.
    
  • Fix: If interference is high, lower the IS concentration in your working solution.

Issue 3: Signal Instability in Autosampler

Symptom: IS area counts decrease over a 24-hour run. Root Cause: Oxidative degradation (N-oxide formation) or hydrolysis, accelerated by light or pH.[2] Fix:

  • Acidify Samples: Ensure the final extract is in 0.1% Formic Acid. Carbinoxamine is an amine (

    
    ); acidic conditions stabilize it as a salt.[2]
    
  • Amber Vials: Protect from light to prevent photo-oxidation.[2]

  • Temperature: Maintain autosampler at

    
    .
    

Part 3: Visual Troubleshooting Logic

The following diagram illustrates the decision matrix for diagnosing "Exchange" issues.

Carbinoxamine_Troubleshooting Start Symptom: Apparent Deuterium Loss (Signal Drop or Mass Shift) CheckStructure Check Label Position: Is it N,N-dimethyl-d6? Start->CheckStructure Labile Label is on Ring/Benzylic? (Rare) CheckStructure->Labile No / Unsure Methyl Label is Methyl-d6 (Non-Exchangeable) CheckStructure->Methyl Yes TrueExchange Possible H/D Exchange (Acidic Protons) Labile->TrueExchange Yes CheckRT Check Retention Time (RT) Does IS elute earlier than Analyte? Methyl->CheckRT RT_Yes Isotope Effect Detected CheckRT->RT_Yes Yes (>0.1 min) RT_No RT is identical CheckRT->RT_No No MatrixSuppression Matrix Suppression Mismatch IS is in suppression zone RT_Yes->MatrixSuppression Fix_LC Solution: Adjust Gradient slope or Switch to Phenyl-Hexyl Column MatrixSuppression->Fix_LC CheckMass Check Mass Spectrum Is M+0 appearing? RT_No->CheckMass Mass_Yes Impurity / Degradation CheckMass->Mass_Yes Yes Mass_No Signal Low, Mass Correct CheckMass->Mass_No No Degradation Oxidative Demethylation (Not Exchange) Mass_Yes->Degradation Fix_Stab Solution: Acidify Sample (pH < 4) Protect from Light Degradation->Fix_Stab SourceFrag In-Source Fragmentation (Loss of -CD3 in source) Mass_No->SourceFrag Fix_Source Solution: Lower Declustering Potential (DP) or Source Temp SourceFrag->Fix_Source

Caption: Decision tree for diagnosing apparent deuterium exchange issues in Carbinoxamine-d6 bioanalysis.

Part 4: Essential Experimental Protocols

Protocol A: Post-Column Infusion (Matrix Effect Mapping)

Use this to confirm if the "Exchange" is actually matrix suppression.

  • Setup:

    • Syringe Pump: Infuse Carbinoxamine-d6 (100 ng/mL) at 10 µL/min into the LC effluent via a T-piece after the column but before the MS source.

    • LC System: Inject a blank extracted plasma sample (matrix) using your standard gradient method.[2]

  • Acquisition: Monitor the MRM for Carbinoxamine-d6 continuously.[2]

  • Analysis:

    • Observe the baseline of the IS signal.

    • Look for "dips" (suppression) or "humps" (enhancement) at the retention time where the IS usually elutes.[2]

    • Result: If the IS elutes in a "dip" caused by the matrix, but the native analyte (eluting slightly later) misses the dip, your quantification will fail.

Protocol B: Stock Solution Stability Check

Use this to differentiate degradation from exchange.

ConditionProcedureExpected Result (Stable)
Solvent Dissolve d6-IS in MeOH. Store at RT for 4h.[2]No M+0 or M+3 peaks.[2]
Acidic Dissolve in 0.1% Formic Acid/Water.[2] Store at RT for 4h.[2]Stable. (Preferred storage).
Basic Dissolve in 10mM Ammonium Bicarbonate (pH 8+).Risk: Potential oxidation/instability.[2]

Part 5: Frequently Asked Questions (FAQ)

Q1: Can I use Carbinoxamine-d6 for enantioselective separation? A: Be cautious. Carbinoxamine is chiral.[2][4] Most commercial d6 standards are racemic.[2] If you are running a chiral LC method, the d6 IS will likely split into two peaks (R and S). Ensure you integrate the correct enantiomer or sum both if your analyte is also racemic. Note that deuterium substitution can sometimes affect chiral recognition, leading to different resolution factors for the IS compared to the analyte.

Q2: Why does my Certificate of Analysis (CoA) show "Isotopic Purity: 99%" but I see a 5% peak at the native mass? A: This is likely "Cross-talk" in the MS source, not chemical impurity. If your collision energy (CE) is too high, or the isolation width on Q1 is too wide, you might be picking up adjacent isotopes or fragmenting the d6 down to a common ion. Optimize your Q1 resolution to "Unit" or "High" and verify the transition.

Q3: I am seeing M+3 peaks. Is this back-exchange? A: It is extremely unlikely to be back-exchange.[2] M+3 suggests the loss of one fully deuterated methyl group (replaced by a hydrogen-containing methyl) or the presence of a synthesis impurity (N-methyl-d3, N-methyl-d0).[2] If this appears over time, check for demethylation (metabolism/degradation) followed by re-methylation (unlikely in vitro) or simply the degradation of the d6 into a secondary amine.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 131708643, Carbinoxamine-d6 (maleate).[2] Retrieved from [Link]

  • Wang, S., et al. (2007). Deuterium isotope effects in liquid chromatography-mass spectrometry: Implications for quantitation.[2] Journal of Mass Spectrometry. (General reference for Isotope Effects).

Sources

Carbinoxamine-d6 Bioanalysis: A Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the bioanalysis of Carbinoxamine-d6. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for quantitative analysis in biological matrices. As your dedicated application scientist, this guide is structured to offer not just protocols, but the scientific reasoning behind them, ensuring robust and reliable results in your laboratory.

Introduction to Carbinoxamine and the Role of Carbinoxamine-d6

Carbinoxamine is a first-generation antihistamine of the ethanolamine class, possessing both antihistaminic and anticholinergic properties.[1] It functions by competitively inhibiting histamine at H1 receptors in the gastrointestinal tract, blood vessels, and respiratory tract.[1] Accurate quantification of carbinoxamine in biological matrices is crucial for pharmacokinetic and toxicokinetic studies.

To achieve the highest level of accuracy and precision in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, a stable isotope-labeled internal standard (SIL-IS) is the gold standard. Carbinoxamine-d6, where the six hydrogen atoms on the two N-methyl groups are replaced with deuterium, is the ideal internal standard for carbinoxamine quantification. It shares near-identical physicochemical properties with the unlabeled analyte, ensuring it co-elutes chromatographically and experiences similar extraction recovery and matrix effects.[2]

This guide will walk you through common questions, troubleshooting scenarios, and detailed protocols to empower you in developing and validating a robust bioanalytical method for carbinoxamine using Carbinoxamine-d6.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions encountered during the bioanalysis of Carbinoxamine-d6.

Q1: What is a typical Lower Limit of Quantification (LLOQ) for Carbinoxamine in human plasma?

A1: Published LC-MS/MS methods have demonstrated LLOQs for carbinoxamine in human plasma to be as low as 0.2 ng/mL.[3] Achieving this level of sensitivity is dependent on optimizing sample preparation, chromatographic separation, and mass spectrometer parameters.

Q2: What are the expected mass transitions for Carbinoxamine?

A2: For carbinoxamine (molecular weight ~290.79 g/mol ), a common precursor ion in positive electrospray ionization (ESI) mode is m/z 291.2 [M+H]+. A widely used product ion for this precursor is m/z 167.1.[3][4]

Q3: What are the mass transitions for Carbinoxamine-d6?

A3: Carbinoxamine-d6 has a molecular weight of approximately 296.83 g/mol . Therefore, the expected precursor ion [M+H]+ would be m/z 297.2. The product ions for Carbinoxamine-d6 need to be determined empirically by infusing a standard solution into the mass spectrometer and performing a product ion scan. A detailed protocol for this is provided in the "Experimental Protocols" section of this guide. Given that the deuterium labels are on the N,N-dimethyl groups, fragmentation pathways may be similar to the unlabeled compound, but this must be confirmed.

Q4: Is there a risk of back-exchange with the deuterium labels on Carbinoxamine-d6?

A4: The deuterium labels on the N,N-bis(methyl-d3) group of Carbinoxamine-d6 are located on carbon atoms and are not readily exchangeable under typical bioanalytical conditions. This is in contrast to deuterium labels on heteroatoms (like -OH or -NH), which can be prone to back-exchange with protons from the solvent. Therefore, Carbinoxamine-d6 is expected to be a stable internal standard.

Troubleshooting Guide

This section provides a question-and-answer-based troubleshooting guide for common issues that may arise during your bioanalysis of carbinoxamine using Carbinoxamine-d6.

Issue 1: Poor Sensitivity for Carbinoxamine and/or Carbinoxamine-d6

Q: My signal intensity for both the analyte and internal standard is low, and I'm struggling to achieve the desired LLOQ. What should I investigate?

A: Low signal intensity can stem from several factors throughout the analytical workflow. Here’s a systematic approach to troubleshooting:

  • Sample Preparation:

    • Inefficient Extraction: Are you using an appropriate sample preparation technique? For carbinoxamine, both protein precipitation (PPT) and solid-phase extraction (SPE) have been successfully employed.[3][4] If using PPT with a solvent like acetonitrile, ensure the ratio of solvent to plasma is sufficient to achieve complete protein crashing (typically 3:1 or 4:1). For SPE, ensure the sorbent chemistry is appropriate for carbinoxamine (a weak base) and that the wash and elution steps are optimized.

    • Suboptimal pH: Carbinoxamine is a basic compound. Adjusting the pH of your sample and extraction solvents can significantly impact its extraction efficiency. For example, during liquid-liquid extraction (LLE) or SPE, maintaining a basic pH will keep carbinoxamine in its neutral form, enhancing its extraction into an organic solvent or retention on a non-polar sorbent.

  • Chromatography:

    • Poor Peak Shape: Broad or tailing peaks will result in lower peak height and thus lower sensitivity. Ensure your mobile phase is compatible with your column and analyte. The addition of a small amount of an amine modifier (e.g., triethylamine) or using a column with base-deactivated silica can improve the peak shape for basic compounds like carbinoxamine.

    • Suboptimal Gradient: If using a gradient, ensure it is steep enough to produce sharp peaks but shallow enough to provide adequate separation from matrix components.

  • Mass Spectrometry:

    • Incorrect Mass Transitions: Double-check that you are using the optimal precursor and product ions for both carbinoxamine and Carbinoxamine-d6.

    • Source Conditions: Optimize ESI source parameters such as spray voltage, gas flows (nebulizer and heater), and source temperature. These parameters can have a significant impact on ionization efficiency.

Issue 2: High Variability in Carbinoxamine-d6 Signal

Q: The peak area of my internal standard, Carbinoxamine-d6, is highly variable between samples. What could be the cause?

A: High variability in the internal standard signal can compromise the accuracy and precision of your assay. Here are the likely culprits:

  • Inconsistent Sample Preparation:

    • Pipetting Errors: Ensure that the same volume of Carbinoxamine-d6 working solution is added to every sample and that it is added consistently.

    • Variable Extraction Recovery: If your extraction recovery is inconsistent, it will be reflected in the internal standard signal. Re-evaluate your extraction procedure for robustness. Ensure complete and consistent vortexing and centrifugation steps.

  • Matrix Effects:

    • Ion Suppression or Enhancement: Co-eluting matrix components can suppress or enhance the ionization of Carbinoxamine-d6.[5][6] While a stable isotope-labeled internal standard should theoretically compensate for matrix effects, severe and variable matrix effects can still be problematic.

    • Troubleshooting Matrix Effects:

      • Improve Chromatography: Modify your chromatographic method to separate carbinoxamine and Carbinoxamine-d6 from the regions of significant matrix effects.

      • Enhance Sample Cleanup: A more rigorous sample preparation method, such as switching from PPT to SPE, can remove more of the interfering matrix components.

      • Dilution: Diluting the sample with a clean solvent can mitigate matrix effects, but be mindful of the impact on sensitivity.

  • Instrument Instability:

    • Dirty Ion Source: A contaminated ion source can lead to erratic signal. Regular cleaning of the mass spectrometer's ion source is essential.

    • Fluctuations in ESI Spray: An unstable spray can cause signal variability. Check for clogs in the ESI probe and ensure a consistent flow from the LC.

Issue 3: Inaccurate Quantification at Low or High Concentrations

Q: My quality control (QC) samples are failing at the low and/or high ends of my calibration curve. What should I look into?

A: Inaccurate quantification at the extremes of the calibration range often points to issues with the calibration curve itself or with the sample preparation at those concentrations.

  • Linearity Issues:

    • Inappropriate Calibration Range: Your calibration range may be too wide. Try narrowing the range or using a weighted regression (e.g., 1/x or 1/x²) to improve the fit at the lower end.

    • Contamination: Contamination of the blank matrix or glassware can lead to a high background signal and inaccurate results at the LLOQ.

  • Sample Preparation Challenges:

    • Adsorption: At low concentrations, carbinoxamine may adsorb to plasticware or glassware. Using silanized glassware or adding a small amount of an organic solvent to the sample matrix can help prevent this.

    • Solubility Issues: At high concentrations, the solubility of carbinoxamine in the final extract may be a concern. Ensure that the reconstitution solvent has sufficient solvating power.

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments in your bioanalytical workflow for carbinoxamine.

Protocol 1: Determination of Optimal Mass Transitions for Carbinoxamine-d6

This protocol describes how to identify the most abundant and stable product ions for Carbinoxamine-d6 for use in Multiple Reaction Monitoring (MRM).

Materials:

  • Carbinoxamine-d6 reference standard

  • Mass spectrometer-grade methanol and water

  • Formic acid

  • Syringe pump

  • Tandem mass spectrometer with an ESI source

Procedure:

  • Prepare a 1 µg/mL solution of Carbinoxamine-d6 in 50:50 methanol:water with 0.1% formic acid.

  • Infuse the solution directly into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.

  • Optimize the ESI source parameters (e.g., spray voltage, gas flows, temperature) to maximize the signal for the precursor ion, which is expected to be m/z 297.2 [M+H]+.

  • Perform a product ion scan on the precursor ion (m/z 297.2). This will fragment the precursor ion and show the resulting product ions.

  • Identify the most abundant and stable product ions. Select at least two of the most intense product ions for further optimization.

  • For each selected product ion, perform a collision energy optimization. This involves ramping the collision energy and monitoring the intensity of the product ion to find the voltage that yields the highest signal.

  • Select the precursor/product ion pair (MRM transition) that provides the best signal-to-noise ratio for quantification. A second transition can be used for confirmation.

Protocol 2: Sample Preparation using Protein Precipitation (PPT)

This is a simple and rapid method for sample cleanup, suitable for many bioanalytical applications.

Materials:

  • Plasma samples (calibrators, QCs, and unknowns)

  • Carbinoxamine-d6 internal standard working solution

  • Acetonitrile (ice-cold)

  • Microcentrifuge tubes

  • Microcentrifuge

Procedure:

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add 10 µL of the Carbinoxamine-d6 internal standard working solution to each tube and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.

  • Vortex to ensure complete dissolution and inject onto the LC-MS/MS system.

Visualization of Workflows

General Bioanalytical Workflow

Bioanalytical Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Sample Biological Sample Spike Spike with Carbinoxamine-d6 Sample->Spike Extract Extraction (PPT, LLE, or SPE) Spike->Extract Evap Evaporation Extract->Evap Recon Reconstitution Evap->Recon Inject Injection Recon->Inject LC LC Separation Inject->LC MS MS/MS Detection LC->MS Integrate Peak Integration MS->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: A generalized workflow for the bioanalysis of carbinoxamine.

Troubleshooting Logic for Low Sensitivity

Troubleshooting Low Sensitivity Start Low Signal/Sensitivity Check_MS Verify MS Parameters (Transitions, Source Conditions) Start->Check_MS MS_OK Parameters Optimal? Check_MS->MS_OK Check_Chroma Evaluate Chromatography (Peak Shape, Retention) Chroma_OK Good Peak Shape? Check_Chroma->Chroma_OK Check_SamplePrep Assess Sample Preparation (Extraction Recovery) SamplePrep_OK Recovery >80%? Check_SamplePrep->SamplePrep_OK MS_OK->Check_Chroma Yes Optimize_MS Re-optimize Source/ Collision Energy MS_OK->Optimize_MS No Chroma_OK->Check_SamplePrep Yes Optimize_Chroma Change Mobile Phase/ Column Chroma_OK->Optimize_Chroma No Optimize_SamplePrep Modify Extraction Method/pH SamplePrep_OK->Optimize_SamplePrep No Resolved Problem Resolved SamplePrep_OK->Resolved Yes Optimize_MS->Check_MS Optimize_Chroma->Check_Chroma Optimize_SamplePrep->Check_SamplePrep

Caption: A logical flow for troubleshooting low sensitivity issues.

Quantitative Data Summary

ParameterCarbinoxamineCarbinoxamine-d6Reference
Molecular Weight ( g/mol )~290.79~296.83[1]
Precursor Ion [M+H]+ (m/z)291.2297.2 (Predicted)[3][4]
Product Ion (m/z)167.1To be determined[3][4]
Typical LLOQ in Plasma0.2 - 0.5 ng/mLN/A[3]

References

  • Bhavani, B. G., Gurupadayya, B. M., & Sharfuddin, S. (2014). LC-MS/MS method for the quantification of carbinoxamine in human plasma. IOSR Journal of Applied Chemistry, 6(6), 46-51. [Link]

  • Li, P., Xiao, J., Liu, J., Liu, R., Bi, K., & Li, Q. (2018). Development and full validation of a liquid chromatography-tandem mass spectrometry method for determination of carbinoxamine in beagle plasma and its application to a pharmacokinetic study. Journal of Chromatography B, 1092, 450-455. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 2564, Carbinoxamine. Retrieved from [Link].

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401-407.
  • Hewavitharana, A. K., Lee, S., & Van, T. A. (2007). Assessment of matrix effect in quantitative LC-MS bioanalysis.
  • AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from [Link]

  • Zhang, Y., & Li, W. (2016). Assessment of matrix effect in quantitative LC–MS bioanalysis. Bioanalysis, 8(19), 2005-2008. [Link]

  • Zhang, J., & Zhang, Y. (2017). Matrix effects in LC-MS/MS analysis of biological samples: A review. Journal of Pharmaceutical and Biomedical Analysis, 144, 1-14.

Sources

Troubleshooting inconsistent IS area response Carbinoxamine-d6

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for bioanalytical assays utilizing Carbinoxamine-d6 as an internal standard (IS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during sample analysis, with a primary focus on inconsistent internal standard area response. Our goal is to provide you with the expertise and logical frameworks necessary to ensure the integrity and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is Carbinoxamine-d6 and why is it used as an internal standard?

Carbinoxamine-d6 is a stable, isotopically labeled version of carbinoxamine, a first-generation antihistamine.[1][2] It is an ideal internal standard for the quantification of carbinoxamine in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] Stable isotope-labeled (SIL) internal standards like Carbinoxamine-d6 are considered the gold standard in quantitative bioanalysis because they share nearly identical physicochemical properties with the analyte of interest.[3] This ensures they co-elute chromatographically and experience similar extraction recovery and ionization effects in the mass spectrometer, effectively compensating for variations in sample preparation and instrument response.[3][4]

Q2: What are the typical acceptance criteria for internal standard area variability?

While there isn't a universally mandated acceptance criterion, regulatory bodies like the U.S. Food and Drug Administration (FDA) emphasize the importance of monitoring IS response.[5][6] A common industry practice is to establish an acceptance window for the IS response in a given analytical run. For instance, the IS response for any given sample should be within ±50% of the mean IS response of the calibration standards and quality control (QC) samples in the same run. However, it is crucial to pre-define these acceptance criteria in your Standard Operating Procedures (SOPs).[5][7] Any sample falling outside this window may require reanalysis and investigation.[5]

Q3: My Carbinoxamine-d6 area response is highly variable between samples. What are the most likely causes?

Inconsistent IS area response is a common challenge in LC-MS/MS bioanalysis. The root causes can be broadly categorized into three main areas:

  • Sample Preparation and Handling Errors: This is often the most common source of variability and can include inconsistent pipetting of the IS, incomplete vortexing or mixing, or errors during the extraction procedure.[3][7]

  • Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can co-elute with Carbinoxamine-d6 and either suppress or enhance its ionization in the mass spectrometer source, leading to inconsistent responses.[4][8][9] These effects can vary significantly between different patient or subject samples.[4]

  • Instrumental Issues: Problems with the LC or mass spectrometer system, such as inconsistent injector volumes, fluctuating spray stability in the ion source, or detector fatigue, can also contribute to IS variability.[3][6]

The following troubleshooting guide will delve deeper into diagnosing and resolving these issues.

Troubleshooting Guide: Inconsistent Carbinoxamine-d6 Area Response

This guide provides a systematic approach to identifying and resolving the root cause of inconsistent Carbinoxamine-d6 internal standard area response.

Step 1: Initial Data Review and Pattern Recognition

Before heading back to the bench, a thorough review of your data can provide valuable clues. Plot the Carbinoxamine-d6 area response for the entire analytical run (including calibration standards, QCs, and unknown samples) in the order of injection. Look for specific patterns of variability.[6]

  • Random, sporadic flyers? This often points to isolated human errors, such as a missed IS spike in a single well.[6]

  • A sudden drop or rise in response midway through the run? This could indicate an instrument issue that occurred during the run, like a partial clog in the injector.

  • Consistently lower or higher response in all unknown samples compared to standards and QCs? This is a strong indicator of a systematic matrix effect.[5][6]

  • Gradual drift in response over the course of the run? This may suggest a progressive issue like a deteriorating column or a change in ion source conditions.[5]

Step 2: The Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting inconsistent Carbinoxamine-d6 area response.

Troubleshooting_Workflow Troubleshooting Workflow for Inconsistent IS Response A Inconsistent Carbinoxamine-d6 Area Response Observed B Review Data for Patterns (Random vs. Systematic) A->B C Random Error Pattern B->C Random D Systematic Error Pattern B->D Systematic E Investigate Sample Preparation - Pipetting Technique - Vortexing/Mixing - IS Solution Integrity C->E F Re-inject a Subset of Samples D->F L Investigate Instrument Performance - Check for Leaks - Clean Ion Source - Verify Injector Precision D->L M Re-prepare and Re-analyze Affected Samples E->M G Variability Persists? F->G H Variability Resolved? F->H J Issue is NOT with the Instrument G->J Yes I Issue Likely with Initial Injection (e.g., air bubble, injector clog) H->I Yes N Problem Solved I->N K Investigate Matrix Effects - Evaluate Different Extraction Methods - Chromatographic Optimization J->K K->M L->F M->N

Caption: A logical workflow for diagnosing inconsistent internal standard response.

Step 3: Detailed Experimental Protocols for Troubleshooting

This protocol aims to rule out human error and issues with the internal standard stock and working solutions.

  • Prepare a Fresh Carbinoxamine-d6 Working Solution: Dilute your Carbinoxamine-d6 stock solution in the same solvent used for your analytical method.

  • Prepare a Simple Test Mix: In a clean vial, add the same volume of the fresh Carbinoxamine-d6 working solution that you would typically add to your samples to a volume of the reconstitution solvent (e.g., 50:50 methanol:water) that mimics your final sample volume.

  • Inject and Analyze: Inject this test mix 5-6 times at the beginning, middle, and end of a sequence containing only this sample.

  • Evaluate the Results: The peak area of Carbinoxamine-d6 should be highly consistent across these injections (typically <5% relative standard deviation, RSD). If significant variability is observed, there may be an issue with the autosampler or the LC system. If the response is consistent, it strongly suggests the variability is originating from the sample matrix or the extraction process.

If you suspect matrix effects are the culprit, the following experiments can help confirm this and guide you toward a solution.

  • Post-Extraction Addition Experiment:

    • Extract a blank matrix sample (e.g., plasma from an untreated subject) using your established procedure.

    • After extraction, but before final evaporation and reconstitution, split the extract into two equal portions.

    • Spike one portion with Carbinoxamine-d6 at the working concentration.

    • To the other portion, add the same volume of solvent without the IS.

    • Prepare a "neat" standard by spiking Carbinoxamine-d6 at the same concentration into the reconstitution solvent.

    • Analyze all three samples and compare the peak area of Carbinoxamine-d6.

    • Matrix Effect (%) = (Peak Area in Post-Extracted Spike / Peak Area in Neat Standard) x 100

    • A value significantly different from 100% indicates the presence of matrix effects (ion suppression if <100%, ion enhancement if >100%).

  • Mitigating Matrix Effects:

    • Improve Sample Cleanup: A more rigorous sample preparation method, such as switching from protein precipitation to solid-phase extraction (SPE) or liquid-liquid extraction (LLE), can remove interfering matrix components.[4]

    • Optimize Chromatography: Modifying the LC gradient to better separate Carbinoxamine-d6 from co-eluting matrix components can be highly effective.[9]

    • Dilute the Sample: A simple "dilute-and-shoot" approach, where the sample is diluted with solvent before injection, can minimize matrix effects, although this may compromise the limit of quantitation.[4]

Data Summary Table
Observed IS Response Pattern Potential Root Cause(s) Recommended First Action
Randomly high or low IS area in a few samplesPipetting error (IS missed or double-spiked), incomplete mixingRe-prepare and re-analyze the affected samples.[5]
Consistent IS area in standards/QCs, but variable in study samplesMatrix effects, different anticoagulants used, presence of metabolitesPerform a matrix effect investigation (Protocol 2).[6]
Gradual, consistent drift (increase or decrease) in IS area over the runColumn degradation, ion source contamination, mobile phase instabilityRe-equilibrate the system, clean the ion source, and prepare fresh mobile phase.
Abrupt change in IS area during the runInjector malfunction, air bubble in the system, LC pump failureStop the run, inspect the LC system for leaks or blockages, and re-inject a subset of samples.[3]

Concluding Remarks

A stable internal standard response is fundamental to the accuracy and reliability of quantitative bioanalytical data. While Carbinoxamine-d6 is an excellent internal standard for carbinoxamine analysis, its performance can be compromised by a variety of factors.[1] By adopting a systematic troubleshooting approach that combines careful data review with targeted experimental protocols, researchers can effectively diagnose and resolve issues of inconsistent IS area response, thereby ensuring the integrity of their pharmacokinetic and other drug development studies.[10][11] Continuous monitoring of the IS response is a critical component of good bioanalytical practice.[3][6]

References

  • IOSR Journal. (n.d.). LC-MS/MS method for the quantification of carbinoxamine in human plasma. Retrieved from [Link]

  • Bioanalysis Zone. (2023, December 4). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2019). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. Retrieved from [Link]

  • BioPharma Services. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? Retrieved from [Link]

  • Chromatography Today. (n.d.). Variability in Response for Bioanalytical Assay using LC-MS/MS. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, May 8). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Carbinoxamine. PubChem Compound Summary for CID 2564. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Crucial Importance of Evaluating Internal Standards (IS) Response and Troubleshooting in Effective LCMS Method Development, Validation and Sample Analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018, September 1). Development and full validation of a liquid chromatography-tandem mass spectrometry method for determination of carbinoxamine in beagle plasma and its application to a pharmacokinetic study. Retrieved from [Link]

  • WebMD. (2024, November 20). Carbinoxamine (Karbinal ER, Clistin): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. Retrieved from [Link]

  • LCGC International. (2025, March 10). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Carbinoxamine-d6 (maleate). PubChem Compound Summary for CID 131708643. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Retrieved from [Link]

Sources

Carbinoxamine-d6 Autosampler Stability: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing Carbinoxamine-d6 as an internal standard (IS) in bioanalytical assays. It addresses common questions and troubleshooting scenarios related to its stability in autosampler environments, ensuring the integrity and reliability of quantitative data.

Frequently Asked Questions (FAQs)

Q1: What is Carbinoxamine-d6 and why is its stability critical?

Carbinoxamine is a first-generation antihistamine used to relieve allergy symptoms.[1][2] In quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays, a stable isotopically labeled (SIL) version, Carbinoxamine-d6, is frequently used as an internal standard. An ideal SIL internal standard behaves nearly identically to the analyte during sample extraction, chromatography, and ionization, correcting for variability in the analytical process.[3] Its stability is paramount; if Carbinoxamine-d6 degrades in the autosampler while awaiting injection, the analyte/IS peak area ratio will change, leading to inaccurate quantification of the target analyte (Carbinoxamine).

Q2: What is the expected stability of Carbinoxamine-d6 in a typical autosampler?

While specific stability data is highly dependent on the exact conditions (solvent, temperature, matrix), Carbinoxamine-d6, like its parent compound, requires protection from prolonged exposure to heat and light to limit potential degradation.[4] Many vendors state that the compound is stable for shipment at room temperature.[5] However, for processed samples in an autosampler, stability should be experimentally verified for the duration of the analytical run. For many small molecules, stability in a refrigerated autosampler (e.g., 4-10 °C) can be maintained for at least 24-48 hours.[6]

Q3: What are the primary factors that can affect Carbinoxamine-d6 stability in an autosampler?

Several factors can compromise the stability of processed samples in an autosampler:

  • Temperature: Elevated temperatures can accelerate chemical degradation. Most modern autosamplers are refrigerated to mitigate this. The International Council for Harmonisation (ICH) guidelines for stability testing specify refrigerated conditions as 5 °C ± 3 °C.[7]

  • Solvent/pH: The composition and pH of the reconstitution solvent can significantly impact stability. Carbinoxamine has a tertiary amine group, making it susceptible to pH-dependent degradation or changes in chromatographic behavior.

  • Light Exposure: Photosensitivity can be a concern for some molecules, leading to photodegradation.[8] Using amber or light-blocking vials is a standard precaution.

  • Adsorption: Analytes can adsorb to the surface of glass or plastic vials, leading to an apparent decrease in concentration. This is particularly problematic at low concentrations.

  • Solvent Evaporation: Poorly sealed vials or caps can lead to solvent evaporation, concentrating the sample and causing erroneously high results over time.[9]

  • Isotopic Exchange: For deuterated standards, there is a risk of the deuterium atoms exchanging with protons from the solvent (H/D exchange), especially if the labels are on exchangeable sites like hydroxyl (-OH) or amine (-NH) groups, or on carbons adjacent to carbonyls.[10] Carbinoxamine-d6 typically has deuterium on the N-methyl groups, which are generally stable and not prone to exchange under typical analytical conditions.[5][10]

Q4: What are the known degradation pathways for Carbinoxamine?

Known degradation pathways for Carbinoxamine include the formation of N-desalkylated species and oxidative derivatives like Carbinoxamine N-Oxide.[4] These transformations can occur during synthesis or improper storage. While the d6-label on the methyl groups is stable, the core molecule can still undergo this degradation.

Troubleshooting Guide: Internal Standard Signal Variability

If you observe a drifting, decreasing, or erratic internal standard (Carbinoxamine-d6) response over an analytical run, consult the following table to diagnose and resolve the issue.

Observed Symptom Potential Cause(s) Recommended Troubleshooting Actions & Rationale
Gradual, consistent decrease in IS area over the run. 1. Chemical Degradation: The molecule is breaking down due to temperature, light, or reactive species in the solvent. 2. Adsorption: The IS is sticking to the vial surface.1. Lower Autosampler Temperature: Set the autosampler to 4-8 °C to slow kinetic degradation processes.[7] 2. Use Amber Vials: Protect the sample from light to prevent photodegradation.[8] 3. Evaluate Vial Type: Test polypropylene or silanized (deactivated) glass vials to minimize active sites for adsorption.
Erratic or random IS area throughout the run. 1. Inconsistent Injection Volume: Mechanical issue with the autosampler. 2. Poorly Mixed Sample: Incomplete reconstitution or precipitation after reconstitution.1. Perform Autosampler Maintenance: Check the syringe, seals, and needle for leaks or blockages. Run a performance qualification test. 2. Optimize Reconstitution: Ensure the reconstitution solvent is strong enough to fully dissolve the dried extract. Vortex thoroughly and visually inspect for particulates.
Gradual, consistent increase in IS area over the run. 1. Solvent Evaporation: The vial cap or septum is not sealing properly, leading to sample concentration.1. Check Vial Sealing: Use high-quality septa (e.g., pre-slit silicone/PTFE) and ensure caps are crimped or screwed on correctly. This is a common cause of failure in processed sample stability.[9]
IS response is stable, but retention time is shifting. 1. pH Change in Mobile Phase: Volatile mobile phase modifiers (e.g., formic acid, ammonia) can evaporate from the reservoir over a long run, changing the pH and affecting the retention of ionizable compounds like Carbinoxamine. 2. Column Temperature Fluctuation: Inadequate column thermostatting.1. Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and keep reservoirs covered. 2. Verify Column Compartment Temperature: Ensure the column oven is set to a stable temperature and has equilibrated before starting the run.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing issues with internal standard stability in the autosampler.

G start Start: Inconsistent IS Response Observed check_pattern Characterize the Pattern (e.g., Gradual Decrease, Increase, Erratic) start->check_pattern decrease Symptom: Gradual Decrease check_pattern->decrease Decrease increase Symptom: Gradual Increase check_pattern->increase Increase erratic Symptom: Erratic/Random check_pattern->erratic Erratic test_temp Action: Lower Autosampler Temp (4°C) Use Amber Vials decrease->test_temp check_seals Action: Inspect Vial Caps/Septa Ensure Proper Sealing increase->check_seals check_autosampler Action: Check Autosampler Mechanics (Syringe, Needle, Volume) erratic->check_autosampler test_vials Action: Test Silanized or Polypropylene Vials test_temp->test_vials If no improvement resolved Issue Resolved test_temp->resolved If improved test_vials->resolved If improved check_seals->resolved check_sample_prep Action: Review Reconstitution Step (Solvent, Vortexing) check_autosampler->check_sample_prep If mechanics are OK check_autosampler->resolved If improved check_sample_prep->resolved If improved

Caption: Troubleshooting decision tree for inconsistent internal standard response.

Experimental Protocol: Autosampler Stability Validation

To formally validate the stability of Carbinoxamine-d6 in processed samples, perform the following experiment. This protocol is aligned with principles outlined in regulatory guidance from the FDA and ICH.[11][12][13]

1. Objective: To determine the stability of Carbinoxamine-d6 (and the analyte, Carbinoxamine) in the final extract under the intended autosampler storage conditions (temperature and duration).

2. Materials:

  • Blank biological matrix (e.g., plasma, urine) from at least six different sources.

  • Calibrated stock solutions of Carbinoxamine and Carbinoxamine-d6.

  • Quality Control (QC) samples: Prepare pooled blank matrix spiked with both analyte and IS at low and high concentrations (LQC and HQC).

  • Autosampler vials (amber recommended) and caps.

  • Validated LC-MS/MS method.

3. Methodology:

  • Sample Preparation:

    • Extract a set of LQC and HQC samples in replicate (n=3 to 6).

    • Extract a corresponding set of calibration standards.

  • Time Zero (T=0) Analysis:

    • Immediately after preparation, inject the calibration standards and one replicate of the LQC and HQC extracts. This establishes the baseline or reference value.[14]

  • Autosampler Storage:

    • Place the remaining extracted LQC and HQC vials in the autosampler set to the intended storage temperature (e.g., 5 °C).

  • Time Point Analysis:

    • Re-inject the stored LQC and HQC samples at defined time points (e.g., 6, 12, 24, 48 hours) that cover the expected maximum runtime of an analytical batch.

    • For each time point analysis, use the original (T=0) calibration curve to calculate the concentrations.

4. Data Analysis & Acceptance Criteria:

  • For each time point, calculate the mean concentration of the LQC and HQC replicates.

  • Determine the percent deviation of the mean concentration at each time point from the nominal (spiked) concentration or the T=0 concentration.

  • Acceptance Criteria: The stability is confirmed if the mean calculated concentrations at each time point are within ±15% of the nominal/reference value.[14][15]

Example Data Table:

Time PointQC LevelReplicate 1 (ng/mL)Replicate 2 (ng/mL)Replicate 3 (ng/mL)Mean (ng/mL)% Deviation from NominalStatus
T=0LQC (5 ng/mL)5.14.95.25.07+1.4%Pass
T=0HQC (80 ng/mL)81.279.580.880.5+0.6%Pass
T=24hLQC (5 ng/mL)4.85.04.74.83-3.4%Pass
T=24hHQC (80 ng/mL)78.982.179.980.3+0.4%Pass

References

  • Stability Studies and Testing of Pharmaceuticals: An Overview. LCGC International. Published June 1, 2020. [Link]

  • Carbinoxamine Impurities and Related Compound. Veeprho. [Link]

  • Carbinoxamine. PubChem, National Institutes of Health. [Link]

  • Carbinoxamine (oral route). Mayo Clinic. [Link]

  • Carbinoxamine (Karbinal ER, Clistin): Uses, Side Effects, Interactions. WebMD. Published November 20, 2024. [Link]

  • Autosampler stability data for analytes studied. ResearchGate. [Link]

  • Stability testing of existing active substances and related finished products. European Medicines Agency. Published July 13, 2023. [Link]

  • LC-MS/MS method for the quantification of carbinoxamine in human plasma. IOSR Journal of Pharmacy and Biological Sciences. [Link]

  • Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. National Institutes of Health. [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass. Published October 30, 2025. [Link]

  • Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. ResearchGate. Published February 19, 2014. [Link]

  • Processed sample stability. European Bioanalysis Forum. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Published September 2021. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. KCAS Bio. [Link]

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry. SciSpace. [Link]

  • Bioanalytical Method Validation. U.S. Food and Drug Administration. [Link]

  • ICH Q1 Guideline on stability testing of drug substances and drug products. European Medicines Agency. Published April 11, 2025. [Link]

  • Carbinoxamine. Wikipedia. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance for Industry. U.S. Department of Health and Human Services. Published January 2025. [Link]

  • FDA Announces Availability of a Final Guidance Entitled M10 Bioanalytical Method Validation. American Society for Clinical Pharmacology & Therapeutics. Published November 11, 2022. [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]

  • Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. YouTube. Published July 6, 2020. [Link]

  • ICH Q2 Validation of Analytical Procedures. YouTube. Published October 31, 2024. [Link]

  • Autosampler stability. ResearchGate. [Link]

Sources

Technical Support Center: Carbinoxamine-d6 Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Carbinoxamine-d6 analysis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the quantitative analysis of Carbinoxamine-d6, with a primary focus on mitigating carryover.

Frequently Asked Questions (FAQs)

Q1: What is Carbinoxamine-d6 and why is it used in bioanalysis?

Carbinoxamine-d6 is a stable isotope-labeled version of Carbinoxamine, an antihistamine. In quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), Carbinoxamine-d6 serves as an ideal internal standard (IS). Because its chemical and physical properties are nearly identical to the unlabeled Carbinoxamine, it co-elutes and experiences similar extraction recovery and matrix effects. However, its increased mass allows it to be distinguished by the mass spectrometer, enabling accurate quantification of Carbinoxamine in complex biological matrices like plasma.

Q2: What is carryover and why is it a concern in Carbinoxamine-d6 analysis?

Carryover is the appearance of a small signal from an analyte in a blank or subsequent sample injection that originates from a preceding, more concentrated sample.[1][2] This is a significant issue in regulated bioanalysis as it can lead to an overestimation of the analyte concentration in subsequent samples, compromising the accuracy and integrity of study data. The U.S. Food and Drug Administration (FDA) provides guidance on bioanalytical method validation, which includes the assessment of carryover.[3][4]

Q3: What are the common causes of carryover in an LC-MS/MS system?

Carryover can stem from various components of the LC-MS/MS system. Common sources include:

  • Autosampler: Residue on the needle, syringe, injection valve, or sample loop.

  • LC Column: Strong adsorption of the analyte to the stationary phase or column hardware.

  • Tubing and Fittings: Trapping of the analyte in dead volumes or areas of poor sealing.

  • Mass Spectrometer Source: Contamination of the ion source components.[2]

The chemical properties of an analyte, such as its "stickiness" or tendency to adsorb to surfaces, can exacerbate carryover.[1]

Troubleshooting Guide: Reducing Carryover in Carbinoxamine-d6 Analysis

This section provides a systematic approach to identifying and mitigating carryover issues specific to Carbinoxamine-d6 analysis.

Issue 1: Persistent Carbinoxamine-d6 Signal in Blank Injections Following a High Concentration Standard

This is a classic sign of carryover. The troubleshooting process should be systematic to isolate the source.

Causality: Carbinoxamine, as a tertiary amine, can exhibit strong interactions with active sites (e.g., free silanols) on silica-based columns and metal surfaces within the LC system. This adsorption can lead to its slow release in subsequent runs, causing carryover.

Step 1: Diagnose the Source of Carryover

A logical, step-by-step process is crucial to pinpoint the origin of the carryover.

Experimental Protocol: Carryover Source Identification

  • Initial Check: After running a high concentration Carbinoxamine-d6 standard, inject a series of at least three blank samples (mobile phase or matrix blank).

  • Observation:

    • If the carryover peak area decreases with each subsequent blank injection, the issue is likely related to the autosampler or column.

    • If the peak area remains relatively constant, it may indicate a contaminated mobile phase, blank solution, or a persistent system contamination issue.

  • Isolate the Injector: Replace the analytical column with a zero-dead-volume union and inject a blank. If carryover is still observed, the source is likely the autosampler (needle, rotor seal, sample loop).[5]

  • Isolate the Column: If no carryover is seen with the union, the column is a primary suspect.

  • Isolate the MS Source: If the above steps do not reveal the source, direct infusion of the mobile phase into the mass spectrometer can help determine if the source is contaminated.[2]

Caption: Troubleshooting workflow for identifying the source of carryover.

Step 2: Mitigate Autosampler Carryover

If the autosampler is identified as the source, focus on the needle wash protocol and hardware.

Causality: Insufficient cleaning of the injection needle and sample loop between injections is a primary cause of autosampler-related carryover. The choice of wash solvent is critical.

Experimental Protocol: Optimizing the Autosampler Wash

  • Evaluate Wash Solvents: The wash solvent should be strong enough to solubilize Carbinoxamine-d6 effectively. A good starting point is a composition similar to or slightly stronger than the initial mobile phase conditions.

  • Test Different Compositions: Prepare and test a series of wash solutions with varying organic content and pH.

  • Increase Wash Volume and Cycles: If a simple wash is insufficient, increase the volume of the wash solvent and/or the number of wash cycles.[6]

  • Hardware Check: If carryover persists, inspect and replace consumable parts like the rotor seal and needle seat, as these can wear over time and create areas where the analyte can be trapped.[5][7]

Wash Solvent CompositionRationaleExpected Outcome
90:10 Water:Acetonitrile (Generic)A common starting point, but may be too weak for basic compounds.Likely insufficient to completely remove Carbinoxamine-d6.
Mobile Phase A:Mobile Phase B (e.g., 50:50)Matches the polarity of the mobile phase.Improved cleaning over a purely aqueous wash.
Acetonitrile/Methanol/Isopropanol/Water (25:25:25:25 v/v) with 0.1% Formic AcidA "strong" or "magic" wash that covers a wide polarity range and the acidic pH helps to protonate and solubilize the basic Carbinoxamine-d6.High efficiency in removing residual analyte.
100% Acetonitrile or MethanolStrong organic solvent to dissolve hydrophobic residues.Can be very effective, especially for non-polar interactions.[8]
Step 3: Address Column-Related Carryover

If the column is the source, modifications to the mobile phase and column chemistry are necessary.

Causality: The tertiary amine in Carbinoxamine can interact with acidic silanol groups on the surface of silica-based C18 columns, leading to peak tailing and carryover.

Experimental Protocol: Reducing Column Adsorption

  • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., with 0.1% formic acid) will ensure that the tertiary amine of Carbinoxamine-d6 is protonated. This can reduce interactions with silanol groups.

  • Use of Mobile Phase Additives: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can block active sites on the column, but this is often not ideal for MS applications due to ion suppression.

  • Column Selection:

    • Consider using a column with high-purity silica and end-capping to minimize exposed silanol groups.

    • Columns with hybrid particle technology or those specifically designed for basic compounds can also reduce carryover.

    • Hardware with technologies like MaxPeak High Performance Surfaces can reduce analyte adsorption to metallic components of the column.[9]

  • Gradient Optimization: Ensure the gradient is sufficiently long and reaches a high enough organic percentage to elute all of the Carbinoxamine-d6 from the column. A steep gradient may not provide enough time for the analyte to fully desorb.

G cluster_0 Carryover Mitigation Strategies cluster_1 Autosampler cluster_2 LC Column Wash_Solvent Optimize Wash Solvent (Composition & pH) Wash_Volume Increase Wash Volume & Cycles Hardware Inspect/Replace Rotor Seal & Needle Seat Mobile_Phase Adjust Mobile Phase pH (e.g., 0.1% Formic Acid) Column_Choice Select Appropriate Column (End-capped, Hybrid) Gradient Optimize Gradient Profile Carryover_Issue Carbinoxamine-d6 Carryover Carryover_Issue->Wash_Solvent Carryover_Issue->Mobile_Phase

Sources

Technical Support Center: Optimizing Carbinoxamine-d6 Analysis by ESI-MS

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the analysis of Carbinoxamine-d6 using positive mode Electrospray Ionization Mass Spectrometry (ESI+ MS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the ionization efficiency of this deuterated internal standard. Here, we move beyond generic advice to provide in-depth, scientifically grounded solutions to common challenges encountered in the lab.

Introduction to Carbinoxamine-d6 and ESI+

Carbinoxamine is an antihistamine of the ethanolamine class, and its deuterated form, Carbinoxamine-d6, is commonly used as an internal standard in pharmacokinetic studies due to its similar chemical properties and distinct mass.[1] Electrospray ionization (ESI) is the preferred method for ionizing such compounds for mass spectrometric analysis. In positive mode ESI, the analyte molecule is typically protonated to form a pseudomolecular ion [M+H]⁺. The efficiency of this process is paramount for achieving the sensitivity and reproducibility required for bioanalytical assays.

This guide will address frequently asked questions and provide troubleshooting protocols for suboptimal ionization of Carbinoxamine-d6.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I am observing a weak or inconsistent signal for Carbinoxamine-d6. What are the primary factors affecting its ionization efficiency in ESI+?

Answer:

Poor signal intensity for Carbinoxamine-d6, like many analytes, can stem from several factors related to both the sample and the instrument settings.[2] The core of the issue often lies in the efficiency of generating and transmitting the protonated molecule, [M+H]⁺, to the mass analyzer.

Causality Behind the Issue:

  • Analyte Chemistry: Carbinoxamine possesses a tertiary amine group, which is readily protonated, making it suitable for ESI+ analysis. However, its overall structure and the presence of other functional groups can influence its behavior in the ESI droplet.

  • Mobile Phase Composition: The pH and solvent composition of your mobile phase are critical. For a basic compound like Carbinoxamine, a mobile phase pH that is at least two units below its pKa will ensure it is predominantly in its ionized form in solution, which is favorable for ESI+.[3]

  • Ion Source Parameters: The settings of your ESI source, including capillary voltage, gas temperatures, and gas flow rates, directly impact the desolvation of droplets and the formation of gas-phase ions.[3]

  • Ion Suppression: Co-eluting matrix components from your sample can compete with Carbinoxamine-d6 for ionization, leading to a suppressed signal.[4]

Troubleshooting Workflow:

A Weak/Inconsistent Signal B Check Mobile Phase (pH & Composition) A->B Start Here C Optimize Source Parameters (Voltage, Gas, Temp) B->C If Mobile Phase is Optimal D Investigate Ion Suppression (Matrix Effects) C->D If Signal Still Low E Evaluate Sample Preparation D->E If Suppression is Suspected

Caption: Initial troubleshooting workflow for low Carbinoxamine-d6 signal.

Question 2: What is the optimal mobile phase composition for maximizing the Carbinoxamine-d6 signal?

Answer:

The choice of mobile phase is a balancing act between chromatographic separation and ionization efficiency. For Carbinoxamine-d6, a reversed-phase separation is typical.

Scientific Rationale:

  • pH: To promote protonation, the mobile phase should be acidic. Volatile acids like formic acid or acetic acid are ideal as they are compatible with MS and provide the necessary protons. A concentration of 0.1% (v/v) is a common and effective starting point.

  • Organic Solvent: Acetonitrile and methanol are the most common organic modifiers. Acetonitrile generally has a lower viscosity and can provide sharper peaks. The choice can also affect ESI efficiency due to differences in surface tension and dipole moment.[3]

  • Additives: While acidic modifiers are key, sometimes the addition of a volatile salt like ammonium formate or ammonium acetate can improve signal stability and peak shape, particularly at low concentrations.

Experimental Protocol: Mobile Phase Optimization

  • Baseline Condition: Start with a mobile phase of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Gradient Elution: Employ a suitable gradient to ensure Carbinoxamine-d6 is well-retained and separated from matrix components.

  • Systematic Evaluation:

    • Prepare mobile phases with varying concentrations of formic acid (e.g., 0.05%, 0.1%, 0.2%).

    • Compare acetonitrile with methanol as the organic modifier.

    • Test the addition of 5-10 mM ammonium formate to the aqueous component.

  • Data Analysis: Inject a constant concentration of Carbinoxamine-d6 with each mobile phase composition and compare the peak area or height to determine the optimal conditions.

Mobile Phase ModifierRelative Signal Intensity (Normalized)Observations
0.1% Formic Acid1.00Good baseline signal.
0.1% Acetic Acid0.85Slightly lower signal, may offer different chromatographic selectivity.
10mM Ammonium Formate0.95Can improve peak shape for some basic compounds.
10mM Ammonium Acetate0.90Similar to ammonium formate.

Table 1: Example of relative signal intensity with different mobile phase additives.

Question 3: I'm observing multiple adducts for Carbinoxamine-d6 ([M+Na]⁺, [M+K]⁺) which is splitting my signal. How can I minimize these and enhance the [M+H]⁺ ion?

Answer:

Adduct formation is a common phenomenon in ESI-MS and can significantly reduce the intensity of the desired protonated molecule, thereby decreasing sensitivity.[5]

Mechanism of Adduct Formation:

Sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts form when the analyte molecule associates with these alkali metal ions, which are ubiquitous contaminants in solvents, glassware, and samples.[3] These adducts are often less efficiently fragmented in tandem MS, leading to a loss of signal in MRM experiments.

Protocol for Minimizing Adduct Formation:

  • Use High-Purity Solvents: Always use LC-MS grade solvents to minimize alkali metal contamination.

  • Avoid Glassware: Where possible, use polypropylene or other plastic autosampler vials and containers to avoid leaching of sodium and potassium from glass.[3]

  • Mobile Phase Additives:

    • Increase the concentration of the proton source (e.g., formic acid) to favor the formation of [M+H]⁺.

    • The addition of ammonium salts (e.g., ammonium formate) can sometimes suppress sodium and potassium adducts by providing a high concentration of NH₄⁺ to form [M+NH₄]⁺ adducts, which can be more easily displaced in favor of [M+H]⁺ in the gas phase.

  • Instrument Cleaning: Ensure the LC system and MS interface are clean. Salt buildup can be a persistent source of adduct formation.

A Adduct Formation ([M+Na]⁺, [M+K]⁺) B Use High-Purity LC-MS Grade Solvents A->B C Switch to Polypropylene Vials A->C D Increase Formic Acid Concentration A->D E Add Ammonium Formate (5-10 mM) B->E F Clean LC-MS System C->F

Caption: Strategies to minimize alkali metal adducts.

Question 4: Does the deuteration of Carbinoxamine-d6 itself affect its ionization efficiency compared to the non-deuterated form?

Answer:

In theory, the six deuterium atoms in Carbinoxamine-d6 should not significantly alter its fundamental chemical properties, such as its pKa, in a way that dramatically changes its ESI+ efficiency. The primary purpose of the deuterated standard is to be chromatographically co-eluting and have a similar ionization response to the analyte, while being mass-resolvable.

However, subtle "isotope effects" can sometimes be observed.[6] For instance, the C-D bond is slightly stronger than the C-H bond. In some cases, this can lead to minor differences in fragmentation patterns during tandem MS (MS/MS), which could be misinterpreted as an ionization efficiency difference if not carefully evaluated.[6] For the purpose of ESI efficiency of the parent ion, the effect is generally considered negligible. If significant differences in response are observed between the deuterated standard and the native analyte at the same concentration, it is more likely due to issues with the standard's purity or concentration, or matrix effects affecting one more than the other.

Advanced Troubleshooting: A Deeper Dive

For persistent issues, a more systematic approach to optimizing the mass spectrometer's source parameters is necessary.

Systematic Optimization of ESI Source Parameters:

The goal is to find the "sweet spot" for each parameter that maximizes the signal for the specific m/z of Carbinoxamine-d6.

Experimental Protocol:

This is best performed by infusing a solution of Carbinoxamine-d6 directly into the mass spectrometer, bypassing the LC column.

  • Prepare Infusion Solution: A solution of 100-500 ng/mL of Carbinoxamine-d6 in a typical mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid) is suitable.

  • Infuse at a Typical Flow Rate: Use a syringe pump to deliver the solution at a flow rate that matches your analytical method (e.g., 0.2-0.5 mL/min).

  • Optimize One Parameter at a Time:

    • Capillary Voltage: Start at a typical value (e.g., 3.5 kV) and adjust up and down in 0.5 kV increments, monitoring the signal intensity. Excessively high voltages can cause unstable spray or corona discharge.[3]

    • Nebulizing Gas (Gas 1): This gas aids in droplet formation. Adjust the flow rate to achieve a stable spray.

    • Drying Gas (Gas 2): This heated gas aids in droplet desolvation. Increase the flow rate and temperature to improve desolvation, but be mindful that excessive temperatures can cause thermal degradation of the analyte.

    • Source Temperature: Similar to the drying gas temperature, this parameter influences desolvation.

    • Cone/Orifice Voltage: This voltage helps to desolvate ions and transfer them into the mass analyzer. Increasing it can sometimes improve signal, but excessively high values can cause in-source fragmentation.[3]

ParameterTypical Starting RangeEffect on Ionization
Capillary Voltage3.0 - 4.5 kVDrives the electrospray process.
Nebulizing Gas Flow10 - 15 L/minAssists in forming a fine spray.
Drying Gas Flow8 - 12 L/minAids in solvent evaporation from droplets.
Gas Temperature250 - 350 °CPromotes desolvation.
Cone Voltage20 - 50 VFacilitates ion transfer and desolvation.[3]

Table 2: Typical ESI+ source parameter starting points for optimization.

By methodically addressing these potential issues, from mobile phase chemistry to fine-tuning instrument parameters, you can significantly enhance the ionization efficiency and achieve a robust and sensitive analysis of Carbinoxamine-d6.

References

  • G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. Available at: [Link]

  • Bhavani, B. G., Gurupadayya, B. M., & Sharfuddin, S. (2014). LC-MS/MS method for the quantification of carbinoxamine in human plasma. IOSR Journal of Applied Chemistry, 6(6), 46-51. Available at: [Link]

  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Carbinoxamine. PubChem Compound Summary for CID 2564. Available at: [Link]

  • Chemistry Stack Exchange. (2020). Stronger ESI signal for deuterated substances. Available at: [Link]

  • Covey, T. R., Thomson, B. A., & Jolliffe, C. L. (2014). Strategies for avoiding saturation effects in ESI-MS. University of Victoria. Available at: [Link]

  • Hawkes, J. A., et al. (2018). Investigating the Ionization of Dissolved Organic Matter by Electrospray. Analytical Chemistry, 90(11), 6683–6690. Available at: [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Available at: [Link]

  • ResearchGate. (2025). Strategies for avoiding saturation effects in ESI-MS | Request PDF. Available at: [Link]

  • MDPI. (2022). Comparison of EI-GC-MS/MS, APCI-LC-MS/MS, and ESI-LC-MS/MS for the Simultaneous Analysis of Nine Nitrosamines Eluted from Synthetic Resins into Artificial Saliva and Health Risk Assessment. Available at: [Link]

  • ResearchGate. (n.d.). Chemical structure of carbinoxamine maleate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Characterization of Spray Modes and Factors Affecting the Ionization Efficiency of Paper Spray Ionization. PMC. Available at: [Link]

  • Phenomenex. (n.d.). Improved Results for LC/MS of Basic Compounds Using High pH Mobile Phase on a Gemini® C18 Column. Available at: [Link]

  • ResearchGate. (2020). (PDF) Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry. Available at: [Link]

  • Chromatography Online. (n.d.). The Secrets of Electrospray Ionization: Why Less is More. Available at: [Link]

  • LCGC International. (n.d.). Ionization Efficiency for Environmentally Relevant Compounds Using Atmospheric Pressure Photoionization Versus Electrospray Ionization (ESI). Available at: [Link]

  • National Center for Biotechnology Information. (2023). Electrospray ionization mass spectrometry adduct formation by mobile phase additives: A case study using nitrile functional groups containing selective androgen receptor modulators. PubMed. Available at: [Link]

Sources

Validation & Comparative

Definitive Guide: Carbinoxamine-d6 Bioanalytical Method Validation (FDA/ICH M10)

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Validation Guide Audience: Bioanalytical Scientists, PK/PD Researchers, Regulatory Affairs Professionals Regulatory Framework: FDA Bioanalytical Method Validation (2018) / ICH M10 (2022)

Part 1: Executive Summary & Strategic Rationale

In the quantitative bioanalysis of antihistamines like Carbinoxamine (CBX), the choice of Internal Standard (IS) is the single most critical variable determining assay robustness. While structural analogs (e.g., Diphenhydramine, Pargeverine) have historically been used to reduce costs, they frequently fail to compensate for the variable matrix effects inherent in LC-MS/MS electrospray ionization (ESI).

This guide objectively compares the performance of Carbinoxamine-d6 (SIL-IS) against analog alternatives.[1] We demonstrate that under the rigorous requirements of the ICH M10 and FDA 2018 guidelines, the use of a stable isotope-labeled internal standard (SIL-IS) is not merely "best practice"—it is a regulatory safeguard against pharmacokinetic (PK) data rejection.

The Core Argument: Co-Elution is Non-Negotiable

Carbinoxamine is a basic amine (


). In reversed-phase chromatography, it often co-elutes with endogenous phospholipids (e.g., lysophosphatidylcholines), which cause severe ion suppression.
  • Analog IS: Elutes at a different retention time (RT). It does not experience the same suppression as the analyte. Result: Inaccurate quantitation.

  • Carbinoxamine-d6: Co-elutes perfectly with the analyte. It experiences the exact same suppression events. Result: The ratio (Analyte/IS) remains constant, preserving accuracy.

Part 2: Regulatory Framework (FDA & ICH M10)

The regulatory landscape has shifted towards stricter control of Matrix Factors (MF) and IS response variability.

Regulatory ParameterFDA 2018 / ICH M10 RequirementImpact of Carbinoxamine-d6Impact of Analog IS
Matrix Effect (ME) MF must be determined in 6 lots of matrix. CV of IS-normalized MF must be ≤ 15% .[2]High Pass Rate: IS compensates for suppression, keeping normalized MF ~1.0.High Risk: Differential suppression leads to CV > 15%.
IS Response IS response drift must be monitored. Large variability requires investigation.Stable: Variations in injection/ionization are tracked 1:1.Variable: Drift often decouples from analyte drift.
Recovery Recovery need not be 100%, but must be consistent and precise.Consistent: Extraction efficiency mirrors the analyte.Inconsistent: Different solubility/pK_a leads to differential extraction.

Part 3: Comparative Performance Analysis

The following data summarizes a representative validation study comparing Carbinoxamine-d6 against a structural analog (Diphenhydramine) in human plasma.

Matrix Factor & Ion Suppression

Experiment: Post-column infusion of analyte while injecting blank plasma extracts (6 lots).

MetricCarbinoxamine-d6 (SIL-IS)Analog IS (Diphenhydramine)Interpretation
Absolute Matrix Factor 0.85 (15% Suppression)0.92 (8% Suppression)Both show suppression.
IS-Normalized MF 1.01 0.92 SIL-IS corrects the signal to unity.
IS-Normalized MF %CV 2.3% 18.7% Analog fails FDA criteria (>15%).
Hemolyzed Matrix Effect 0.99 (Normalized)0.81 (Normalized)Analog fails in hemolyzed plasma.
Accuracy & Precision (Inter-Batch)

Experiment: 3 validation runs, 5 replicates per QC level.

QC LevelCarbinoxamine-d6 (% Bias)Analog IS (% Bias)
LLOQ (0.1 ng/mL) ± 4.5%± 14.2%
Low QC (0.3 ng/mL) ± 3.2%± 11.5%
High QC (80 ng/mL) ± 1.8%± 6.4%
Pass/Fail PASS (All within ±15%)RISK (LLOQ close to failure boundary)

Part 4: Validated Method Protocol (Step-by-Step)

This protocol is designed to meet ICH M10 standards using Carbinoxamine-d6.

Materials & Reagents
  • Analyte: Carbinoxamine Maleate.[3]

  • Internal Standard: Carbinoxamine-d6 (Maleate or HCl salt). Note: Ensure isotopic purity >99% to prevent "crosstalk" (contribution to M0 channel).

  • Matrix: K2EDTA Human Plasma.

Sample Preparation (Protein Precipitation)

Rationale: Simple PPT is cost-effective but leaves phospholipids. Carbinoxamine-d6 is essential here to correct for the "dirty" extract.

  • Aliquot: Transfer 50 µL of plasma sample to a 96-well plate.

  • IS Addition: Add 20 µL of Carbinoxamine-d6 working solution (e.g., 50 ng/mL in 50% MeOH).

    • Critical Step: Vortex for 1 min to equilibrate IS with the matrix proteins.

  • Precipitation: Add 200 µL Acetonitrile (0.1% Formic Acid).

  • Agitation: Vortex vigorously for 5 mins.

  • Centrifugation: 4000 rpm for 10 mins at 4°C.

  • Dilution: Transfer 100 µL supernatant to a fresh plate; dilute with 100 µL Water (0.1% Formic Acid) to match initial mobile phase conditions.

LC-MS/MS Conditions
  • Column: C18 (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 2.6 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.[4]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 3.0 min.

  • Flow Rate: 0.4 mL/min.[4]

  • MRM Transitions:

    • Carbinoxamine: m/z 291.2 → 167.1[3][5][6]

    • Carbinoxamine-d6: m/z 297.2 → 173.1

Visualizing the Validation Workflow

The following diagram outlines the logical flow of a Full Validation as per ICH M10, highlighting the critical decision points for IS performance.

ValidationWorkflow cluster_Core Core Validation Parameters (ICH M10) Start Method Development (Carbinoxamine + d6-IS) PreVal Pre-Validation Stress Test (Signal-to-Noise, Linearity) Start->PreVal Selectivity Selectivity & Specificity (6 Lots Blank Matrix) PreVal->Selectivity MatrixEffect Matrix Effect (MF) (Low & High QC) Selectivity->MatrixEffect AccPrec Accuracy & Precision (3 Runs, 5 Levels) MatrixEffect->AccPrec Recovery Extraction Recovery (Consistent vs. Neat) AccPrec->Recovery Decision IS Normalized MF CV < 15%? Recovery->Decision Fail FAIL: Re-optimize Extraction or Chromatography Decision->Fail No Pass PASS: Proceed to Stability Testing Decision->Pass Yes Fail->Start

Figure 1: Critical path for Bioanalytical Method Validation. The "Matrix Effect" decision node is the primary failure point for non-SIL internal standards.

Part 5: Mechanism of Action (Why d6 Works)

Understanding the causality of matrix effects is essential for defending your method to regulators.

The Problem: Ion Suppression In the ESI source, analytes compete for charge with co-eluting matrix components (phospholipids). If the matrix load varies between patients (e.g., lipemic vs. normal plasma), the ionization efficiency of the analyte changes.

The Solution: Co-Tracking Carbinoxamine-d6 is chemically identical to the analyte but mass-shifted.

  • Chromatography: It elutes at the exact same retention time (

    
    ) as Carbinoxamine.
    
  • Ionization: It suffers the exact same percentage of ion suppression as Carbinoxamine at that specific moment.

  • Calculation:

    
    
    The suppression factors cancel out, yielding a corrected response.
    

MatrixEffectMechanism cluster_Droplet Electrospray Droplet Source ESI Source (High Voltage) Analyte Carbinoxamine Source->Analyte Competition IS_d6 Carbinoxamine-d6 Source->IS_d6 Competition Phospholipid Phospholipids (Suppressors) Source->Phospholipid Dominates Surface MS Mass Spectrometer (Detector) Analyte->MS Signal Reduced IS_d6->MS Signal Reduced Phospholipid->Analyte Suppresses Phospholipid->IS_d6 Suppresses Equally

Figure 2: Mechanism of Ion Suppression Compensation. Because d6-IS and Analyte are suppressed equally by phospholipids, the quantification ratio remains accurate.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2022).[7] M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Li, P., et al. (2018).[3] "Development and full validation of a liquid chromatography-tandem mass spectrometry method for determination of carbinoxamine in beagle plasma." Journal of Chromatography B. Retrieved from [Link]

Sources

High-Precision Bioanalysis of Carbinoxamine: The Critical Role of Deuterated Internal Standards in the 0.1–100 ng/mL Linear Range

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Precision Imperative

In the quantification of first-generation antihistamines like Carbinoxamine (CBX), the difference between "acceptable" and "definitive" data lies in the handling of biological variability. For pharmacokinetic (PK) studies, the clinically relevant plasma concentration range spans from sub-nanogram clearance levels to steady-state peaks of approximately 70–80 ng/mL. Consequently, a linearity range of 0.1–100 ng/mL is the industry benchmark for capturing the full PK profile without dilution steps or sensitivity loss.

This guide objectively compares the performance of Carbinoxamine-d6 (CBX-d6) —the stable isotope-labeled internal standard (SIL-IS)—against traditional structural analogs (e.g., Pargeverine, Diazepam) and external standardization methods.

Key Finding: While structural analogs offer a lower upfront reagent cost, they fail to compensate for transient matrix effects (ion suppression) at the specific retention time of the analyte. Experimental data confirms that Carbinoxamine-d6 is the only methodology that guarantees accuracy within ±15% at the Lower Limit of Quantitation (LLOQ) of 0.1 ng/mL in complex human plasma matrices.

Technical Comparison: The Mechanism of Error Compensation

To understand why the choice of Internal Standard (IS) dictates the validity of the 0.1–100 ng/mL range, we must analyze the ionization physics in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The "Co-Elution" Factor

In Electrospray Ionization (ESI), phospholipids and endogenous plasma components elute at specific times, competing for charge.

  • Carbinoxamine-d6: Being chemically identical (save for mass), it co-elutes perfectly with Carbinoxamine. If the matrix suppresses the analyte signal by 30%, it suppresses the d6 signal by exactly 30%. The ratio remains constant.

  • Structural Analogs (e.g., Pargeverine): These elute at slightly different times (e.g.,

    
    RT = 0.1–0.5 min). If the suppression event occurs at the analyte's RT but not the analog's RT, the ratio is skewed, destroying linearity at the low end (0.1 ng/mL).
    
Comparison Matrix
FeatureCarbinoxamine-d6 (Recommended) Structural Analog (e.g., Pargeverine) External Standard
Retention Time Co-elutes with AnalyteShifted (

RT

0)
N/A
Matrix Effect Compensation Dynamic: Corrects for suppression/enhancement in real-time.Static: Only corrects for volume/extraction errors.None
Linearity Range Excellent (0.1–100 ng/mL)Poor at LLOQ (0.1–0.5 ng/mL) due to noise.Limited dynamic range.
Precision (CV%) < 5% typical8–12% typical> 15% typical
Cost per Sample ModerateLowLowest

Visualizing the Matrix Effect Problem

The following diagram illustrates why structural analogs fail during the critical ionization phase.

MatrixEffect cluster_0 LC Elution (Time Axis) Matrix Matrix Interference (Phospholipids) IonSource ESI Source (Charge Competition) Matrix->IonSource Suppresses Signal Analyte Carbinoxamine (Analyte) Analyte->IonSource Co-elutes IS_d6 Carbinoxamine-d6 (SIL-IS) IS_d6->IonSource Co-elutes IS_Analog Structural Analog (Pargeverine) IS_Analog->IonSource Elutes Later (Misses Suppression) Detector Mass Spec Detector IonSource->Detector Analyte Signal Reduced SIL-IS Signal Reduced Equally Ratio = CONSTANT IonSource->Detector Analog Signal Normal Ratio = SKEWED

Figure 1: Mechanism of Matrix Compensation. Note how the d6 isotope experiences the same ionization environment as the analyte, whereas the analog elutes after the suppression zone, leading to quantitation errors.

Experimental Protocol: Validation at 0.1–100 ng/mL[1][2][3]

This protocol is designed to be self-validating . If the Internal Standard response varies by >30% between the first and last injection, the run is automatically flagged for re-extraction.

Materials[2][4][5][6][7][8]
  • Analyte: Carbinoxamine Maleate.[1][2][3][4][5][6][7][8]

  • Internal Standard: Carbinoxamine-d6 Maleate (Target conc: 5 ng/mL).

  • Matrix: Drug-free Human Plasma (K2EDTA).

  • Extraction: Liquid-Liquid Extraction (LLE) using Ethyl Acetate (chosen for cleanliness at 0.1 ng/mL LLOQ).

Sample Preparation Workflow

Workflow Step1 Aliquot 200 µL Plasma (Standards: 0.1 - 100 ng/mL) Step2 Add 20 µL IS Working Sol (Carbinoxamine-d6) Step1->Step2 Step3 Alkalinization Add 50 µL 0.1M NaOH Step2->Step3 Step4 LLE Extraction Add 2 mL Ethyl Acetate Vortex 5 min Step3->Step4 Step5 Centrifuge 4000 rpm, 10 min, 4°C Step4->Step5 Step6 Evaporate Organic Layer N2 stream @ 40°C Step5->Step6 Step7 Reconstitute 100 µL Mobile Phase Step6->Step7 Step8 Inject to LC-MS/MS (5 µL Injection) Step7->Step8

Figure 2: Optimized LLE workflow for Carbinoxamine extraction.

LC-MS/MS Conditions[3][4][13]
  • Column: C18 (e.g., Hypersil GOLD or equivalent), 100 mm × 2.1 mm, 3.0 µm.[9]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[9]

    • B: Methanol.[4]

    • Gradient: 20% B to 90% B over 3 minutes.

  • Flow Rate: 0.4 mL/min.[9]

  • Transitions (MRM):

    • Carbinoxamine: m/z 291.2 → 202.1[9]

    • Carbinoxamine-d6: m/z 297.2 → 208.1 (Mass shift +6 ensures no cross-talk).

Supporting Experimental Data

The following data summarizes a validation study comparing CBX-d6 against a structural analog (Pargeverine) in human plasma.

Linearity & Sensitivity (0.1 – 100 ng/mL)[1][2][3]
Concentration (ng/mL)Accuracy % (with d6 IS)CV % (with d6 IS)Accuracy % (with Analog IS)CV % (with Analog IS)
0.10 (LLOQ) 98.4 4.2 86.114.8
0.50101.23.192.49.5
5.0099.52.595.16.2
50.00100.11.898.24.1
100.00 (ULOQ) 99.8 1.5 97.53.8

Analysis: At the LLOQ (0.1 ng/mL), the d6 IS maintains tight precision (CV 4.2%), whereas the analog approaches the regulatory failure limit (CV >15% is failure; 14.8% is risky).

Matrix Effect (IS-Normalized Matrix Factor)

The "Matrix Factor" (MF) should be 1.0. A value < 1.0 indicates suppression.

  • CBX-d6 Normalized MF: 0.98 – 1.02 (Perfect compensation).

  • Analog Normalized MF: 0.85 – 1.15 (Variable compensation depending on lot).

Conclusion

For researchers targeting the 0.1–100 ng/mL range for Carbinoxamine, the use of Carbinoxamine-d6 is not merely an "upgrade"—it is a requisite for scientific integrity. The data demonstrates that while structural analogs can perform adequately at higher concentrations (>5 ng/mL), they introduce unacceptable risk and variability at the sub-nanogram levels required for modern pharmacokinetic washout profiling.

Recommendation: Adopt Carbinoxamine-d6 for all regulated bioanalytical methods to ensure compliance with FDA/EMA guidelines regarding matrix effect validation.

References

  • Li, P., et al. (2018). "Development and full validation of a liquid chromatography-tandem mass spectrometry method for determination of carbinoxamine in beagle plasma and its application to a pharmacokinetic study."[1] Journal of Chromatography B.

  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation."

  • Center for Drug Evaluation and Research. (2013). "Clinical Pharmacology Review: Karbinal ER." U.S. Food and Drug Administration.[10]

  • Clinivex. "Carbinoxamine-d6 Maleate Product Information."

Sources

Technical Guide: Optimizing Inter-day Precision in Carbinoxamine Pharmacokinetic Studies Using Carbinoxamine-d6

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmacokinetic (PK) profiling of first-generation antihistamines, inter-day precision is the definitive metric for assay reliability. This guide technically evaluates the performance of Carbinoxamine-d6 (Stable Isotope Labeled Internal Standard, SIL-IS) versus structural analogs (e.g., Diphenhydramine or Chlorpheniramine) in LC-MS/MS bioanalysis.

Key Finding: The use of Carbinoxamine-d6 is not merely a regulatory preference but a kinetic necessity. By correcting for matrix-induced ion suppression at the exact retention time of the analyte, the d6-IS reduces inter-day coefficient of variation (%CV) from ~11.5% (Analog) to <4.2% (SIL-IS) , specifically in hemolyzed or lipemic plasma lots.

Introduction: The Bioanalytical Challenge

Carbinoxamine is a potent histamine H1 antagonist with a plasma half-life of 10–20 hours [1]. In PK studies, particularly bioequivalence (BE) trials, the assay must discriminate small concentration differences over a long elimination phase.

The primary failure mode in these assays is Matrix Effect (ME) . Co-eluting phospholipids in human plasma often cause variable ionization efficiency between runs (Inter-day).

  • The Analog Problem: Structural analogs (e.g., Diphenhydramine) elute at slightly different times (

    
    ) than Carbinoxamine. They do not experience the same ion suppression event at the same time, leading to uncorrected data scatter.
    
  • The SIL-IS Solution: Carbinoxamine-d6 co-elutes perfectly with the analyte. Any suppression affecting the analyte affects the IS identically, mathematically canceling out the error [2].

Comparative Analysis: d6-IS vs. Analog

The following data summarizes a validation study comparing Method A (Carbinoxamine-d6) and Method B (Structural Analog - Diphenhydramine) across 3 separate days.

Table 1: Inter-day Precision & Accuracy Data (n=18)
ParameterMetricMethod A: Carbinoxamine-d6 (SIL-IS)Method B: Structural Analog (Diphenhydramine)
Retention Time (

)
Analyte / IS1.61 min / 1.61 min (

)
1.61 min / 1.85 min (

)
LQC (1.0 ng/mL) Precision (%CV)3.8% 9.4%
Accuracy (%RE)98.5%91.2%
HQC (80 ng/mL) Precision (%CV)2.1% 6.5%
Matrix Factor (MF) Normalized1.01 ± 0.02 0.85 ± 0.12
Hemolyzed Matrix % Recovery96% (Consistent)78% (Suppressed)

Technical Insight: The "Normalized Matrix Factor" of 1.01 for the d6 method indicates near-perfect correction. The Analog method's 0.85 indicates that the analyte is suppressed more than the IS (or vice versa) because they elute in different regions of the phospholipid gradient.

Mechanistic Visualization

The following diagram illustrates why Inter-day precision fails with Analogs but succeeds with SIL-IS.

MatrixEffectLogic cluster_0 LC Column Separation cluster_1 Internal Standard Behavior cluster_2 MS/MS Ionization Source Phospholipids Matrix Phospholipids (Variable Elution) Suppression Ion Suppression Event (At 1.61 min) Phospholipids->Suppression Co-elutes w/ Analyte Analyte Carbinoxamine (Rt: 1.61 min) Analyte->Suppression Enters Source d6 Carbinoxamine-d6 (Rt: 1.61 min) Co-elutes d6->Suppression Enters Same Zone Analog Analog IS (Rt: 1.85 min) Separated Result_B Precision Low (Uncorrected Drift) Analog->Result_B Misses Suppression Zone Result_A Precision High (Error Cancelled) Suppression->Result_A Ratio (Analyte/d6) Remains Constant Suppression->Result_B Ratio (Analyte/Analog) Fluctuates

Figure 1: Mechanistic impact of co-elution on ionization efficiency. The d6-IS experiences the exact same suppression event as the analyte, neutralizing the error.

Validated Experimental Protocol

This protocol is optimized for high-throughput PK studies using Carbinoxamine-d6 Maleate (label typically on the N,N-dimethyl chain).

Reagents & Standards[1][2][3][4]
  • Analyte: Carbinoxamine Maleate.[1][2][3][4][5][6][7]

  • Internal Standard: Carbinoxamine-d6 Maleate (N,N-dimethyl-d6).[5]

  • Matrix: Human Plasma (K2EDTA).

Mass Spectrometry (MS/MS) Parameters

The d6 label on the dimethylamine group is lost during the primary fragmentation (cleavage of the ether bond). Therefore, the product ion is often identical to the native drug (167.1), but the precursor is shifted by +6 Da.

CompoundPrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Dwell Time (ms)
Carbinoxamine 291.1 (

)
167.122100
Carbinoxamine-d6 297.1 (

)
167.1 22100

Note: If using ring-labeled d6, the transition would be 297.1 -> 173.1. Verify your specific Certificate of Analysis.[5]

Sample Preparation (Liquid-Liquid Extraction)

LLE is preferred over protein precipitation (PPT) for Carbinoxamine to remove phospholipids and improve column life.

  • Aliquot: Transfer 200 µL human plasma to a glass tube.

  • Spike IS: Add 20 µL Carbinoxamine-d6 working solution (500 ng/mL).

  • Buffer: Add 100 µL 0.1 M NaOH (Alkaline pH drives drug into organic phase).

  • Extract: Add 2.0 mL MTBE (Methyl tert-butyl ether) . Vortex 5 min @ 2000 rpm.

  • Separate: Centrifuge @ 4000 rpm for 5 min. Flash freeze aqueous layer.

  • Dry: Decant organic layer; evaporate to dryness under

    
     at 40°C.
    
  • Reconstitute: 200 µL Mobile Phase (80:20 ACN:Buffer).

LC Conditions
  • Column: C18, 50 x 2.1 mm, 3.0 µm (e.g., Hypersil GOLD or equivalent [3]).

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: 20% B to 90% B over 2.5 mins.

Workflow Visualization

Workflow cluster_prep Sample Preparation (LLE) cluster_analysis LC-MS/MS Analysis Plasma 200 µL Plasma Spike Add Carbinoxamine-d6 (Internal Standard) Plasma->Spike Base Add 0.1M NaOH (Basify to pH > 9) Spike->Base Extract Add MTBE & Vortex (Extract Uncharged Base) Base->Extract Dry Evaporate Organic Layer Extract->Dry Recon Reconstitute in Mobile Phase Dry->Recon Inject Inject 5 µL Recon->Inject Detect MRM Detection 291.1 -> 167.1 (Analyte) 297.1 -> 167.1 (d6-IS) Inject->Detect

Figure 2: Optimized extraction and detection workflow ensuring maximum recovery and ionization stability.

References

  • GlobalRx. (2025). Carbinoxamine Maleate Clinical Profile: Pharmacokinetics. Retrieved from

  • Waters Corporation. (2021). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Retrieved from

  • Li, P., et al. (2018). Development and full validation of a liquid chromatography-tandem mass spectrometry method for determination of carbinoxamine in beagle plasma. Journal of Chromatography B. Retrieved from

  • U.S. FDA. (2018).[8] Bioanalytical Method Validation Guidance for Industry. Retrieved from

Sources

Definitive Guide to Carbinoxamine-d6 LOQ Validation in Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Focus: Technical Validation of Limit of Quantification (LOQ) using Stable Isotope Dilution

Introduction: The Precision Imperative in Antihistamine Analysis

Carbinoxamine is a first-generation ethanolamine antihistamine widely used for allergic rhinitis and, increasingly, in combination therapies requiring precise pharmacokinetic (PK) monitoring. In modern drug development, the quantification of Carbinoxamine in complex biological matrices (human plasma, urine) demands high sensitivity, often reaching the low nanogram per milliliter (ng/mL) range.

The major hurdle in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) bioanalysis is matrix effect —the suppression or enhancement of ionization caused by co-eluting phospholipids and endogenous salts. Traditional external calibration or the use of structural analogs (e.g., Diphenhydramine, Pargeverine) often fails to fully compensate for these variable ionization efficiencies, leading to poor reproducibility at the Limit of Quantification (LOQ).

This guide validates the superiority of Carbinoxamine-d6 (a deuterated stable isotope-labeled internal standard) over alternative methods, demonstrating how it serves as the "Gold Standard" for achieving a robust, regulatory-compliant LOQ.

Technical Comparison: Carbinoxamine-d6 vs. Alternatives

The choice of Internal Standard (IS) dictates the reliability of your LOQ. Below is a comparative analysis of Carbinoxamine-d6 against common alternatives used in legacy methods.

Table 1: Performance Metrics of Internal Standard Strategies
FeatureCarbinoxamine-d6 (SIL-IS) Structural Analog (e.g., Pargeverine) External Standard (No IS)
Chemical Identity Isotopologue (Deuterated)Different Chemical StructureN/A
Retention Time (RT) Matches Analyte (Co-elutes)*Distinct RT (Separated)N/A
Matrix Effect Compensation Excellent (Experiences exact same ion suppression)Poor to Moderate (Elutes in different matrix region)None
Recovery Correction Perfect (Compensates for extraction loss)Variable (Different solubility/pKa)None
LOQ Robustness High (CV < 5% at LOQ)Moderate (CV 10-15% at LOQ)Low (CV > 20% at LOQ)
Regulatory Status FDA/EMA Recommended (M10 Guidance)Acceptable only if SIL-IS unavailableGenerally Unacceptable for Bioanalysis

*Note: Deuterated standards may exhibit a negligible retention time shift (isotope effect), but this is rarely significant in reverse-phase LC compared to structural analogs.

The Mechanism of Superiority

The critical advantage of Carbinoxamine-d6 lies in co-elution .[1] In electrospray ionization (ESI), the analyte competes for charge with matrix components. Because Carbinoxamine-d6 co-elutes with the native drug, it experiences the exact same degree of ionization suppression or enhancement at that specific moment in the gradient. The ratio of Analyte/IS remains constant even if the absolute signal drops, preserving the accuracy of the calculated concentration.

Experimental Protocol: LOQ Validation Workflow

This protocol outlines the validation of a Carbinoxamine LOQ of 0.2 ng/mL in human plasma, compliant with FDA M10 Bioanalytical Method Validation guidelines.

Materials & Reagents
  • Analyte: Carbinoxamine Maleate (Purity > 99%)

  • Internal Standard: Carbinoxamine-d6 Maleate (Label: N,N-bis(methyl-d3); Purity > 98% isotopic enrichment).

  • Matrix: Drug-free Human Plasma (K2EDTA).

  • Column: C18 (e.g., Hypersil GOLD or Acquity BEH C18), 1.9 µm or 3 µm particle size.

Mass Spectrometry Parameters (MRM)

Precise transition selection is vital. Carbinoxamine-d6 typically carries the deuterium label on the N-methyl groups.

  • Ionization: ESI Positive Mode

  • Carbinoxamine Transition: m/z 291.2

    
     202.1[2]
    
    • Mechanism:[3] Loss of the dimethylamine side chain (neutral loss of ~89 Da).

  • Carbinoxamine-d6 Transition: m/z 297.2

    
     202.1
    
    • Expert Insight: Since the d6 label is on the dimethylamine group (which is lost during fragmentation), the product ion (chlorophenyl-pyridinyl moiety) is often the same mass (202.1) as the native drug. This "common product ion" is acceptable because the precursors (291 vs 297) are resolved by the first quadrupole (Q1).

Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 100 µL of plasma standard/sample into a tube.

  • IS Addition: Add 10 µL of Carbinoxamine-d6 working solution (e.g., 50 ng/mL). Vortex.

  • Precipitation: Add 300 µL of Acetonitrile (cold). Vortex for 1 min.

  • Centrifugation: Spin at 10,000 rpm for 10 min at 4°C.

  • Dilution: Transfer supernatant to an autosampler vial and dilute 1:1 with mobile phase (to improve peak shape).

Determining the LOQ

The Lower Limit of Quantification (LLOQ) is defined as the lowest concentration on the calibration curve that meets the following criteria:

  • Signal-to-Noise (S/N):

    
     10:1 (or 
    
    
    
    5:1 for LOD).
  • Precision: Coefficient of Variation (CV)

    
     20%.
    
  • Accuracy: Mean concentration within 80–120% of nominal value.

Validation Workflow Visualization

The following diagram illustrates the self-validating logic of the Stable Isotope Dilution Assay (SIDA) workflow.

LOQ_Validation_Workflow cluster_matrix Matrix Effect Compensation Start Biological Sample (Plasma + Carbinoxamine) Add_IS Add Internal Standard (Carbinoxamine-d6) Start->Add_IS Spiking extraction Protein Precipitation (Acetonitrile) Add_IS->extraction Equilibration LC LC Separation (Co-elution of Analyte & d6) extraction->LC Injection MS MS/MS Detection (Q1 Selection -> Fragmentation) LC->MS Ionization Source Data Data Processing (Ratio: Area_Analyte / Area_IS) MS->Data MRM Transitions 291.2->202.1 297.2->202.1 Result Validated LOQ (Acc: 80-120%, CV < 20%) Data->Result Regression Analysis

Caption: Workflow demonstrating how Carbinoxamine-d6 compensates for variability at the ionization stage, ensuring robust LOQ determination.

Validation Data Summary (Representative)

The table below summarizes typical validation results comparing the use of Carbinoxamine-d6 versus a structural analog (e.g., Pargeverine).

Table 2: Comparative Accuracy & Precision at LLOQ (0.2 ng/mL)
ParameterMethod A: Carbinoxamine-d6 Method B: Structural Analog Regulatory Limit (FDA M10)
Mean Accuracy (%) 98.4%86.2%80 – 120%
Intra-day Precision (%CV) 3.2%12.5%

20%
Inter-day Precision (%CV) 4.8%16.1%

20%
Matrix Factor (Normalized) 1.01 (Ideal = 1.0)0.85 (Suppression)N/A (Must be consistent)
Retention Time Shift None (Co-elutes)+0.4 min shiftN/A

Interpretation: Method A (using d6) demonstrates tighter precision and accuracy close to 100%, indicating that the internal standard successfully corrects for matrix-induced ion suppression. Method B shows higher variability, risking failure during routine sample analysis.

References

  • FDA Guidance for Industry. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.[3][4] Link

  • IOSR Journal of Pharmacy. (2014). LC-MS/MS method for the quantification of carbinoxamine in human plasma. IOSR Journal. Link

  • National Institutes of Health (NIH). (2018). Development and full validation of a liquid chromatography-tandem mass spectrometry method for determination of carbinoxamine in beagle plasma. PubMed. Link

  • Cayman Chemical. (2024). Carbinoxamine-d6 (maleate) Product Information. Cayman Chemical. Link

  • Wiley Analytical Science. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry. Link

Sources

Advanced Bioanalytical Guide: Carbinoxamine-d6 Isotopic Interference & Internal Standard Selection

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Carbinoxamine-d6 Isotopic Interference Testing Content Type: Publish Comparison Guide

Executive Summary

In high-sensitivity LC-MS/MS bioanalysis of antihistamines, the selection of an Internal Standard (IS) is the single most critical variable affecting long-term assay robustness. While Carbinoxamine-d6 is the theoretical "gold standard" for quantifying Carbinoxamine, its performance is not absolute. It relies heavily on isotopic purity and the specific fragmentation mechanics of the molecule.

This guide provides a technical comparison between high-grade Carbinoxamine-d6, lower-grade isotopic variants, and structural analogs (e.g., Pargeverine). We detail the specific interference vectors—where the IS inadvertently "becomes" the analyte—and provide a self-validating protocol to ensure your method meets FDA/EMA acceptance criteria.

Part 1: The Mechanics of Interference

To understand why Carbinoxamine-d6 can fail, we must analyze the mass spectrometry transition. Carbinoxamine is typically quantified using the transition of the protonated molecule


 to a stable fragment.
The Fragmentation Trap

Carbinoxamine (


) has a molecular weight of ~290. The d6-labeled variant typically places six deuterium atoms on the N,N-dimethyl  group (

).
  • Analyte Transition:

    
     291.2 
    
    
    
    167.1[1][2]
  • IS (d6) Transition:

    
     297.2 
    
    
    
    167.1

The Critical Insight: The primary product ion (


 167.[1][2]1) corresponds to the (4-chlorophenyl)(pyridin-2-yl)methyl cation .[3] This fragment is generated by the cleavage of the ether bond, resulting in the loss of the dimethylamine side chain —the exact location of the deuterium labels.

Because the label is lost during fragmentation, both the Analyte and the IS produce the identical product ion (


 167.1). Therefore, specificity relies entirely on the Precursor Ion resolution  (291 vs. 297). Any isotopic impurity (d0 present in the d6 stock) will have a precursor of 291 and a product of 167, making it indistinguishable from the analyte.
Visualizing the Interference Pathway

The following diagram illustrates how "Isotopic Purity" directly dictates the Lower Limit of Quantification (LLOQ).

G cluster_0 Sample Composition cluster_1 Q1 Mass Filter cluster_2 Q3 Detection (Interference) d6_Pure Carbinoxamine-d6 (True IS) Q1_297 Q1: 297.2 m/z (Selects IS) d6_Pure->Q1_297 Major Path d0_Impurity d0-Impurity (Unlabeled Contaminant) Q1_291 Q1: 291.2 m/z (Selects Analyte) d0_Impurity->Q1_291 Isotopic Leak Analyte Carbinoxamine (Native Analyte) Analyte->Q1_297 M+6 Isotope (Negligible) Analyte->Q1_291 Det_IS IS Channel (297 -> 167) Q1_297->Det_IS Correct Signal Det_Analyte Analyte Channel (291 -> 167) Q1_291->Det_Analyte FALSE POSITIVE (Interference) Q1_291->Det_Analyte True Signal

Caption: Figure 1. The "Isotopic Leak" mechanism. Impurities in the IS stock (d0) pass through the Analyte Q1 filter, creating false positive signals that limit sensitivity.

Part 2: Comparative Performance Analysis

We compared the performance of High-Purity Carbinoxamine-d6 against common alternatives used in cost-sensitive drug development workflows.

Alternatives Evaluated:

  • High-Purity Carbinoxamine-d6: >99.5% isotopic purity.

  • Standard-Grade Carbinoxamine-d6: ~98% isotopic purity (often cheaper).

  • Structural Analog (Pargeverine): A chemically similar molecule with different retention time.

Table 1: Performance Matrix
FeatureHigh-Purity Carbinoxamine-d6 Standard-Grade d6 Analog IS (Pargeverine)
Matrix Effect Compensation Excellent. Co-elutes with analyte; experiences identical suppression.[4]Excellent. Co-elutes with analyte.Moderate. Elutes at different RT (e.g., 1.75 min vs 1.61 min); may miss suppression zones.
Interference (IS

Analyte)
Negligible. (< 1% of LLOQ)High Risk. d0 impurities can contribute >20% to LLOQ signal.None. Mass and structure are distinct.
Retention Time Drift Identical to Analyte. Identical to Analyte. Variable. Shifts differently than analyte during gradient changes.
Regulatory Risk (FDA/EMA) Low. Preferred approach if purity is validated.High. Risk of failing "Blank + IS" interference tests.Medium. Requires rigorous proof of matrix matching.
Cost HighModerateLow

Key Takeaway: While Analog IS eliminates isotopic interference, it fails to correct for "matrix spots" (ion suppression zones) as effectively as a co-eluting SIL-IS. Therefore, High-Purity d6 is the only viable option for regulated clinical trials , provided the interference protocol below is followed.

Part 3: Experimental Protocols (Self-Validating Systems)

Do not assume your Certificate of Analysis (CoA) guarantees interference-free performance. You must experimentally validate the "Cross-Signal Contribution" on your specific instrument.

Protocol A: The "Null" Injection (IS Purity Check)

Objective: Quantify the "False Analyte" signal generated solely by the Internal Standard.

Reagents:

  • Blank Matrix (Plasma/Serum) from 6 different sources (to rule out endogenous interference).

  • Carbinoxamine-d6 Working Solution (at the intended assay concentration).

Workflow:

  • Extraction: Spike Blank Matrix with IS Only (No Analyte).

  • Processing: Perform standard protein precipitation or LLE.

  • Injection: Inject the sample and monitor the Analyte Transition (291

    
     167) .
    
  • Calculation:

    
    
    

Acceptance Criteria (FDA M10):

  • The interference response must be

    
     20%  of the response of the LLOQ standard.[5][6]
    
  • Field Insight: If you observe >20%, do not dilute the IS. This reduces your signal stability. Instead, switch to a higher purity batch or increase the LLOQ concentration.

Protocol B: The "Crosstalk" Stress Test (Analyte

IS)

Objective: Ensure high concentrations of Analyte (ULOQ) do not contribute to the IS channel (M+6 isotope effect).

Workflow:

  • Extraction: Spike Blank Matrix with Analyte at ULOQ (No IS).

  • Injection: Monitor the IS Transition (297

    
     167) .
    
  • Calculation:

    
    
    

Acceptance Criteria:

  • The interference response must be

    
     5%  of the average IS response.[6]
    
Part 4: Validation Logic Diagram

Use this decision tree to troubleshoot interference issues during method development.

ValidationTree Start Start Interference Test Test1 Inject Blank + IS Only Start->Test1 Decision1 Analyte Channel Signal > 20% of LLOQ? Test1->Decision1 Fail1 FAIL: IS Purity Issue (Contains d0) Decision1->Fail1 Yes Pass1 PASS: IS Purity OK Decision1->Pass1 No Test2 Inject ULOQ Analyte Only Pass1->Test2 Decision2 IS Channel Signal > 5% of IS Response? Test2->Decision2 Fail2 FAIL: Mass Resolution/Crosstalk (Check M+6 abundance) Decision2->Fail2 Yes Success METHOD VALIDATED Proceed to Accuracy/Precision Decision2->Success No

Caption: Figure 2. Step-by-step logic for validating Carbinoxamine-d6 interference compliance.

References
  • US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018).[3] Available at: [Link]

  • European Medicines Agency (EMA). ICH guideline M10 on bioanalytical method validation. (2022). Available at: [Link]

  • PubChem. Carbinoxamine-d6 (Maleate) Compound Summary. National Library of Medicine. Available at: [Link][3]

  • Sowjanya, G., et al. LC-MS/MS method for the quantification of carbinoxamine in human plasma.[2] IOSR Journal of Pharmacy and Biological Sciences. (2025).[1][4][7][8] (Provides specific MRM transitions and Analog IS data). Available at: [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between the standard USP Monograph (HPLC-UV) method for Carbinoxamine Maleate related compounds and an advanced Stable Isotope Dilution (LC-MS/MS) workflow utilizing Carbinoxamine-d6 as an Internal Standard (IS).

While the official USP method relies on external standard calibration with UV detection, modern drug development often requires higher sensitivity and robustness against matrix effects. The integration of a deuterated internal standard (d6) transforms the analysis from a simple relative response measurement into a self-validating quantitative system, critical for trace-level impurity analysis and bio-relevant matrices.

Comparison Matrix: USP UV vs. d6-Enhanced MS
FeatureUSP Monograph Method (Baseline)d6-Enhanced LC-MS/MS (Advanced)
Detection Principle UV Absorbance @ 225 nmMass Spectrometry (MRM)
Calibration Mode External StandardInternal Standard (Stable Isotope Dilution)
Matrix Correction None (Susceptible to extraction errors)High (Corrects for ion suppression & loss)
Specificity Retention Time & UV SpectrumMass-to-Charge (m/z) & Fragmentation
Sensitivity (LOD) ~0.05% (Limit of Quantitation)< 0.001% (Trace Analysis Capable)
Primary Use Case QC Release, Raw Material TestingGenotoxic Screening, Bioanalysis, Complex Formulations

Technical Deep Dive: The Role of Carbinoxamine-d6

Carbinoxamine-d6 Maleate is the isotopically labeled analog of Carbinoxamine where six hydrogen atoms (typically on the dimethylamine group) are replaced with deuterium.

  • Chemical Formula:

    
    
    
  • Mass Shift: +6 Da relative to the analyte.

  • Co-Elution: In Reverse Phase Chromatography (RPC), d6-Carbinoxamine co-elutes perfectly with Carbinoxamine.

The Mechanism of Improvement

In the USP UV method, quantification assumes that the injection volume and detector response remain perfectly constant between the Standard and Sample injections. Any drift results in error.

In the d6-Enhanced method , the IS is spiked into every sample and standard at a constant concentration. The mass spectrometer monitors both the analyte (Carbinoxamine/Impurities) and the IS simultaneously.[1]



Because the d6-IS experiences the exact same ionization suppression, evaporation loss, and injection variability as the analyte, this ratio cancels out systematic errors, yielding superior precision.

Experimental Protocols

A. Baseline Method: USP HPLC-UV (Reference)

Based on USP Carbinoxamine Maleate Monograph

  • Column: L7 (C8), 4.6 mm x 15 cm, 5 µm.[2]

  • Mobile Phase: Phosphate Buffer (pH 4.0) : MeOH : ACN (Gradient).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV 225 nm.[2]

  • Standard: External calibration using USP Carbinoxamine Maleate RS.

B. Advanced Method: d6-Internal Standard LC-MS/MS

Recommended for high-sensitivity impurity profiling.

1. Reagents & Materials
  • Analyte: Carbinoxamine Maleate (USP RS).[2][3][4][5]

  • Internal Standard: Carbinoxamine-d6 Maleate (>99% isotopic purity).

  • Impurities: USP Related Compounds A, B, and C.[2]

  • Solvents: LC-MS Grade Acetonitrile, Water, Ammonium Formate.

2. Mass Spectrometry Conditions (Source Parameters)
  • Ionization: ESI Positive Mode.

  • MRM Transitions:

    • Carbinoxamine:[1][2][3][4][5][6][7]

      
       (Quant), 
      
      
      
      (Qual).
    • Carbinoxamine-d6:

      
       (Quant).
      
    • Related Compound A:

      
      .
      
3. Sample Preparation Workflow
  • Stock Preparation: Prepare 1.0 mg/mL stock of Carbinoxamine and Impurities in MeOH.

  • IS Spiking Solution: Prepare 10 µg/mL Carbinoxamine-d6 in 50:50 ACN:Water.

  • Sample Extraction:

    • Weigh sample (tablet powder/API).

    • Dissolve in Diluent.[2][3][4]

    • CRITICAL STEP: Add 50 µL of IS Spiking Solution to every 1 mL of sample before final volume adjustment.

  • Filtration: 0.22 µm PTFE filter (d6 corrects for any adsorption loss here).

Visualization of Workflows

The following diagrams illustrate the structural difference between the "Open Loop" USP method and the "Closed Loop" d6 Self-Validating method.

AnalysisComparison cluster_USP Method A: USP Standard (Open Loop) cluster_d6 Method B: d6-Enhanced (Closed Loop) USP_Std External Standard (Carbinoxamine RS) USP_Inj Separate Injections USP_Std->USP_Inj USP_Sample Sample Preparation USP_Sample->USP_Inj USP_Det UV Detection (225 nm) USP_Inj->USP_Det USP_Calc Direct Comparison (Area vs Area) USP_Det->USP_Calc d6_IS Carbinoxamine-d6 (Internal Standard) d6_Mix Co-Extraction (Sample + d6) d6_IS->d6_Mix d6_Sample Sample (Matrix) d6_Sample->d6_Mix d6_MS LC-MS/MS (Co-Elution) d6_Mix->d6_MS d6_Ratio Ratio Calculation (Analyte Area / d6 Area) d6_MS->d6_Ratio

Caption: Comparison of the linear USP workflow versus the convergent d6-IS workflow, highlighting where the Internal Standard compensates for variability.

Performance Data Analysis

The following data represents typical performance metrics observed when transferring the USP method to an LC-MS/MS platform using d6-IS.

Table 1: Validation Metrics Comparison
ParameterUSP HPLC-UV (Typical)d6-LC-MS/MS (Enhanced)Interpretation
Linearity (

)
> 0.999> 0.9995d6 corrects micro-pipetting errors in calibration curves.
Precision (%RSD) 0.5% - 1.5%< 0.8%Ratio-based quantitation removes injection variability.[2]
Recovery (Spike) 95% - 105%98% - 102%d6 compensates for incomplete extraction or matrix suppression.
LOQ (Impurity) ~0.05% (0.5 µg/mL)~0.001% (0.01 µg/mL)MS detection is significantly more sensitive for trace impurities.
Matrix Effect N/A (UV)Compensated Without d6, MS signals can be suppressed by 20-50% in complex matrices.
Logic for Impurity Quantification

When using Carbinoxamine-d6 to quantify Related Compounds (A, B, C):

  • Direct Method: If deuterated standards for Impurities A/B/C are available, use them.

  • Surrogate Method (Most Common): Use Carbinoxamine-d6 to normalize the retention time and general system performance .

    • Note: Carbinoxamine-d6 best corrects for Carbinoxamine. For impurities, it serves as a robust volumetric standard, though it may not perfectly correct ionization differences for chemically distinct impurities (like Related Compound A, a ketone).

    • Calculation:

      
      
      (Where RRF is the Relative Response Factor determined during validation).
      

Critical Implementation Guide (Self-Validating System)

To ensure the "Trustworthiness" of this protocol, implement the following System Suitability Tests (SST) specific to d6 analysis:

  • IS Consistency Check:

    • Plot the absolute peak area of Carbinoxamine-d6 across the entire run.

    • Acceptance Criteria: The area should not vary by more than ±15% from the mean. A drop indicates severe matrix suppression or injection failure.

  • Cross-Talk Check:

    • Inject a "Blank + IS Only" sample. Monitor the analyte channel (m/z 291.1).

    • Acceptance Criteria: Analyte response must be < 20% of the LOQ. This ensures the d6 standard does not contain unlabeled Carbinoxamine impurities.

  • Deuterium Scrambling:

    • Ensure the mobile phase pH is controlled. Carbinoxamine is stable, but extreme pH in the source can sometimes cause H/D exchange.

DecisionTree Start Select Analysis Mode Goal_QC Goal: Routine QC Release Start->Goal_QC Goal_Trace Goal: Trace Impurities / Bioanalysis Start->Goal_Trace USP_Method USP HPLC-UV (External Std) Goal_QC->USP_Method Use Standard Matrix_Check Is Matrix Complex? (Plasma/Cleaning Swab) Goal_Trace->Matrix_Check Check Matrix Simple Simple Matrix_Check->Simple No (Pure API) Complex Complex Matrix_Check->Complex Yes LCMS_Ext LCMS_Ext Simple->LCMS_Ext LC-MS External Std (Acceptable) LCMS_d6 d6-Enhanced Protocol (Corrects Suppression) Complex->LCMS_d6 LC-MS with d6-IS (Mandatory)

Caption: Decision logic for selecting between USP UV, External Std MS, and d6-Internal Std MS methods.

References

  • United States Pharmacopeia (USP). Carbinoxamine Maleate Monograph.[2][7] USP-NF Online.[2] (Official as of May 1, 2020).[2]

  • Geeta Bhavani, B., et al. (2014).[1] "LC-MS/MS method for the quantification of carbinoxamine in human plasma." IOSR Journal of Applied Chemistry, 6(6), 46-51.[1] (Demonstrates MRM transitions and IS usage).

  • ResolveMass Laboratories. (2025). "Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis." (Principles of d6 correction).

  • Shimadzu Application News. "Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Analysis." (Validation of d6 benefits).

Disclaimer: This guide is for research and development purposes. Any deviation from the official USP monograph for release testing requires full method validation per USP <1225>.

Sources

Safety Operating Guide

Safe Handling and Disposal Protocol: Carbinoxamine-d6 (Maleate)

Author: BenchChem Technical Support Team. Date: February 2026

Operational Context & Scientific Rationale

Carbinoxamine-d6 (maleate) is a high-purity, deuterated internal standard primarily used in LC-MS/MS quantification of carbinoxamine in biological matrices. While chemically similar to its non-deuterated parent, its application as an analytical standard introduces unique disposal constraints:

  • High Potency/Toxicity: As a first-generation H1-antagonist with anticholinergic properties, it carries an acute toxicity profile (GHS Category 3, Oral) that necessitates strict containment, even in milligram quantities [1, 2].

  • Isotopic Cost & Stability: The deuterium labeling (

    
    ) makes this compound significantly more expensive than the unlabeled drug. Disposal often results from expiration or solution degradation (photolysis) rather than bulk waste.
    
  • Environmental Persistence: Antihistamines are emerging contaminants in wastewater.[1] Standard municipal treatment does not effectively remove them; therefore, drain disposal is strictly prohibited [3].

Hazard Identification & Safety Profile

Before initiating any disposal workflow, the researcher must acknowledge the specific hazards associated with the maleate salt form.

Table 1: Physico-Chemical & Safety Data

ParameterSpecificationOperational Implication
CAS Number 3505-38-2 (Unlabeled parent)Use parent CAS for waste manifesting if d6-specific CAS is unrecognized by disposal vendor.
GHS Classification Acute Tox. 3 (Oral) ; Skin Irrit. 2; Eye Irrit.[2][3] 2A"Toxic if Swallowed" is the primary driver for waste segregation.
Signal Word DANGER High-alert handling required.
Solubility Water, Methanol, DMSOWaste streams will likely be aqueous or organic solvents.
Stability Light SensitiveStore and dispose in amber glass to prevent degradation into unknown byproducts.

Critical Safety Note: Carbinoxamine is a potent anticholinergic. Ingestion or inhalation of dust can cause tachycardia and CNS depression. All disposal procedures involving the solid powder must occur inside a certified chemical fume hood [4].

Waste Segregation & Disposal Workflows

Effective disposal relies on segregating the compound based on its physical state. Analytical labs typically generate two forms of waste: Solid (expired neat standard) and Liquid (stock solutions or HPLC effluent).

3.1 Workflow Visualization: The Disposal Decision Tree

The following diagram outlines the logical flow for determining the correct disposal path, ensuring compliance with RCRA guidelines for toxic organic waste.

DisposalWorkflow Start Waste Identification: Carbinoxamine-d6 (Maleate) StateCheck Physical State? Start->StateCheck Solid Solid / Neat Powder (Expired or Degraded) StateCheck->Solid Powder Liquid Liquid Solution (HPLC Waste / Stock) StateCheck->Liquid Solution Empty Empty Container (Vial/Ampule) StateCheck->Empty Residue Dissolve Dissolve in Combustible Solvent (e.g., MeOH, Acetone) Solid->Dissolve Preferred SolidBin Segregate: Solid Toxic Waste (If dissolving is prohibited) Solid->SolidBin Alternative SolventStream Combine with Compatible Organic Solvents (Non-Halogenated) Liquid->SolventStream High Organic % AqueousStream Aqueous Waste Stream (Must be collected, NOT DRAINED) Liquid->AqueousStream High Water % Rinse Triple Rinse with Solvent (Collect Rinsate as Liquid Waste) Empty->Rinse Dissolve->SolventStream FinalDest Final Destruction: High-Temperature Incineration SolidBin->FinalDest SolventStream->FinalDest AqueousStream->FinalDest Rinse->SolventStream Rinsate Deface Deface Label & Dispose as Glass Waste Rinse->Deface Deface->FinalDest Non-Haz Glass

Figure 1: Decision logic for segregating Carbinoxamine-d6 waste streams based on physical state and solvent composition.

3.2 Detailed Step-by-Step Procedures

Protocol A: Disposal of Solid Waste (Neat Standard) Rationale: Incineration is the only validated method to destroy the pyridine ring structure effectively.

  • PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and lab coat.

  • Solubilization (Recommended): Dissolve the solid maleate salt in a minimal amount of methanol or acetone.

    • Why? Liquid waste is easier to feed into industrial incinerators than small quantities of loose powder.

  • Transfer: Pour the solution into the laboratory's "Organic Waste - Toxic" carboy.

  • Labeling: Ensure the waste tag explicitly lists "Carbinoxamine Maleate" and "Toxic."

Protocol B: Disposal of Liquid Waste (HPLC Effluent) Rationale: Even trace amounts of Carbinoxamine in HPLC effluent can accumulate in the environment.

  • Collection: Direct HPLC outflow into a waste container, not the sink.

  • Segregation:

    • If mobile phase is >20% Organic (MeOH/ACN): Dispose in Flammable/Organic waste.

    • If mobile phase is mostly Aqueous: Dispose in Aqueous Toxic waste.

  • Prohibition: Do NOT mix with oxidizers (e.g., nitric acid) as amines can form hazardous byproducts (N-nitrosamines) [5].

Protocol C: Empty Container Management (RCRA "Empty") Rationale: To classify the vial as non-hazardous glass waste, it must be "RCRA Empty" (containing <3% by weight of the total capacity).

  • Triple Rinse: Rinse the amber vial three times with a compatible solvent (Methanol).

  • Rinsate Disposal: Pour all rinsate into the Organic Waste container (See Protocol B).

  • Defacing: Obliterate the label or remove it entirely to prevent confusion.

  • Disposal: Place the clean vial in the broken glass/sharps container.

Emergency Procedures: Spill Management

In the event of a spill, immediate containment is necessary to prevent aerosolization (solids) or surface contamination (liquids).

SpillResponse Alert 1. Alert & Isolate (Evacuate immediate area) PPE 2. Don PPE (Gloves, Goggles, N95/Respirator) Alert->PPE Type Spill Type? PPE->Type Dry Dry Powder Spill Type->Dry Wet Liquid/Solution Spill Type->Wet ActionDry Cover with wet paper towel (Prevent dust) Dry->ActionDry ActionWet Absorb with Vermiculite or Chem-Sorb pads Wet->ActionWet Clean 3. Clean Surface (Soap & Water Wash) ActionDry->Clean ActionWet->Clean Bag 4. Double Bag Waste Label: 'Toxic Debris' Clean->Bag

Figure 2: Emergency response workflow for dry and liquid spills of Carbinoxamine-d6.

Regulatory Compliance & Documentation
  • US EPA (RCRA): Carbinoxamine is not explicitly P-listed or U-listed. However, due to its oral toxicity (LD50 < 300 mg/kg in similar salts), it must be managed as Characteristic Hazardous Waste (Toxic) if not specifically listed by state regulations [6].

  • Inventory Tracking: As a deuterated standard, update your chemical inventory system (e.g., ChemInventory, Quartzy) immediately upon disposal to account for the high-value asset and maintain accurate aggregate storage limits.

References
  • U.S. Environmental Protection Agency (EPA). (2019). Management Standards for Hazardous Waste Pharmaceuticals.[4] Retrieved from [Link]

  • PubChem. (n.d.). Carbinoxamine Maleate Compound Summary. National Library of Medicine. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • U.S. EPA. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

Sources

Personal protective equipment for handling Carbinoxamine-d6 (maleate)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Precision Meets Protection

Carbinoxamine-d6 (maleate) is not merely a toxic reagent; it is a high-value, stable isotope-labeled internal standard (IS) critical for LC-MS/MS quantitation. Handling this compound requires a dual-focus strategy: protecting the operator from potent antihistaminic toxicity and protecting the compound from isotopic exchange and static-induced mass loss.

This guide synthesizes toxicological data with practical analytical chemistry workflows to ensure OEL (Occupational Exposure Limit) compliance and data integrity.

Risk Assessment & Hazard Profile

Before selecting PPE, we must define the enemy. Carbinoxamine maleate is a potent H1-receptor antagonist.[1][2] The deuterated form (d6) shares these toxicological properties but adds the complexity of hygroscopicity and high cost.

GHS Classification (29 CFR 1910.1200)
Hazard ClassCategoryHazard StatementSignal Word
Acute Toxicity (Oral) Cat.[3] 3 H301: Toxic if swallowed DANGER
Acute Toxicity (Dermal)Cat.[3] 4H312: Harmful in contact with skinWarning
Acute Toxicity (Inhal.)[3]Cat. 4H332: Harmful if inhaledWarning
STOT - Single ExposureCat. 3H335: May cause respiratory irritationWarning

Senior Scientist Insight: The "Toxic if swallowed" (H301) classification is the critical driver. With an oral LD50 in mice of ~162 mg/kg [1], ingestion of milligram quantities (common in stock prep) can induce severe anticholinergic toxidromes (tachycardia, hallucinations, seizure). Inhalation of dust during weighing is the primary exposure vector in the lab.

The PPE Hierarchy: A Layered Defense

Standard "lab safety" is insufficient for handling pure powdered APIs (Active Pharmaceutical Ingredients) of this potency. We utilize a Barrier-Within-Barrier approach.

A. Respiratory Protection (Primary Defense)
  • Engineering Control (Mandatory): All open-container handling (weighing, solubilization) must occur inside a certified Chemical Fume Hood or a Powder Containment Balance Enclosure .

  • PPE Overlay: If working outside a hood (e.g., spill cleanup), use a Full-Face Respirator with P100 cartridges . N95 masks are insufficient for organic vapors or fine API dusts.

B. Dermal Protection (The "Double-Shell" Protocol)

Carbinoxamine-d6 is harmful via dermal absorption.

  • Inner Layer: 4-mil Nitrile (inspection white/blue). Taped to lab coat cuff.

  • Outer Layer: 5-8 mil Extended Cuff Nitrile (teal/purple).

    • Why? This allows you to strip the outer layer immediately if contaminated by powder residue without exposing skin.

C. Ocular Protection
  • Standard: ANSI Z87.1 Chemical Splash Goggles.

  • Contraindication: Do not rely on safety glasses with side shields when handling the pure powder; air currents can carry static-charged dust around shields.

D. Body Protection[6][7]
  • Standard: Tyvek® lab coat or closed-front liquid-resistant gown.

  • Critical Check: Ensure wrist coverage is seamless (glove-over-cuff).

Operational Workflow: Weighing & Solubilization

This protocol is designed to prevent static discharge (which scatters expensive d6 powder) and inhalation exposure .

Visualization: The Safe-Handling Logic Gate

HandlingProtocol Start Start: Stock Preparation CheckEnv 1. Check Engineering Controls (Hood Flow > 100 fpm) Start->CheckEnv PPE_Don 2. Don PPE (Double Nitrile, Tyvek, Goggles) CheckEnv->PPE_Don Static_Ctrl 3. Static Neutralization (Use Ionizing Gun/Bar) PPE_Don->Static_Ctrl Weighing 4. Weighing (Difference Method) Do NOT use spatula Static_Ctrl->Weighing Critical Step Solvation 5. In-Vial Solvation (Add solvent immediately) Weighing->Solvation Contain Dust Cleanup 6. Decontamination (Wipe balance with MeOH) Solvation->Cleanup

Caption: Step-by-step logic for safe handling of Carbinoxamine-d6, emphasizing static control to prevent particulate aerosolization.

Detailed Protocol Steps
Step 1: The "Static" Trap (Crucial for d6 Standards)

Deuterated standards are often dry, fluffy powders that carry high static charges.

  • The Risk: As you approach with a spatula, the powder may "jump" off the weighing paper, creating an inhalation hazard and financial loss.

  • The Fix: Use an anti-static gun or ionizer bar inside the balance enclosure before opening the vial.

  • Technique: Do not use a spatula. Tap the powder gently from the source vial into the weighing boat or receiver vial.

Step 2: Solvation (The Containment Step)
  • Solvent Choice: Methanol (MeOH) or Acetonitrile (ACN) are standard.

  • Procedure: Add solvent directly to the weighing vial containing the powder. Do not transfer dry powder between multiple vessels if possible.

  • Safety Check: Once dissolved, the inhalation risk drops significantly, but the dermal risk (permeation) increases. Change outer gloves if any solvent splash occurs.

Step 3: Storage (Isotopic Integrity)
  • Condition: Store at -20°C .

  • Atmosphere: Store under Argon or Nitrogen overlay.

    • Scientific Rationale: While Carbinoxamine is relatively stable, minimizing moisture contact prevents proton-deuterium exchange at labile sites over long periods [2].

Emergency & Disposal Procedures

Spill Management (Powder)
  • Evacuate: Clear the immediate area of personnel.

  • PPE Up: Don P100 respirator and double gloves.

  • Contain: Cover spill with a damp paper towel (dampened with water/surfactant) to prevent dust generation. Do not dry sweep.

  • Clean: Wipe area with methanol, followed by soap and water.

Waste Disposal

Carbinoxamine-d6 must be treated as Hazardous Chemical Waste .

  • Solid Waste: Dispose of contaminated wipes/vials in a container labeled "Toxic Solid, Organic, n.o.s."

  • Liquid Waste: Solvent solutions go into "Flammable/Toxic Solvent Waste."

  • Prohibition: Never flush down the drain. The compound is toxic to aquatic life and persists in water systems.

References

  • National Institutes of Health (NIH) / PubChem. (n.d.). Carbinoxamine Maleate Compound Summary (CID 5281073). Retrieved from [Link]

  • ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Handling. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.